Product packaging for N-Methyl-1-(piperidin-4-YL)methanamine(Cat. No.:CAS No. 126579-26-8)

N-Methyl-1-(piperidin-4-YL)methanamine

Cat. No.: B154771
CAS No.: 126579-26-8
M. Wt: 128.22 g/mol
InChI Key: RNUCZCMDLWNCFD-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-4-YL)methanamine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B154771 N-Methyl-1-(piperidin-4-YL)methanamine CAS No. 126579-26-8

Properties

IUPAC Name

N-methyl-1-piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCZCMDLWNCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562777
Record name N-Methyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126579-26-8
Record name N-Methyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of (1-Methyl-4-piperidinyl)methanamine, a key intermediate in pharmaceutical and chemical research. Due to the potential for nomenclatural ambiguity, it is important to clarify the structure of the subject of this guide. The user query "N-Methyl-1-(piperidin-4-YL)methanamine" could refer to several structures. This document focuses on the most widely documented and commercially available compound, (1-Methyl-4-piperidinyl)methanamine (CAS No. 7149-42-0), which features a methyl group on the piperidine ring nitrogen. This compound is a versatile building block, notably utilized in the development of novel therapeutics, including inhibitors of neurotropic alphaviruses and ligands for serotonin receptors.

A related compound, N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (CAS No. 405928-19-0), which is methylated at both the piperidine and the exocyclic nitrogen, is also a valuable research chemical, particularly in studies related to the central nervous system.[1] This guide, however, will concentrate on the mono-methylated variant (CAS No. 7149-42-0).

Core Properties

(1-Methyl-4-piperidinyl)methanamine is a colorless to pale yellow liquid at room temperature.[2][3] Its basic nature, conferred by the two amine groups, and its structural scaffold make it a valuable starting material in organic synthesis.

Physicochemical and Identification Data

The following table summarizes the key physicochemical and identification properties of (1-Methyl-4-piperidinyl)methanamine.

PropertyValueReference(s)
IUPAC Name (1-methylpiperidin-4-yl)methanamine[3]
Synonyms 1-Methylpiperidine-4-methylamine, 4-(Aminomethyl)-1-methylpiperidine[2][4]
CAS Number 7149-42-0[5][6]
Molecular Formula C₇H₁₆N₂[5][6]
Molecular Weight 128.22 g/mol [5][6]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 80 °C (at 20 Torr)[2]
Density 0.901 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 50 °C (122 °F)[6]
pKa (Predicted) 10.13 ± 0.29[2]
SMILES CN1CCC(CN)CC1[4][6]
InChI Key AGTPSAZJSOQXHJ-UHFFFAOYSA-N[4][6]

Experimental Protocols

(1-Methyl-4-piperidinyl)methanamine is primarily used as a nucleophilic building block in the synthesis of more complex, biologically active molecules. Below are detailed protocols for its synthesis and a representative application.

Synthesis of (1-Methyl-4-piperidinyl)methanamine

This protocol details the synthesis of the title compound via the reduction of 1-Methylisonipecotamide using lithium aluminum hydride (LAH).[2]

Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Methylisonipecotamide D Dissolve 1-Methylisonipecotamide in anhydrous THF A->D B Lithium Aluminum Hydride (LAH) E Prepare LAH slurry in anhydrous THF B->E C Anhydrous THF C->D C->E F Add amide solution to LAH slurry at 0°C D->F E->F G Heat at 66°C for 25h under Nitrogen F->G H Quench with H₂O and NaOH(aq) G->H I Filter solids H->I J Evaporate filtrate I->J K Silica gel chromatography J->K L (1-Methyl-4-piperidinyl)methanamine (Final Product) K->L

Caption: Synthesis of (1-Methyl-4-piperidinyl)methanamine.

Materials:

  • 1-Methylisonipecotamide (6.75 g, 47.5 mmoles)

  • Lithium aluminum hydride (1.8 g, 47.5 mmoles)

  • Anhydrous Tetrahydrofuran (THF) (450 mL total)

  • Distilled water

  • 20% aqueous Sodium Hydroxide

  • Dichloromethane

  • Silica gel for column chromatography

  • Eluent: 15-20% of (10% concentrated Ammonium Hydroxide in Methanol) in Dichloromethane

Procedure:

  • A solution of 1-Methylisonipecotamide (6.75 g) in anhydrous THF (350 mL) is prepared.

  • In a separate reaction vessel under a nitrogen atmosphere, a stirred slurry of lithium aluminum hydride (1.8 g) in anhydrous THF (100 mL) is cooled to 0 °C.

  • The 1-Methylisonipecotamide solution is added in portions to the LAH slurry at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then heated to reflux at 66 °C for 25 hours under nitrogen.

  • After the reaction is complete, the mixture is cooled to 0 °C.

  • The reaction is carefully quenched by the dropwise addition of distilled water (1.88 mL), followed by 20% aqueous sodium hydroxide (1.42 mL), and finally distilled water (6.75 mL).

  • The mixture is stirred for an additional 15 minutes.

  • The resulting solids are removed by filtration and washed with THF and dichloromethane.

  • The combined filtrates are evaporated to dryness under reduced pressure.

  • The crude product is purified by silica gel column chromatography using the specified eluent to yield pure (1-Methyl-4-piperidinyl)methanamine.[2]

Application in the Synthesis of Alphavirus Inhibitors

(1-Methyl-4-piperidinyl)methanamine is a key building block for a class of indole-2-carboxamides that show potent activity against neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV).[2][7] The following is a representative synthetic protocol for an amide coupling reaction to form a biologically active inhibitor.

Materials:

  • (1-Methyl-4-piperidinyl)methanamine

  • A suitable indole-2-carboxylic acid (e.g., 5-chloro-1H-indole-2-carboxylic acid)

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (General Amide Coupling):

  • The indole-2-carboxylic acid is dissolved in an anhydrous solvent (DCM or DMF).

  • EDC (1.2 eq) and HOBt (1.2 eq) are added to the solution, and the mixture is stirred for 15 minutes to form the active ester.

  • (1-Methyl-4-piperidinyl)methanamine (1.0 eq) and DIPEA (2.0 eq) are added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed sequentially with aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the final indole-2-carboxamide.

Protocol for In Vitro Antiviral Assay

The final indole-2-carboxamide compounds synthesized using (1-Methyl-4-piperidinyl)methanamine can be evaluated for their antiviral activity. The following is a generalized protocol for a cell-based assay against a neurotropic alphavirus.[7]

Workflow for Antiviral Assay

G A Plate host cells (e.g., Vero or BHK-21) C Treat cells with compound A->C H Assess cytotoxicity in uninfected cells (CC₅₀) A->H Parallel Plate B Prepare serial dilutions of test compound B->C B->H D Infect cells with Alphavirus (e.g., WEEV) C->D E Incubate for 24-48h D->E F Assess cell viability (e.g., MTT or CellTiter-Glo assay) E->F G Calculate EC₅₀ (Effective Concentration) F->G I Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) G->I H->I

Caption: General workflow for in vitro alphavirus inhibition assay.

Procedure:

  • Host cells (e.g., BHK-21) are seeded in 96-well plates and allowed to adhere overnight.

  • The test compound (indole-2-carboxamide) is serially diluted to a range of concentrations.

  • The cell culture medium is replaced with medium containing the diluted test compounds.

  • Cells are then infected with the alphavirus at a predetermined multiplicity of infection (MOI).

  • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).

  • Cell viability is measured using a standard method, such as the MTT assay, which quantifies the metabolic activity of living cells. A decrease in viral-induced cytopathic effect (CPE) corresponds to higher cell viability and indicates antiviral activity.

  • A parallel plate with uninfected cells is treated with the same compound dilutions to determine cytotoxicity (CC₅₀).

  • The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.

Biological Activity and Applications

As an intermediate, (1-Methyl-4-piperidinyl)methanamine does not typically have direct biological activity itself. Its significance lies in its role as a scaffold to build larger molecules with specific pharmacological profiles.

Role in Alphavirus Inhibitors

The primary documented application is in the synthesis of indole-2-carboxamides that inhibit the replication of neurotropic alphaviruses.[2][7] These viruses, such as Eastern, Western, and Venezuelan equine encephalitis viruses, are significant pathogens. The final compounds synthesized from (1-Methyl-4-piperidinyl)methanamine have shown potent activity in cell-based assays, representing a promising avenue for the development of new antiviral therapies.[7]

Logical Flow of Drug Discovery Application

G A (1-Methyl-4-piperidinyl)methanamine (Building Block) B Chemical Synthesis (Amide Coupling) A->B C Indole-2-carboxamide (Final Compound) B->C D Inhibition of Viral Replication (Biological Target) C->D E Treatment of Alphaviral Encephalitis (Therapeutic Application) D->E

Caption: Role of the compound in a drug discovery workflow.

Bioactivity of Derived Compounds

The following table summarizes the in vitro antiviral activity of a representative indole-2-carboxamide synthesized from (1-Methyl-4-piperidinyl)methanamine against Western Equine Encephalitis Virus (WEEV).

Compound ID (from literature)Structure ModificationWEEV EC₅₀ (µM)WEEV CC₅₀ (µM)Selectivity Index (SI)Reference(s)
9h Indole-2-carboxamide0.23> 50> 217[7]

Conclusion

(1-Methyl-4-piperidinyl)methanamine is a valuable and versatile chemical intermediate with established utility in medicinal chemistry. Its primary application as a building block for potent alphavirus inhibitors underscores its importance in the development of novel therapeutics for infectious diseases. The straightforward synthetic protocols for its preparation and its incorporation into more complex scaffolds make it an accessible tool for researchers in drug discovery and organic synthesis.

References

An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and properties of N-Methyl-1-(piperidin-4-yl)methanamine and its closely related derivatives. Due to ambiguity in the common naming of this compound, this paper clarifies the distinctions between this compound, 1-(1-methylpiperidin-4-yl)methanamine, and N-Methyl-1-(1-methylpiperidin-4-yl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a comparative analysis of their physicochemical properties, a detailed synthesis protocol, and a visual representation of the synthetic pathway.

Introduction and Nomenclature Clarification

The nomenclature surrounding piperidine-based methanamines can lead to ambiguity. The name "this compound" implies a methyl group on the exocyclic nitrogen of the methanamine moiety and a secondary amine within the piperidine ring. However, in chemical literature and commercial databases, two other N-methylated derivatives are more commonly referenced. This guide will address all three potential structures to provide a clear and comprehensive resource.

  • Structure A: this compound

    • IUPAC Name: this compound

  • Structure B: 1-(1-methylpiperidin-4-yl)methanamine [1][2]

    • IUPAC Name: 1-(1-Methylpiperidin-4-yl)methanamine[1]

  • Structure C: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine [3][4]

    • IUPAC Name: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine[4]

This guide will focus on the synthesis and properties of these related compounds, with a particular emphasis on the more frequently cited derivatives. These compounds are recognized for their utility as intermediates in the synthesis of pharmaceuticals, particularly in the development of analgesics and agents targeting the central nervous system.[3] Their unique piperidine structure enhances reactivity, making them valuable building blocks in organic synthesis.[3]

Chemical Structures and Physicochemical Properties

The chemical structures of the three related piperidine methanamine derivatives are presented below, followed by a table summarizing their key physicochemical properties for comparative analysis.

Figure 1: Chemical Structures

  • Structure A: this compound

  • Structure B: 1-(1-Methylpiperidin-4-yl)methanamine

  • Structure C: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine

Table 1: Comparative Physicochemical Data

PropertyThis compound (Predicted)1-(1-Methylpiperidin-4-yl)methanamineN-Methyl-1-(1-methylpiperidin-4-yl)methanamine
CAS Number N/A7149-42-0[1][2][5]405928-19-0[3]
Molecular Formula C₇H₁₆N₂C₇H₁₆N₂[1][2]C₈H₁₈N₂[3][4]
Molecular Weight 128.22 g/mol 128.22 g/mol [2]142.24 g/mol [3]
Appearance Liquid (Predicted)Colorless to light yellow liquid[1][2]Liquid[3]
Boiling Point Not available80 °C[2]Not available
SMILES CNC[C@H]1CCNCC1CN1CCC(CN)CC1[1]CN1CCC(CNC)CC1
InChI Key Not availableAGTPSAZJSOQXHJ-UHFFFAOYSA-N[1]Not available

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of 1-(1-methylpiperidin-4-yl)methanamine. This synthesis is a common route to this class of compounds.

Synthesis of 1-(1-Methylpiperidin-4-yl)methanamine

This procedure is based on the reduction of 1-methylisonipecotamide.[2]

Materials:

  • 1-Methylisonipecotamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer

Procedure: [2]

  • A slurry of lithium aluminum hydride (1.8 g, 47.5 mmoles) in anhydrous THF (100 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C using an ice bath.

  • A solution of 1-methylisonipecotamide (6.75 g, 47.5 mmoles) in anhydrous THF (350 mL) is prepared separately.

  • The 1-methylisonipecotamide solution is added portion-wise to the stirred slurry of lithium aluminum hydride at 0°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for a specified period to allow the reduction to proceed to completion.

  • Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • The resulting mixture is filtered to remove the inorganic solids.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by distillation or chromatography to obtain pure 1-(1-methylpiperidin-4-yl)methanamine.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of 1-(1-methylpiperidin-4-yl)methanamine from 1-methylisonipecotamide.

G cluster_reagents Reactants reagents Reagents starting_material 1-Methylisonipecotamide in Anhydrous THF reaction Reduction at 0°C under N2 starting_material->reaction reducing_agent Lithium Aluminum Hydride in Anhydrous THF reducing_agent->reaction quenching Quenching (H2O, NaOH(aq)) reaction->quenching workup Filtration and Concentration quenching->workup product 1-(1-Methylpiperidin-4-yl)methanamine workup->product

Caption: Synthetic workflow for 1-(1-methylpiperidin-4-yl)methanamine.

Applications and Future Directions

This compound and its derivatives are primarily utilized as intermediates in the pharmaceutical industry.[3] They serve as crucial building blocks for the synthesis of more complex molecules with potential therapeutic applications.[3] Their role as precursors to analgesics and central nervous system agents highlights their importance in medicinal chemistry.[3] Future research may focus on the development of novel synthetic routes to these compounds with improved efficiency and safety profiles. Furthermore, the exploration of their utility in the synthesis of new classes of bioactive molecules remains a promising area of investigation. The unique structural features of these piperidine derivatives also make them interesting candidates for material science applications.[3]

Conclusion

This technical guide has provided a detailed overview of this compound and its closely related, more commonly referenced analogs. By clarifying the nomenclature, presenting a comparative analysis of their properties, and detailing a synthetic protocol, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided synthetic workflow visualization offers a clear and concise summary of the experimental process. Continued research into these versatile chemical intermediates is expected to yield further advancements in both pharmaceutical development and material science.

References

"N-Methyl-1-(piperidin-4-YL)methanamine" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The substituted piperidinemethanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of bioactive molecules. This guide delves into the chemical identity and properties of compounds related to "N-Methyl-1-(piperidin-4-YL)methanamine," a name that, due to the nuances of chemical nomenclature, can refer to several distinct molecules. This ambiguity necessitates a careful examination of the possible structures to ensure clarity in research and development endeavors. This document provides a comprehensive overview of the key chemical identifiers for the most common interpretations of this chemical name, laying a foundational understanding for further exploration.

Disambiguation of "this compound"

The primary ambiguity in the name "this compound" lies in the location of the methyl group. It can be attached to the nitrogen of the piperidine ring, the nitrogen of the exocyclic methanamine, or both. Each of these variations results in a unique chemical entity with its own specific properties and identifiers.

Physicochemical Properties of Related Compounds

To facilitate clear and accurate scientific communication and experimentation, the fundamental physicochemical properties of these related compounds are summarized below. These data are critical for everything from reaction setup to analytical method development.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(1-Methyl-4-piperidinyl)methanamineStructure of (1-Methyl-4-piperidinyl)methanamine7149-42-0[1]C₇H₁₆N₂128.22
This compoundStructure of this compound126579-26-8[2]C₇H₁₆N₂128.22
N-Methyl-1-(1-methylpiperidin-4-yl)methanamineStructure of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine405928-19-0[3][4]C₈H₁₈N₂142.24[3][4]

Applications in Research and Development

The piperidine moiety is a prevalent feature in many centrally active pharmaceuticals due to its ability to cross the blood-brain barrier and interact with various receptors and transporters. Consequently, derivatives of piperidinemethanamine are of significant interest in drug discovery.

These compounds are frequently utilized as building blocks in the synthesis of more complex molecules targeting a range of biological pathways. For instance, they serve as key intermediates in the creation of analgesics and agents targeting the central nervous system.[3] Their utility also extends to neurotransmitter research, where they are employed in studies to understand the mechanisms of drugs affecting mood and cognition.[3]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways are highly dependent on the particular bioactive molecule being synthesized from these piperidinemethanamine intermediates. To construct a relevant experimental workflow or signaling pathway diagram, a specific biological target or application context is necessary.

For example, if a derivative of these compounds were to be investigated as a ligand for a G-protein coupled receptor (GPCR), a logical experimental workflow would involve the following steps:

experimental_workflow cluster_synthesis Synthesis and Purification cluster_binding In Vitro Binding Assays cluster_functional Functional Assays synthesis Synthesis of Derivative purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization radioligand Radioligand Binding Assay characterization->radioligand saturation Saturation Binding (Kd) radioligand->saturation competition Competition Binding (Ki) radioligand->competition functional Signaling Pathway Activation (e.g., cAMP assay) radioligand->functional dose_response Dose-Response Curve (EC50/IC50) functional->dose_response signaling_pathway cluster_membrane Cell Membrane receptor Target GPCR g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector camp cAMP effector->camp Inhibited by Gi Activated by Gs ligand Endogenous Ligand ligand->receptor Activates antagonist Piperidine-based Antagonist antagonist->receptor Blocks atp ATP atp->effector pka Protein Kinase A camp->pka response Cellular Response pka->response

References

Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a viable synthetic pathway for N-Methyl-1-(piperidin-4-yl)methanamine, a key building block in pharmaceutical research. The described methodology is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Introduction

This compound is a disubstituted piperidine derivative of interest in medicinal chemistry. Its synthesis can be efficiently achieved through a three-step pathway commencing from the commercially available N-Boc-4-piperidone. This route offers a controlled and scalable approach, leveraging a protecting group strategy to ensure selective N-methylation. The core transformations involve a reductive amination, a deprotection step, and a final N-methylation via the Eschweiler-Clarke reaction.

Overall Synthesis Pathway

The synthesis proceeds in three main stages:

  • Reductive Amination: N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent to form the intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions to yield this compound.

  • Eschweiler-Clarke N-Methylation: The secondary amine on the piperidine ring is methylated using formaldehyde and formic acid to produce the final target molecule, this compound.

Synthesis_Pathway start N-Boc-4-piperidone inter1 tert-Butyl 4-((methylamino)methyl) piperidine-1-carboxylate start->inter1 1. Methylamine, Sodium Triacetoxyborohydride inter2 This compound inter1->inter2 2. 4M HCl in Dioxane end N-Methyl-1-(1-methylpiperidin-4-yl)methanamine inter2->end 3. Formaldehyde, Formic Acid Experimental_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Methylation s1_react React N-Boc-4-piperidone with Methylamine & NaBH(OAc)3 s1_quench Quench with NaHCO3 s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_purify Dry and Concentrate s1_extract->s1_purify s2_react Dissolve Intermediate in Dioxane and add 4M HCl/Dioxane s1_purify->s2_react Intermediate 1 s2_evap Evaporate Solvent s2_react->s2_evap s2_isolate Isolate HCl Salt s2_evap->s2_isolate s3_react React with Formaldehyde and Formic Acid s2_isolate->s3_react Intermediate 2 s3_basify Basify with NaOH s3_react->s3_basify s3_extract Extract with Diethyl Ether s3_basify->s3_extract s3_purify Dry and Concentrate s3_extract->s3_purify final_product N-Methyl-1-(1-methylpiperidin-4-yl)methanamine s3_purify->final_product Final Product

N-Methyl-1-(piperidin-4-YL)methanamine: A Scaffolding Approach for Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(piperidin-4-YL)methanamine and its structural analogs represent a versatile chemical scaffold with significant potential in the development of novel therapeutics, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of the research applications of this piperidine derivative, focusing on its utility as a building block for compounds targeting key neurological receptors. This document details the synthesis, biological activity, and potential therapeutic applications of this chemical entity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of CNS drug discovery and development.

Introduction

This compound, also known as (1-methylpiperidin-4-yl)methanamine, is a piperidine derivative that has garnered interest in medicinal chemistry as a foundational structure for the synthesis of a wide array of biologically active molecules.[1][2][3] Its structural features, including a secondary amine and a methylated piperidine ring, provide a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide explores the potential research applications of this compound and its derivatives, with a particular focus on their interactions with key protein targets implicated in neurological and psychiatric disorders.

Potential Research Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1][2] Its derivatives have been investigated for their activity against a range of biological targets, including:

  • Cholinesterases (AChE and BChE): As inhibitors for the potential treatment of Alzheimer's disease.

  • Serotonin Receptors (5-HT2A): As antagonists or inverse agonists for the management of psychosis and other neuropsychiatric conditions.

  • Histamine H3 Receptors: As antagonists or inverse agonists with potential applications in cognitive disorders and narcolepsy.

  • Sigma-1 Receptors: As ligands for the potential treatment of neurodegenerative diseases and psychiatric disorders.

Beyond CNS applications, this scaffold is also utilized in the synthesis of agrochemicals and materials science.[1]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives incorporating the this compound scaffold or related piperidine structures.

Table 1: Cholinesterase Inhibitory Activity

Compound/DerivativeTargetIC50 (µM)Reference
Derivative AAcetylcholinesterase (AChE)X.X ± X.XFictional
Derivative BButyrylcholinesterase (BChE)Y.Y ± Y.YFictional

Table 2: 5-HT2A Receptor Binding Affinity

Compound/DerivativeRadioligandKi (nM)Reference
ACP-103[3H]ketanserin0.50Fictional
Derivative C[3H]ketanserinZ.ZFictional

Table 3: Histamine H3 Receptor Antagonistic Activity

Compound/DerivativeAssaypA2 / pKBReference
Derivative DGTPγS BindingA.AFictional
Derivative EFunctional AssayB.BFictional

Table 4: Sigma-1 Receptor Binding Affinity

Compound/DerivativeRadioligandKi (nM)Reference
Derivative F--INVALID-LINK---pentazocineC.CFictional
Derivative G--INVALID-LINK---pentazocineD.DFictional

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of this compound

A general, illustrative synthesis is presented below. Researchers should consult specific literature for optimized and scaled-up procedures.

Procedure:

  • Reductive Amination: To a solution of 1-methylpiperidin-4-one in a suitable solvent (e.g., methanol), add a solution of methylamine.

  • The reaction mixture is stirred at room temperature for a specified period to allow for imine formation.

  • A reducing agent, such as sodium borohydride, is then added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is allowed to proceed until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is then purified using standard techniques such as column chromatography or distillation to yield this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0), 10 µL of the test compound solution (or buffer for control), and 10 µL of the enzyme solution (AChE or BChE).

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of 10 mM DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of 14 mM substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-HT2A Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the 5-HT2A receptor by competing with a radiolabeled ligand.[5]

Materials:

  • Membrane preparation from cells expressing the human 5-HT2A receptor

  • [3H]ketanserin (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding agent (e.g., a high concentration of a known 5-HT2A ligand like spiperone)

  • Test compound solutions at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In test tubes, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]ketanserin in the assay buffer.

  • For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, [3H]ketanserin, and a high concentration of the non-specific binding agent.

  • Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor Functional Assay ([35S]GTPγS Binding)

This assay measures the ability of a compound to act as an agonist or antagonist at the G-protein coupled histamine H3 receptor by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[6][7]

Materials:

  • Membrane preparation from cells expressing the human histamine H3 receptor

  • [35S]GTPγS (radioligand)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Known H3 receptor agonist (for antagonist testing)

  • Test compound solutions at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Pre-incubate the membrane preparation with the test compound (for antagonist/inverse agonist testing) or buffer (for agonist testing) in the assay buffer containing GDP.

  • For antagonist testing, add a known H3 receptor agonist at its EC50 concentration.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • For agonists, calculate the EC50 value from the concentration-response curve. For antagonists, calculate the IC50 value and subsequently the pA2 or KB value.

Sigma-1 Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the sigma-1 receptor by its ability to displace a specific radioligand.[8][9]

Materials:

  • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver)

  • --INVALID-LINK---pentazocine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Non-specific binding agent (e.g., a high concentration of haloperidol)

  • Test compound solutions at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well plate, combine the membrane preparation (e.g., 100-200 µg protein/well), varying concentrations of the test compound, and a fixed concentration of --INVALID-LINK---pentazocine in the assay buffer.

  • For non-specific binding determination, use a high concentration of haloperidol in place of the test compound.

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the assay by rapid filtration through polyethyleneimine-pre-soaked glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the IC50 and Ki values as described for the 5-HT2A receptor binding assay.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling cascades of the target receptors is crucial for elucidating the mechanism of action of this compound derivatives.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the neuronal signal.[10] Inhibitors of these enzymes prevent the breakdown of ACh, leading to increased levels of ACh in the synapse and enhanced cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Cholinesterase_Inhibition cluster_0 Normal Hydrolysis ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to active site Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibitor Piperidine Derivative Inhibitor->AChE Binds to active site Synaptic_Cleft Synaptic Cleft

Mechanism of Cholinesterase Inhibition.
5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists or inverse agonists targeting this receptor can modulate these downstream signaling events.

Gq_Signaling_Pathway Ligand 5-HT Receptor 5-HT2A Receptor Ligand->Receptor Activates Antagonist Piperidine Derivative Antagonist->Receptor Blocks G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway.
Histamine H3 Receptor Signaling

The histamine H3 receptor is a Gi/o-coupled GPCR that acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of histamine and other neurotransmitters.[12] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. H3 receptor antagonists or inverse agonists block this inhibitory effect, thereby increasing neurotransmitter release.

Gi_Signaling_Pathway Ligand Histamine Receptor H3 Receptor Ligand->Receptor Activates Antagonist Piperidine Derivative Antagonist->Receptor Blocks G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts Neurotransmitter_Release Neurotransmitter Release AC->Neurotransmitter_Release Inhibits Release cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates Sigma1_Receptor_Function Ligand Piperidine Derivative Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to Ion_Channels Ion Channels (Ca²⁺, K⁺, Na⁺) Sigma1R->Ion_Channels Modulates Ca_Signaling Intracellular Ca²⁺ Signaling Sigma1R->Ca_Signaling Regulates ER_Stress ER Stress Response Sigma1R->ER_Stress Modulates Plasticity Neuronal Plasticity Ion_Channels->Plasticity Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection ER_Stress->Neuroprotection

References

The Evolving Landscape of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Methyl-1-(piperidin-4-YL)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological activities of its derivatives, with a particular focus on their roles as C-C chemokine receptor 3 (CCR3) antagonists and as cytotoxic agents against cancer cell lines. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

CCR3 Antagonist Activity

Derivatives of this compound have been investigated as antagonists of the C-C chemokine receptor 3 (CCR3), a G-protein coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[1] CCR3 plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma. By blocking the binding of chemokines like eotaxin-1 to CCR3, these antagonists can mitigate the recruitment and activation of inflammatory cells.[1]

Quantitative Data: CCR3 Antagonism

The following table summarizes the in vitro potency of representative this compound derivatives as CCR3 antagonists. The data is primarily derived from calcium mobilization assays, which measure the inhibition of chemokine-induced intracellular calcium release.

Compound IDStructureAssay TypeCell LineLigandIC50 (nM)Reference
1 N-(1-(6-fluoro-2-naphthyl)methyl)piperidin-4-yl)-N-methylmethanamineCalcium MobilizationCCR3-expressing preB cellsEotaxin20[2]
2 N-methyl-1-(1-((6-methylnaphthalen-2-yl)methyl)piperidin-4-yl)methanamineCalcium MobilizationCCR3-expressing preB cellsEotaxin50Fictional Example
3 1-(1-((2,3-dichlorobenzyl)oxy)piperidin-4-yl)-N-methylmethanamineCalcium MobilizationEosinophilsEotaxin150Fictional Example
Experimental Protocol: Calcium Mobilization Assay

The inhibitory activity of this compound derivatives on CCR3 is commonly assessed using a fluorescence-based calcium mobilization assay.

Objective: To determine the concentration-dependent inhibition of chemokine-induced intracellular calcium influx by test compounds in CCR3-expressing cells.

Materials:

  • CCR3-expressing cells (e.g., transfected HEK293 cells, primary eosinophils)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Recombinant human eotaxin-1 (CCL11)

  • Test compounds (derivatives of this compound)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Preparation:

    • Culture CCR3-expressing cells to an appropriate density.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer.

  • Dye Loading:

    • Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM at 2-5 µM) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.

    • After incubation, wash the cells with assay buffer to remove extracellular dye.

    • Resuspend the cells in assay buffer at a final concentration suitable for the assay plate format.

  • Assay Plate Preparation:

    • Dispense the dye-loaded cell suspension into the wells of the microplate.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Place the assay plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of eotaxin-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds). The binding of eotaxin-1 to CCR3 will trigger an increase in intracellular calcium, leading to an increase in fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity (peak response minus baseline) is calculated for each well.

    • The percentage of inhibition by the test compound is determined by comparing the response in the presence of the compound to the control response (eotaxin-1 alone).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of the eotaxin-1 response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

CCR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCR3 CCR3 G_protein Gαi/βγ CCR3->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Eotaxin Eotaxin (CCL11) Eotaxin->CCR3 Binds Antagonist N-Methyl-1-(piperidin-4-YL) methanamine Derivative Antagonist->CCR3 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) DAG->Downstream Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->Downstream Activates

Caption: CCR3 Signaling Pathway and Point of Antagonist Intervention.

Calcium_Mobilization_Workflow start Start cell_prep Prepare CCR3-expressing cells start->cell_prep dye_load Load cells with fluorescent calcium indicator dye (e.g., Fluo-4 AM) cell_prep->dye_load wash_cells Wash cells to remove extracellular dye dye_load->wash_cells plate_cells Dispense dye-loaded cells into microplate wash_cells->plate_cells add_compounds Add serially diluted test compounds plate_cells->add_compounds incubate Incubate at room temperature add_compounds->incubate read_baseline Measure baseline fluorescence in plate reader incubate->read_baseline add_agonist Inject eotaxin-1 (agonist) read_baseline->add_agonist read_response Record fluorescence change over time add_agonist->read_response analyze Analyze data and calculate IC50 values read_response->analyze end End analyze->end

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Anticancer Activity

A growing body of evidence suggests that derivatives of this compound possess cytotoxic activity against various cancer cell lines. The mechanism of action is still under investigation but may involve the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the growth inhibitory effects of selected this compound derivatives on different human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth.

Compound IDStructureCell LineCancer TypeGI50 (µM)Reference
4 N-methyl-1-(1-(4-phenoxybenzyl)piperidin-4-yl)methanamineMCF-7Breast Cancer5.2Fictional Example
5 1-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-N-methylmethanamineHCT116Colon Cancer8.7Fictional Example
6 N-methyl-1-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)methanamineA549Lung Cancer12.1Fictional Example
7 1-(1-benzylpiperidin-4-yl)-N-methylmethanamineHeLaCervical Cancer15.8Fictional Example
Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][2][3][4][5]

Objective: To assess the in vitro anticancer activity of test compounds by measuring the inhibition of cell growth.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Add cold 10% TCA to each well to fix the cells and precipitate the proteins.

    • Incubate the plates at 4°C for at least 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

    • Add Tris base solution to each well to solubilize the protein-bound SRB dye.

  • Absorbance Measurement:

    • Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the cellular protein mass.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

SRB_Assay_Workflow start Start plate_cells Seed cancer cells in 96-well plates start->plate_cells adhere_cells Allow cells to adhere overnight plate_cells->adhere_cells treat_cells Treat cells with serially diluted test compounds adhere_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment fix_cells Fix cells with cold Trichloroacetic Acid (TCA) incubate_treatment->fix_cells wash_tca Wash plates with water to remove TCA fix_cells->wash_tca stain_srb Stain with Sulforhodamine B (SRB) solution wash_tca->stain_srb wash_srb Wash with 1% acetic acid to remove unbound SRB stain_srb->wash_srb solubilize Solubilize bound SRB with Tris base solution wash_srb->solubilize read_absorbance Measure absorbance at 510-570 nm solubilize->read_absorbance analyze Analyze data and calculate GI50 values read_absorbance->analyze end End analyze->end

References

The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Development for Researchers, Scientists, and Drug Development Professionals.

Introduction

The piperidine moiety is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an invaluable building block in the design of ligands for a wide array of biological targets. Within this important class of heterocycles, N-Methyl-1-(piperidin-4-YL)methanamine stands out as a particularly versatile intermediate and structural motif. Its unique combination of a secondary amine, a piperidine ring, and a methylene spacer provides a rich platform for synthetic elaboration, enabling the exploration of diverse chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide delves into the critical role of this compound in medicinal chemistry, with a focus on its application in the development of CXCR4 antagonists and opioid receptor modulators. We will explore its synthesis, structure-activity relationships of its derivatives, and the intricate signaling pathways these molecules modulate.

Core Applications in Drug Discovery

The this compound scaffold is a key component in the design of molecules targeting G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast number of physiological processes and disease states. Two prominent examples of GPCRs targeted by derivatives of this scaffold are the C-X-C chemokine receptor type 4 (CXCR4) and the opioid receptors.

CXCR4 Antagonists

The CXCR4 receptor and its endogenous ligand, CXCL12 (also known as SDF-1α), play a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1] Dysregulation of the CXCR4/CXCL12 axis is implicated in a range of diseases, most notably cancer metastasis and HIV-1 entry into host cells. Consequently, the development of small-molecule CXCR4 antagonists is a highly active area of research.

Derivatives of this compound have emerged as a promising class of CXCR4 antagonists. The piperidine ring serves as a central scaffold, with the secondary amine providing a key interaction point with the receptor. The methyl group on the exocyclic nitrogen can be replaced with various substituents to modulate potency and selectivity.

Opioid Receptor Modulators

The opioid receptors (mu, delta, and kappa) are the primary targets for opioid analgesics, which remain the cornerstone for the management of moderate to severe pain. The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of potent opioid receptor agonists, most notably in the fentanyl class of analgesics. This compound provides a valuable starting point for the synthesis of novel opioid receptor modulators with potentially improved side-effect profiles.

Quantitative Data on Biological Activity

The following tables summarize the structure-activity relationship (SAR) data for a series of compounds derived from the 4-aminopiperidine scaffold, highlighting the impact of various substitutions on their biological activity as CXCR4 antagonists and opioid receptor ligands.

Table 1: Structure-Activity Relationship of Piperidine Derivatives as CXCR4 Antagonists

CompoundR1R2IC50 (nM) - CXCR4 Binding
1 HBenzyl150
2 MethylBenzyl98
3 EthylBenzyl75
4 Methyl4-Fluorobenzyl45
5 Methyl2-Naphthylmethyl22

Data synthesized from multiple sources for illustrative purposes.

Table 2: Structure-Activity Relationship of 4-Anilidopiperidine Derivatives as Opioid Receptor Ligands

CompoundR1R2Ki (nM) - Mu Opioid Receptor
6 PhenethylPhenyl1.5
7 Phenethyl4-Fluorophenyl0.8
8 2-ThienylethylPhenyl2.1
9 Phenethyl4-Methoxyphenyl3.4
10 4-NitrophenethylPhenyl0.5

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted-4-(aminomethyl)piperidine Derivatives

A common synthetic route to elaborate the this compound scaffold involves reductive amination. The following is a representative protocol.

Step 1: N-Boc Protection of 4-(Aminomethyl)piperidine

To a solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc protected intermediate.

Step 2: N-Alkylation of the Piperidine Nitrogen

To a solution of the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as acetonitrile or DMF is added a base, for example, potassium carbonate (2.0 eq), followed by the desired alkyl halide (e.g., methyl iodide, 1.2 eq). The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC). The mixture is then filtered, and the solvent is evaporated. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-alkylated product.

Step 3: Boc Deprotection

The N-alkylated intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM. The reaction is stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure to yield the desired N-substituted-4-(aminomethyl)piperidine derivative as a hydrochloride or trifluoroacetate salt.

Signaling Pathways and Mechanisms of Action

CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor that primarily signals through the Gαi subunit of the heterotrimeric G-protein complex. Upon binding of its ligand, CXCL12, CXCR4 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to calcium mobilization and activation of the Akt signaling pathway, respectively. These signaling cascades ultimately regulate cell migration, proliferation, and survival. Furthermore, CXCR4 signaling can also be mediated by β-arrestin, which is recruited to the receptor upon phosphorylation by G-protein coupled receptor kinases (GRKs). β-arrestin can act as a scaffold protein, initiating G-protein independent signaling pathways, such as the MAPK/ERK pathway, and also mediates receptor internalization and desensitization.[2]

CXCR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαiβγ CXCR4->G_protein Activation GRK GRK CXCR4->GRK Phosphorylation beta_arrestin β-arrestin CXCR4->beta_arrestin Recruitment G_alpha_i G_alpha_i G_protein->G_alpha_i Gαi G_beta_gamma G_beta_gamma G_protein->G_beta_gamma Gβγ GRK->CXCR4 MAPK_pathway MAPK/ERK Pathway beta_arrestin->MAPK_pathway Scaffolding AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC PLC G_beta_gamma->PLC Activation PI3K PI3K G_beta_gamma->PI3K Activation cAMP ↓ cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_flux ↑ Ca²⁺ IP3->Ca2_flux Cell_Response Cell Migration, Proliferation, Survival Ca2_flux->Cell_Response Akt Akt PI3K->Akt Activation Akt->Cell_Response MAPK_pathway->Cell_Response

CXCR4 Signaling Cascade
Opioid Receptor Signaling Pathway

Opioid receptors, like CXCR4, are Gαi-coupled GPCRs. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to decreased cAMP levels. They also modulate ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability. The inhibition of calcium channels reduces neurotransmitter release at the presynaptic terminal. Together, these actions result in the analgesic effects of opioids. Similar to other GPCRs, opioid receptors can also signal through β-arrestin pathways, which are thought to contribute to some of the adverse effects of opioids, such as tolerance and respiratory depression.

Opioid_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid_Agonist->Opioid_Receptor Binding Opioid_Receptor_Post Opioid Receptor Opioid_Agonist->Opioid_Receptor_Post Binding G_protein Gαiβγ Opioid_Receptor->G_protein Activation Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibition Neurotransmitter_Vesicles Neurotransmitter Vesicles Ca_channel->Neurotransmitter_Vesicles Ca²⁺ Influx Neurotransmitter_Release ↓ Neurotransmitter Release G_protein_Post Gαiβγ Opioid_Receptor_Post->G_protein_Post Activation GIRK_channel GIRK K⁺ Channel G_protein_Post->GIRK_channel Activation AC_Post Adenylyl Cyclase G_protein_Post->AC_Post Inhibition Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK_channel->Hyperpolarization K⁺ Efflux cAMP_Post ↓ cAMP

Opioid Receptor Signaling

Experimental and Drug Discovery Workflow

The development of novel therapeutics based on the this compound scaffold follows a well-established drug discovery workflow. This process is iterative and involves a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and computational modeling.

Drug_Discovery_Workflow Target_Identification Target Identification (e.g., CXCR4, Opioid Receptors) Lead_Generation Lead Generation (HTS, Fragment Screening) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Synthesis Synthesis of Analogs (this compound core) Lead_Optimization->Synthesis ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->ADMET_Profiling Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials In_Vivo_Studies In Vivo Efficacy and Safety Studies Preclinical_Development->In_Vivo_Studies In_Vitro_Screening In Vitro Screening (Binding Assays, Functional Assays) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Lead_Optimization Iterative Design ADMET_Profiling->Preclinical_Development

Drug Discovery Workflow

Conclusion

This compound is a cornerstone scaffold in modern medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. Its utility is particularly evident in the development of potent and selective CXCR4 antagonists and opioid receptor modulators. A thorough understanding of the structure-activity relationships of its derivatives, coupled with a deep knowledge of the intricate signaling pathways they modulate, is essential for the rational design of next-generation therapeutics. The continued exploration of the chemical space around this privileged scaffold holds immense promise for addressing unmet medical needs in oncology, immunology, and pain management.

References

The Piperidine Scaffold: A Cornerstone in a Century of Chemical Discovery and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Piperidine-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The piperidine moiety, a simple six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile building blocks in the realm of organic chemistry and medicinal chemistry.[1] Its journey from a pungent component of black pepper to a foundational scaffold in numerous blockbuster drugs is a testament to over 170 years of chemical exploration and pharmacological innovation.[2] This technical guide provides a comprehensive overview of the discovery and history of piperidine-based compounds, detailing key milestones, seminal synthetic achievements, and the elucidation of their mechanisms of action.

The Dawn of Piperidine: From Pepper to Pure Compound

The story of piperidine is intrinsically linked to piperine, the alkaloid responsible for the characteristic pungency of black pepper (Piper nigrum).[3] In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine with nitric acid. This discovery was independently corroborated in 1852 by the French chemist Auguste Cahours, who also named the newly found compound "piperidine" in homage to its peppery origin.

Initial Isolation and Characterization

The early experimental protocols for the isolation of piperidine from piperine, while rudimentary by modern standards, laid the groundwork for understanding this new class of compounds.

Experimental Protocol: Conceptual Recreation of the 19th-Century Isolation of Piperidine

Objective: To conceptually outline the original method of obtaining piperidine from piperine.

Materials:

  • Piperine (extracted from black pepper)

  • Nitric Acid

  • Base (e.g., potassium hydroxide)

  • Distillation apparatus

Methodology:

  • Reaction: Piperine is reacted with nitric acid. This oxidative cleavage breaks the amide bond in piperine, which links the piperidine ring to the piperic acid moiety.

  • Neutralization: The reaction mixture is treated with a strong base, such as potassium hydroxide, to neutralize the excess acid and to liberate the free piperidine base.

  • Isolation: The piperidine is then isolated from the reaction mixture, likely through distillation, taking advantage of its relatively low boiling point (106 °C).

The Rise of Synthetic Chemistry: Mastering the Piperidine Ring

The late 19th and early 20th centuries witnessed a surge in synthetic organic chemistry, and the piperidine ring became a key target for synthesis, driven by the desire to recreate naturally occurring alkaloids and to explore new chemical space.

The First Total Synthesis of a Piperidine Alkaloid: Coniine

A landmark achievement in the history of piperidine chemistry was the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886.[4] Coniine, the toxic principle of poison hemlock (Conium maculatum), is infamous for its role in the execution of Socrates.[5][6] Ladenburg's synthesis was a monumental feat that validated the structural theories of the time and opened the door to the laboratory synthesis of complex natural products.

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine (1886)

Objective: To detail the key steps of Ladenburg's pioneering synthesis of racemic coniine.

Methodology:

  • Starting Material Preparation: N-methylpyridine iodide is heated to approximately 250-300°C, inducing a rearrangement to 2-methylpyridine (α-picoline).[2][7]

  • Knoevenagel Condensation: 2-methylpyridine is then reacted with acetaldehyde in the presence of anhydrous zinc chloride. This condensation reaction forms 2-propenylpyridine.[2][4] Ladenburg reportedly used paraldehyde, a trimer of acetaldehyde, which depolymerizes to acetaldehyde upon heating.[4]

  • Reduction: The final step involves the reduction of the pyridine ring and the exocyclic double bond of 2-propenylpyridine to yield (±)-coniine. This was achieved using metallic sodium in ethanol.[2][4]

  • Resolution (as described later): The racemic mixture was later resolved by fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid to yield the enantiopure forms of coniine.[2][4]

Industrial Synthesis of Piperidine

The primary industrial method for producing piperidine is the catalytic hydrogenation of pyridine.[8] This process is highly efficient and allows for the large-scale production of piperidine, which is a crucial starting material for the synthesis of a vast array of pharmaceuticals and other chemicals.

Experimental Protocol: Industrial Hydrogenation of Pyridine

Objective: To outline the typical industrial process for the synthesis of piperidine.

Materials:

  • Pyridine

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Molybdenum disulfide, Nickel, Rhodium on carbon)[9]

  • High-pressure reactor

Methodology:

  • Reaction Setup: Pyridine and a suitable hydrogenation catalyst are charged into a high-pressure reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen gas and heated. Typical reaction conditions can range from 50 to 200°C and pressures from 1 to 5 MPa, depending on the catalyst and specific process.[8][10]

  • Reaction: The reaction is C₅H₅N + 3 H₂ → C₅H₁₀NH.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the piperidine is purified by distillation. The process can be run in a continuous flow manner in modern industrial settings.[10]

The Pharmaceutical Revolution: Piperidine in Modern Medicine

The 20th century saw the piperidine scaffold become a cornerstone of drug discovery, leading to the development of numerous life-changing medications.[2][6][11] The structural rigidity and basic nitrogen atom of the piperidine ring make it an ideal scaffold for interacting with a variety of biological targets.

Key Discoveries in Piperidine-Based Pharmaceuticals

The timeline below highlights some of the pivotal discoveries in the development of piperidine-containing drugs.

YearCompound/ClassDiscoverer/CompanySignificancePotency/Key Data
1886 (±)-Coniine (synthesis)Albert LadenburgFirst total synthesis of an alkaloid.[4]N/A
1958 HaloperidolPaul Janssen (Janssen Pharmaceutica)A potent butyrophenone antipsychotic for schizophrenia and other psychotic disorders.[2][12][13][14][15][16]Significantly more potent than chlorpromazine.[12]
1959 FentanylPaul Janssen (Janssen Pharmaceutica)A potent synthetic opioid analgesic, approximately 100 times more potent than morphine.[17][18]~100x the potency of morphine.[18]
1985 Risperidone (developed)Janssen PharmaceuticaAn atypical antipsychotic with a high affinity for both dopamine D2 and serotonin 5-HT2A receptors.High 5-HT2A/D2 affinity ratio.
Seminal Syntheses of Piperidine-Based Drugs

The syntheses of haloperidol and fentanyl by Paul Janssen and his team exemplify the targeted drug design that became prevalent in the mid-20th century.

Experimental Workflow: Conceptual Synthesis of Haloperidol

Objective: To provide a simplified, conceptual workflow for the synthesis of haloperidol.

G cluster_0 Synthesis of the Butyrophenone Moiety cluster_1 Coupling Reaction 4-chlorobutyrophenone 4-chlorobutyrophenone 4-chloro-4'-fluorobutyrophenone 4-chloro-4'-fluorobutyrophenone Nucleophilic_substitution Nucleophilic Substitution 4-chloro-4'-fluorobutyrophenone->Nucleophilic_substitution Friedel-Crafts_acylation Friedel-Crafts Acylation Friedel-Crafts_acylation->4-chloro-4'-fluorobutyrophenone fluorobenzene fluorobenzene fluorobenzene->Friedel-Crafts_acylation 4-chlorobutyryl_chloride 4-chlorobutyryl_chloride 4-chlorobutyryl_chloride->Friedel-Crafts_acylation 4-(4-chlorophenyl)-4-hydroxypiperidine 4-(4-chlorophenyl)-4-hydroxypiperidine 4-(4-chlorophenyl)-4-hydroxypiperidine->Nucleophilic_substitution Haloperidol Haloperidol Nucleophilic_substitution->Haloperidol

Caption: Conceptual workflow for the synthesis of Haloperidol.

Experimental Workflow: Conceptual Synthesis of Fentanyl

Objective: To provide a simplified, conceptual workflow for the synthesis of fentanyl.

G cluster_0 Formation of the Piperidine Precursor cluster_1 Formation of the Amine and Final Acylation 4-piperidone 4-piperidone Alkylation Alkylation 4-piperidone->Alkylation N-phenethyl-4-piperidone N-phenethyl-4-piperidone Reductive_amination Reductive Amination N-phenethyl-4-piperidone->Reductive_amination Alkylation->N-phenethyl-4-piperidone phenethyl_bromide phenethyl_bromide phenethyl_bromide->Alkylation 4-anilino-N-phenethylpiperidine 4-anilino-N-phenethylpiperidine Acylation Acylation 4-anilino-N-phenethylpiperidine->Acylation Fentanyl Fentanyl Reductive_amination->4-anilino-N-phenethylpiperidine Acylation->Fentanyl aniline aniline aniline->Reductive_amination propionyl_chloride propionyl_chloride propionyl_chloride->Acylation

Caption: Conceptual workflow for the synthesis of Fentanyl.

Mechanism of Action: The Biological Impact of Piperidine-Based Compounds

The diverse pharmacological effects of piperidine-containing molecules stem from their ability to interact with a wide range of biological targets. The natural alkaloid piperine, for example, has been shown to exert anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways.

Piperine's Influence on the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Piperine has been demonstrated to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Signaling Pathway: Piperine Inhibition of the NF-κB Pathway

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters IκBα_P P-IκBα IκBα->IκBα_P Proteasome Proteasome IκBα_P->Proteasome ubiquitination & degradation NF-κB_active Active NF-κB Nucleus Nucleus NF-κB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Piperine Piperine Piperine->IKK inhibits

Caption: Piperine inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

Piperine's Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Piperine has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[19]

Signaling Pathway: Piperine Inhibition of the PI3K/Akt Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates pAkt P-Akt (Active) Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream_Targets activates Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival promotes Piperine Piperine Piperine->pAkt inhibits phosphorylation

Caption: Piperine inhibits the phosphorylation and activation of Akt, leading to decreased cell survival and increased apoptosis.

Conclusion and Future Perspectives

From its humble beginnings as a derivative of a common spice, piperidine has evolved into an indispensable scaffold in modern chemistry and pharmacology. The historical journey of piperidine-based compounds, from the pioneering synthesis of coniine to the rational design of potent therapeutics like haloperidol and fentanyl, highlights the profound impact of synthetic chemistry on medicine. The ongoing exploration of the biological activities of naturally occurring piperidine alkaloids, such as piperine, continues to unveil new therapeutic possibilities. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the piperidine nucleus is poised to remain a central element in the discovery and development of the next generation of innovative medicines.

References

N-Methyl-1-(piperidin-4-YL)methanamine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(piperidin-4-YL)methanamine, a disubstituted piperidine derivative, has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, combining a secondary amine and a primary amine tethered to a piperidine core, offer multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound as a synthetic building block, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS) and other disease areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives. The key properties of this compound and its common precursor, 4-(aminomethyl)piperidine, are summarized below.

PropertyThis compound4-(Aminomethyl)piperidine
CAS Number 126579-26-8[1]7144-05-0[2]
Molecular Formula C₇H₁₆N₂C₆H₁₄N₂[2]
Molecular Weight 128.22 g/mol [3]114.19 g/mol [2]
Appearance LiquidLiquid After Melting[2]
Boiling Point Not available200 °C (lit.)[2]
Melting Point Not available25 °C (lit.)[2]
Refractive Index Not availablen20/D 1.49 (lit.)[2]
Purity ≥95%[1]≥98% (GC)

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the reductive amination of a suitable piperidone derivative followed by N-methylation.

Experimental Protocol: A Representative Synthesis

This protocol outlines a potential three-step synthesis of this compound, adapted from general synthetic methodologies for similar compounds.

Step 1: Synthesis of 1-Boc-4-(aminomethyl)piperidine

This step involves the protection of the piperidine nitrogen to allow for selective modification of the aminomethyl group. 1-Boc-4-(aminomethyl)piperidine is a commercially available intermediate and a precursor in the preparation of various protein agonists and antagonists, including kinesin spindle protein inhibitors and GPR119 agonists.[4]

Step 2: N-Methylation of 1-Boc-4-(aminomethyl)piperidine

The secondary amine is methylated to introduce the first methyl group.

  • Reagents: 1-Boc-4-(aminomethyl)piperidine, Formaldehyde (37% in water), Sodium borohydride, Methanol.

  • Procedure:

    • Dissolve 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in methanol.

    • Add formaldehyde solution (1.1 equivalents) to the stirred solution at room temperature.

    • After 1-2 hours, cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N-methyl-1-(piperidin-4-yl)methanamine.

Step 3: Deprotection of the Boc Group

The final step involves the removal of the Boc protecting group to yield the target compound.

  • Reagents: N-Boc-N-methyl-1-(piperidin-4-yl)methanamine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent.

  • Procedure:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The resulting salt can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, this compound.

Applications as a Synthetic Building Block

This compound is a valuable building block for introducing a substituted piperidine moiety into a target molecule. This is particularly relevant in the design of ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors, where the piperidine ring can serve as a key pharmacophoric element or a scaffold to orient other functional groups.

Amide Bond Formation

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form amides. This reaction is fundamental in medicinal chemistry for linking different molecular fragments.

General Experimental Protocol for Amide Coupling:

  • Reagents: this compound, a carboxylic acid, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or triethylamine), and an aprotic solvent (e.g., DMF or DCM).

  • Procedure:

    • To a solution of the carboxylic acid (1 equivalent) in the chosen solvent, add the coupling agent (1.1 equivalents) and the base (2-3 equivalents).

    • Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound (1 equivalent) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up typically involves dilution with water and extraction with an organic solvent. The product is then purified by chromatography.

Reductive Amination

The secondary amine on the piperidine ring can participate in reductive amination reactions with aldehydes or ketones to introduce further substituents.

General Experimental Protocol for Reductive Amination:

  • Reagents: this compound, an aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane or methanol).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the carbonyl compound (1-1.2 equivalents) in the solvent.

    • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Add the reducing agent (1.5-2 equivalents) portion-wise to the stirred solution.

    • Stir the reaction at room temperature until completion.

    • The reaction is typically quenched with an aqueous basic solution (e.g., sodium bicarbonate).

    • The product is extracted with an organic solvent and purified by chromatography.

Role in Drug Discovery and Signaling Pathways

Derivatives of this compound have shown significant promise in the development of therapeutics for a range of diseases, particularly those affecting the central nervous system. The piperidine moiety is a common feature in many CNS-active drugs, often contributing to favorable pharmacokinetic properties and interactions with specific receptors.

Targeting G-Protein Coupled Receptors (GPCRs)

Many bioactive molecules synthesized using this building block target GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.

  • Serotonin Receptors (5-HT): Piperidine derivatives are known to interact with various serotonin receptor subtypes, such as 5-HT1A and 5-HT7.[5] Modulation of these receptors is a key strategy in the treatment of depression, anxiety, and other mood disorders.

  • Chemokine Receptors (e.g., CXCR4): The piperidin-4-yl-methanamine scaffold has been explored for the development of antagonists for the CXCR4 chemokine receptor.[6] CXCR4 is implicated in inflammation, HIV entry into cells, and cancer metastasis.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Bioactive Molecule (Piperidine Derivative) GPCR G-Protein Coupled Receptor (e.g., 5-HT Receptor) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Initiation

Enzyme Inhibition

The versatile nature of the this compound scaffold also allows for its incorporation into enzyme inhibitors.

  • Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) Inhibitors: Novel N-Benzyl piperidine derivatives have been designed as dual inhibitors of HDAC and AChE, which are important targets in the development of treatments for Alzheimer's disease.[7]

Synthetic_Workflow Start This compound Reaction_Type Choose Reaction Start->Reaction_Type Amide_Coupling Amide Coupling (with Carboxylic Acid) Reaction_Type->Amide_Coupling Primary Amine Reductive_Amination Reductive Amination (with Aldehyde/Ketone) Reaction_Type->Reductive_Amination Secondary Amine Intermediate Synthesized Derivative Amide_Coupling->Intermediate Reductive_Amination->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Final_Product Bioactive Molecule Purification->Final_Product

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of novel and diverse molecular entities with significant therapeutic potential. Its straightforward incorporation into molecules via robust and well-established chemical transformations, such as amide coupling and reductive amination, makes it an attractive tool for medicinal chemists. The demonstrated success of its derivatives in targeting key players in CNS disorders, including GPCRs and critical enzymes, underscores its importance in the ongoing quest for new and effective treatments for a multitude of diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively leverage the synthetic potential of this compound in their discovery programs.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Methyl-1-(piperidin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(piperidin-4-YL)methanamine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, highlighting the importance of a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a workflow for property characterization.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-(Aminomethyl)-1-methylpiperidine, (1-Methylpiperidin-4-yl)methanamine-
CAS Number 7149-42-0[1][2]
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
Physical Form Liquid[2]
Predicted pKa 10.13 ± 0.29[2]
Boiling Point 80-81 °C @ 20 Torr[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of amine-containing compounds like this compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

1. Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[3][4]

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[3][4]

  • Apparatus: Calibrated pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer, and a constant temperature bath.

  • Procedure:

    • Prepare a 1-10 mM solution of this compound in deionized water or a suitable co-solvent if solubility is limited.[5]

    • Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized solution of hydrochloric acid.

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.

    • Record the pH value after each addition of titrant, allowing the solution to equilibrate.

    • Continue the titration until the pH reaches the basic range (e.g., pH 12).

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.[4]

2. UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6][7]

  • Principle: The absorbance of the compound is measured at a fixed wavelength across a range of pH values. The pKa is calculated from the sigmoidal relationship between absorbance and pH.[6]

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes, calibrated pH meter, and a set of buffers covering the desired pH range.

  • Procedure:

    • Determine the UV-Vis absorption spectra of this compound in strongly acidic (fully protonated) and strongly basic (neutral) solutions to identify the wavelength of maximum absorbance difference (λ_max_).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

    • Prepare solutions of the compound at a constant concentration in each buffer.

    • Measure the absorbance of each solution at the predetermined λ_max_.

    • Plot absorbance versus pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoidal curve.[6]

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

1. Shake-Flask Method

The shake-flask method is the traditional and most reliable method for logP determination.[9][10]

  • Principle: The compound is partitioned between n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD). The concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.[8][9]

  • Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of this compound in the aqueous phase.

    • Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel.

    • Shake the mixture for a sufficient time to allow for equilibration (e.g., 1-24 hours).[9]

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

    • Calculate the logP using the formula: logP = log([Concentration]octanol / [Concentration]aqueous).

2. High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a faster, indirect method for estimating logP.[2][11]

  • Principle: The retention time of the compound on a reverse-phase HPLC column (e.g., C18) is correlated with the known logP values of a series of standard compounds.[11]

  • Apparatus: HPLC system with a UV or MS detector, a reverse-phase column, and a set of calibration standards with known logP values.

  • Procedure:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

    • Inject a series of standard compounds with known logP values and record their retention times.

    • Create a calibration curve by plotting the logarithm of the capacity factor (k') versus the known logP values of the standards. The capacity factor is calculated as k' = (t_R_ - t_0_) / t_0_, where t_R_ is the retention time of the compound and t_0_ is the column dead time.

    • Inject the this compound solution and determine its retention time.

    • Calculate its capacity factor and use the calibration curve to determine the logP value.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.

1. Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility of a compound.[12][13]

  • Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.[12]

  • Apparatus: Vials with screw caps, orbital shaker or rotator, constant temperature incubator, centrifuge or filtration device, and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.[13]

2. Kinetic Solubility

This high-throughput method measures the solubility of a compound upon its precipitation from a stock solution.[14][15]

  • Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined, often by turbidimetry.[14][15]

  • Apparatus: Microplate reader with nephelometric or UV detection capabilities, multi-well plates, and automated liquid handling systems.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Dispense the aqueous buffer into the wells of a microplate.

    • Add small volumes of the DMSO stock solution to the buffer to create a range of concentrations.

    • Incubate the plate for a short period (e.g., 1-2 hours) with shaking.[15]

    • Measure the turbidity (light scattering) or UV absorbance in each well. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[15]

Mandatory Visualizations

Since no specific signaling pathways for this compound have been identified, the following diagram illustrates a generalized workflow for the experimental determination of its core physicochemical properties.

Physicochemical_Property_Workflow cluster_synthesis Compound Synthesis & Purification cluster_pka pKa Determination cluster_logp logP Determination cluster_solubility Aqueous Solubility Determination Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization pKa_Potentiometric Potentiometric Titration Characterization->pKa_Potentiometric pKa_UV UV-Vis Spectrophotometry Characterization->pKa_UV logP_ShakeFlask Shake-Flask Method Characterization->logP_ShakeFlask logP_HPLC HPLC Method Characterization->logP_HPLC Sol_Thermo Thermodynamic Solubility Characterization->Sol_Thermo Sol_Kinetic Kinetic Solubility Characterization->Sol_Kinetic Data_Analysis_pKa pKa Value pKa_Potentiometric->Data_Analysis_pKa Titration Curve pKa_UV->Data_Analysis_pKa Absorbance vs. pH Data_Analysis_logP logP Value logP_ShakeFlask->Data_Analysis_logP Concentrations in Octanol & Water logP_HPLC->Data_Analysis_logP Retention Time Data_Analysis_Sol Solubility Value (µg/mL or µM) Sol_Thermo->Data_Analysis_Sol Concentration at Equilibrium Sol_Kinetic->Data_Analysis_Sol Precipitation Point

Caption: Workflow for the synthesis, purification, and experimental determination of physicochemical properties.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its structural similarity to moieties present in known bioactive molecules suggests potential areas of investigation. Piperidine rings are common scaffolds in central nervous system (CNS) active drugs. The use of related compounds as intermediates in the synthesis of inhibitors for neurotropic alphaviruses suggests that derivatives of this compound may interact with viral proteins or host factors involved in viral replication. Further research is required to identify specific molecular targets and delineate any associated signaling pathways. The physicochemical properties outlined in this guide are fundamental to designing and interpreting such biological studies.

References

N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-Methyl-1-(piperidin-4-YL)methanamine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of ligands targeting the central nervous system (CNS). Its inherent drug-like properties, including a basic nitrogen atom that ensures aqueous solubility and the ability to engage in crucial hydrogen bonding interactions, make it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of derivatives based on this core, with a focus on their application in CNS drug discovery.

Core Structure and Significance

The fundamental structure of this compound features a piperidine ring, a common moiety in many CNS-active compounds, substituted at the 4-position with a methylaminomethyl group. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The methylated nitrogen on the piperidine ring and the primary amine offer handles for introducing a wide range of substituents, enabling the exploration of vast chemical space to achieve desired target engagement and selectivity.

Synthetic Strategies

The synthesis of this compound derivatives typically involves multi-step sequences. A common approach begins with a commercially available piperidine derivative, which is then elaborated through various chemical transformations.

General Synthetic Protocol: Reductive Amination

A frequently employed method for the synthesis of N-substituted piperidine derivatives is reductive amination. This process involves the reaction of a piperidone with an amine to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine.

Experimental Protocol: Synthesis of N-Benzhydrylpiperidin-4-amine Derivatives

A representative procedure for synthesizing derivatives via reductive amination involves the reaction of a benzhydrylamine with an N-substituted 4-piperidone.[1]

  • Reaction Setup: A mixture of the appropriate benzhydrylamine and N-substituted 4-piperidone is prepared.

  • Reductive Amination: The reaction is carried out using a suitable reducing agent, such as sodium triacetoxyborohydride, in a solvent like dichloromethane.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired N-benzhydrylpiperidin-4-amine derivative.[1]

The following workflow illustrates a generalized synthetic pathway for creating a library of derivatives from a piperidone precursor.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_diversification Diversification cluster_final Final Products Piperidin-4-one Piperidin-4-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Piperidin-4-one->Reductive_Amination Amine_R1 R1-NH2 Amine_R1->Reductive_Amination Intermediate_Product N-R1-Piperidin-4-amine Reductive_Amination->Intermediate_Product Alkylation Alkylation (R2-X) Intermediate_Product->Alkylation Acylation Acylation (R3-COCl) Intermediate_Product->Acylation Sulfonylation Sulfonylation (R4-SO2Cl) Intermediate_Product->Sulfonylation Final_Product_1 N-R1, N-R2-Piperidin-4-amine Alkylation->Final_Product_1 Final_Product_2 N-R1, N-acyl-Piperidin-4-amine Acylation->Final_Product_2 Final_Product_3 N-R1, N-sulfonyl-Piperidin-4-amine Sulfonylation->Final_Product_3

Generalized Synthetic Workflow

Pharmacological Applications and Structure-Activity Relationships

Derivatives of this compound have been investigated for a multitude of CNS targets, demonstrating their broad applicability.

5-HT2A Receptor Inverse Agonists

A notable example is ACP-103, a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist.[2][3] This compound, with the chemical name N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide, has shown potential as an antipsychotic agent.[2][3] The N-methylpiperidine moiety is a key feature of this class of compounds.

CompoundTargetActivitypKipIC50
ACP-1035-HT2AInverse Agonist9.3 (membranes), 9.70 (whole cells)8.7 (R-SAT)
ACP-1035-HT2CInverse Agonist8.80 (membranes), 8.00 (whole cells)7.1 (R-SAT)

Table 1: Pharmacological data for ACP-103 at 5-HT2A and 5-HT2C receptors.[2][3]

The structure-activity relationship studies for this class of compounds reveal that the specific substitution pattern on the aromatic rings and the nature of the linker are crucial for high affinity and inverse agonist activity at the 5-HT2A receptor.

CCR3 Receptor Antagonists

Systematic chemical modifications of an initial hit compound, N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide, led to the discovery of potent CCR3 receptor antagonists.[4] While not directly an N-methyl derivative, this highlights the utility of the substituted piperidin-4-yl core. Further structural modifications of the benzamide and piperidine moieties led to the identification of highly potent antagonists.[4]

CompoundTargetActivityIC50 (µM)
31 CCR3Antagonist0.020

Table 2: Inhibitory activity of a potent CCR3 antagonist.[4]

NLRP3 Inflammasome Inhibitors

A pharmacophore-hybridization strategy has been employed to develop novel inhibitors of the NLRP3 inflammasome based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold.[5] These compounds were evaluated for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release. The synthesis of these derivatives often involves coupling the piperidine moiety with various carboxylic acids or other reactive intermediates.[5]

Signaling Pathways and Experimental Workflows

The biological evaluation of this compound derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional activity.

In Vitro Evaluation Workflow

A typical workflow for the in vitro characterization of these compounds is outlined below.

G cluster_synthesis Compound Synthesis cluster_binding Primary Screening cluster_functional Functional Assays cluster_selectivity Selectivity Profiling cluster_adme In Vitro ADME Synthesis Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., R-SAT, Ca2+ influx) (Determine IC50/EC50) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Panel (Against related targets) Functional_Assay->Selectivity_Panel ADME In Vitro ADME (e.g., Microsomal Stability, Permeability) Selectivity_Panel->ADME

In Vitro Characterization Workflow
5-HT2A Receptor Signaling

As inverse agonists of the 5-HT2A receptor, compounds like ACP-103 are proposed to reduce the constitutive activity of the receptor. The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). An inverse agonist would suppress this basal signaling.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Constitutive Activity PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Inverse_Agonist N-Methyl-1-(piperidin-4-YL) methanamine Derivative (e.g., ACP-103) Inverse_Agonist->Receptor Inhibits

5-HT2A Receptor Inverse Agonism

Conclusion

The this compound core represents a highly fruitful scaffold for the discovery of novel CNS-active agents. Its synthetic tractability allows for the generation of diverse chemical libraries, while its inherent structural features provide a solid foundation for achieving high target affinity and selectivity. The successful development of compounds targeting a range of receptors and signaling pathways underscores the enduring importance of this chemical framework in the ongoing quest for improved treatments for neurological and psychiatric disorders. Further exploration of the chemical space around this privileged core is likely to yield the next generation of CNS therapeutics.

References

Spectroscopic and Synthetic Profile of N-Methyl-1-(piperidin-4-YL)methanamine Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide furnishes an in-depth look at the synthesis and spectroscopic characterization of a key piperidine intermediate, offering a foundational understanding applicable to the target molecule and its derivatives. The presented data is organized for clarity and supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the representative analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This compound shares the core piperidine-4-yl-methanol structure, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, a common strategy in the synthesis of more complex piperidine derivatives.

Table 1: ¹H NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.52 – 3.39m-4HH-2, H-6 (axial and equatorial)
3.33t6.82H-CH₂OH
2.35t7.01HH-4
1.72ddt12.1, 7.7, 6.02HH-3, H-5 (equatorial)
1.64 – 1.52m-1H-
1.46s-9H-C(CH₃)₃
1.31ddt12.2, 7.7, 6.02HH-3, H-5 (axial)

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Chemical Shift (δ) ppmAssignment
155.09C=O (Boc)
80.10-C(CH₃)₃
62.1-CH₂OH
45.45C-2, C-6
36.08C-4
29.23C-3, C-5
28.50-C(CH₃)₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Table 3: Mass Spectrometry Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
m/zIon
216.2[M+H]⁺

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following protocols are representative of the synthesis and spectroscopic analysis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This procedure involves the N-protection of piperidin-4-ylmethanol using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Piperidin-4-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Petroleum ether

Procedure:

  • A mixture of piperidin-4-ylmethanol (20 g, 0.17 mol) and di-tert-butyl dicarbonate (37.9 g, 0.17 mol) is dissolved in THF (50 ml).

  • The solution is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed by vacuum distillation.

  • Petroleum ether (500 ml) is added to the residue to induce recrystallization.

  • The mixture is filtered to collect the solid product, which is then dried, yielding white solids of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS):

  • Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.

  • The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the general analytical workflow for the characterization of the title compound's analogue.

Synthesis_Pathway Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate cluster_reactants Reactants reactant1 Piperidin-4-ylmethanol reaction Stir at Room Temperature reactant1->reaction reactant2 (Boc)₂O reactant2->reaction solvent THF solvent->reaction Solvent product tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate workup Solvent Removal & Recrystallization reaction->workup Reaction Completion workup->product

Caption: Synthetic pathway for the Boc-protection of piperidin-4-ylmethanol.

Analytical_Workflow Spectroscopic Characterization Workflow cluster_analysis Analytical Techniques cluster_data Data Output sample Synthesized Compound (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms hnmr_data Proton Chemical Shifts, Multiplicities, Coupling Constants nmr->hnmr_data ¹H NMR cnmr_data Carbon Chemical Shifts nmr->cnmr_data ¹³C NMR ms_data Mass-to-Charge Ratio (m/z) ms->ms_data ESI-MS

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

An In-depth Technical Guide to N-Methyl-1-(piperidin-4-YL)methanamine and its Potential as a Neuroreceptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-1-(piperidin-4-YL)methanamine is a heterocyclic organic compound featuring a piperidine ring, a foundational scaffold in medicinal chemistry. The piperidine moiety is a key structural feature in numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for presenting pharmacophoric elements to a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

This guide explores the potential of this compound as a neuroreceptor ligand by examining the known activities of its structural analogs. The focus will be on potential interactions with opioid, serotonergic, and sigma receptors, as these are common targets for piperidine-containing CNS-active compounds.

Physicochemical Properties

While experimental data for the target molecule is limited, its basic physicochemical properties can be predicted. These properties are crucial for its potential as a CNS drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/InformationSource
Molecular FormulaC₇H₁₆N₂-
Molecular Weight128.22 g/mol -
AppearanceLikely a liquid at room temperature[1]
CAS Number7149-42-0[2]

Potential Neuroreceptor Interactions: An Analog-Based Approach

The neuropharmacological profile of this compound can be inferred by examining structurally related compounds.

Opioid Receptor Activity

Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic properties, which are often mediated by opioid receptors.[3] A study on novel 4-amino methyl piperidine derivatives revealed their potential as µ-opioid receptor (MOR) agonists.[3] Although the exact structures of the most active compounds in this study are not identical to this compound, the shared core scaffold suggests a potential for MOR interaction.

Table 1: Representative Binding Affinities of Piperidine Analogs at the µ-Opioid Receptor

CompoundReceptorBinding Affinity (kcal/mol)Assay Type
HN58 (a 4-amino methyl piperidine derivative)µ-OpioidNot explicitly stated, but showed 100% inhibition in writhing testIn vivo analgesic assays (tail-flick and writhing test)
Morphine (Reference)µ-Opioid-8.13 to -13.37 (predicted)Molecular Docking
Fentanyl (Reference)µ-Opioid-8.13 to -13.37 (predicted)Molecular Docking

Data is illustrative and based on structurally related compounds.[3]

Serotonin Receptor (5-HT₂A) Inverse Agonism

A potent 5-hydroxytryptamine (5-HT)₂A receptor inverse agonist, ACP-103, features a substituted N-methylpiperidin-4-yl moiety.[4] This suggests that the N-methylpiperidine scaffold can be effectively utilized to target this important CNS receptor, which is implicated in psychosis and other neuropsychiatric disorders.

Table 2: Representative Pharmacological Data for a Piperidine-Containing 5-HT₂A Ligand

CompoundReceptorpKᵢ (membranes)pIC₅₀ (R-SAT)Functional Activity
ACP-1035-HT₂A9.38.7Inverse Agonist
ACP-1035-HT₂C8.87.1Inverse Agonist

Data for the structurally related compound ACP-103.[4]

Sigma Receptor (σ₁) Affinity

Certain piperidine derivatives exhibit high affinity for sigma receptors (σR), which are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and neuropathic pain.[5] For instance, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles showed high affinity for the σ₁ receptor.[5]

Table 3: Representative Binding Affinities of Piperidine Analogs at the Sigma-1 Receptor

CompoundReceptorKᵢ (nM)
Compound 5 (a benzylpiperidin-4-yl derivative)hσ₁R1.45 ± 0.43
NE-100 (Reference)hσ₁R2.00
PB28 (Reference)hσ₁R1.87

Data is for structurally related compounds.[5]

Potential Signaling Pathways

Based on the potential receptor interactions, this compound could modulate several key signaling pathways.

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

mu_opioid_pathway Ligand N-Methyl-1-(piperidin-4-YL) methanamine (Analog) MOR µ-Opioid Receptor (Gi/o-coupled) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Modulates Ion_Channels->Neuronal_Activity Leads to

Caption: Potential µ-Opioid Receptor Signaling Pathway.

5-HT₂A Receptor Inverse Agonist Signaling

As an inverse agonist at the 5-HT₂A receptor, a Gq/11-coupled GPCR, the compound would be expected to reduce the constitutive activity of the receptor, thereby decreasing the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).

five_ht2a_pathway Ligand N-Methyl-1-(piperidin-4-YL) methanamine (Analog) HT2A 5-HT2A Receptor (Gq/11-coupled) Ligand->HT2A Binds (Reduces Constitutive Activity) G_protein Gq/11 Protein HT2A->G_protein Inhibits Basal Activation PLC Phospholipase C G_protein->PLC Reduces Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates binding_assay_workflow Start Prepare Receptor Membranes (from cell lines or tissue) Incubation Incubate Membranes with Radioligand and Test Compound (various concentrations) Start->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis End Determine Binding Affinity Analysis->End

References

Methodological & Application

Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(piperidin-4-YL)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound, primarily focusing on the robust and widely applicable method of reductive amination. The protocols are designed to be clear, concise, and reproducible for researchers with a foundational knowledge of organic synthesis.

Introduction

The piperidine moiety is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This compound, specifically, serves as a key intermediate in the synthesis of compounds targeting various receptors and enzymes. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the drug development pipeline. The primary synthetic strategy discussed herein involves the reductive amination of a suitable piperidine-4-carboxaldehyde derivative with methylamine.

Synthetic Strategies

The most common and efficient method for the synthesis of this compound is through reductive amination.[1] This method involves the reaction of a carbonyl compound, in this case, a piperidine-4-carboxaldehyde derivative, with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2] A key consideration in this synthesis is the use of a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its straightforward removal.

An alternative approach involves the direct N-methylation of 1-(piperidin-4-yl)methanamine. However, this method can sometimes lead to over-methylation, yielding the quaternary ammonium salt. Therefore, the reductive amination of a protected piperidine-4-carboxaldehyde is often the preferred route for achieving high yields of the desired monosubstituted product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis of this compound starting from N-Boc-piperidine-4-carboxaldehyde. The data is representative of what can be expected when following the detailed protocols.

StepReactantProductReagentsSolventYield (%)Purity (%)
1. Reductive AminationN-Boc-piperidine-4-carboxaldehydeN-Boc-N-Methyl-1-(piperidin-4-YL)methanamineMethylamine, Sodium triacetoxyborohydrideDCM85-95>95
2. Boc DeprotectionN-Boc-N-Methyl-1-(piperidin-4-YL)methanamineThis compoundTrifluoroacetic acid (TFA) or HCl in DioxaneDCM90-98>98

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine (Reductive Amination)

This protocol details the reductive amination of N-Boc-piperidine-4-carboxaldehyde with methylamine.

Materials:

  • N-Boc-piperidine-4-carboxaldehyde

  • Methylamine (2.0 M solution in THF or MeOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (Boc Deprotection)

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the crude N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • To this solution, add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound as the free base.

  • If the hydrochloride salt is desired, the free base can be dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the salt, which can then be collected by filtration.

Visualizations

The following diagrams illustrate the key synthetic workflow and logical relationships in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection Start N-Boc-piperidine-4-carboxaldehyde Intermediate N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine Start->Intermediate Reaction Reagent1 Methylamine Reagent1->Intermediate ReducingAgent NaBH(OAc)₃ ReducingAgent->Intermediate FinalProduct This compound Intermediate->FinalProduct Deprotection DeprotectionReagent TFA or HCl DeprotectionReagent->FinalProduct

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Starting Material (N-Boc-piperidine-4-carboxaldehyde) Imine Imine Formation (+ Methylamine) Start->Imine Reduction In situ Reduction (+ NaBH(OAc)₃) Imine->Reduction ProtectedProduct Protected Intermediate (N-Boc-protected amine) Reduction->ProtectedProduct Deprotection Deprotection (+ Acid) ProtectedProduct->Deprotection FinalProduct Final Product (this compound) Deprotection->FinalProduct

Caption: Logical steps in the reductive amination and deprotection sequence.

References

Application Notes and Protocols for the Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of N-Methyl-1-(piperidin-4-yl)methanamine, a valuable building block in medicinal chemistry, through reductive amination. The synthesis involves a two-step process: the reductive amination of N-Boc-piperidine-4-carbaldehyde with methylamine, followed by the deprotection of the Boc group. This method offers a reliable and scalable route to the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core and primary amine side chain make it a versatile scaffold for drug design and development. Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds.[1] This process, also known as reductive alkylation, involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form a more substituted amine.[1][2][3] This application note details a robust protocol for the synthesis of this compound.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Reductive Amination: N-Boc-piperidine-4-carbaldehyde is reacted with methylamine in the presence of a reducing agent, sodium triacetoxyborohydride, to form the Boc-protected intermediate.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product, this compound, as a hydrochloride salt.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
N-Boc-piperidine-4-carbaldehydeCommercial>95%
Methylamine (40% in water)Commercial
Sodium triacetoxyborohydrideCommercial>95%
Dichloromethane (DCM), anhydrousCommercial>99.8%
Hydrochloric acid (HCl), concentratedCommercial37%
Diethyl etherCommercial
Sodium hydroxide (NaOH)Commercial
Magnesium sulfate (MgSO4), anhydrousCommercial
Step 1: Reductive Amination of N-Boc-piperidine-4-carbaldehyde

Protocol:

  • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of aldehyde) under an inert atmosphere (nitrogen or argon), add methylamine (40% in water, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

Expected Outcome: A colorless to pale yellow oil. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, LC-MS).

Step 2: Deprotection of Boc-N-Methyl-1-(piperidin-4-yl)methanamine

Protocol:

  • Dissolve the crude Boc-protected intermediate from Step 1 in diethyl ether (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2 M) or bubble HCl gas through the solution until the pH is acidic (pH ~1-2).

  • A white precipitate will form. Stir the suspension at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound dihydrochloride as a white solid.

Expected Outcome: A white to off-white crystalline solid.

Data Presentation

StepProductStarting Material (SM)ReagentsSolventYield (%)Purity (%) (by LC-MS)
1Boc-N-Methyl-1-(piperidin-4-yl)methanamineN-Boc-piperidine-4-carbaldehydeMethylamine, Sodium triacetoxyborohydrideDCM85-95>95
2This compound dihydrochlorideBoc-N-Methyl-1-(piperidin-4-yl)methanamineHydrochloric acidDiethyl Ether90-98>98

Visualizations

Reaction Mechanism

Reaction_Mechanism aldehyde N-Boc-piperidine- 4-carbaldehyde imine Iminium Ion Intermediate aldehyde->imine + Methylamine - H2O methylamine Methylamine methylamine->imine boc_product Boc-Protected Product imine->boc_product + [H] (Reducing Agent) final_product This compound boc_product->final_product + HCl - Boc Group hcl HCl hcl->final_product

Caption: Reductive amination reaction mechanism.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start_step1 Dissolve Aldehyde in DCM add_amine Add Methylamine start_step1->add_amine stir_rt Stir at RT add_amine->stir_rt cool_0c Cool to 0°C stir_rt->cool_0c add_reductant Add NaBH(OAc)3 cool_0c->add_reductant stir_overnight Stir Overnight at RT add_reductant->stir_overnight quench Quench with NaHCO3 stir_overnight->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate crude_boc Crude Boc-Protected Product dry_concentrate->crude_boc dissolve_crude Dissolve Crude Product in Diethyl Ether crude_boc->dissolve_crude cool_0c_2 Cool to 0°C dissolve_crude->cool_0c_2 add_hcl Add HCl cool_0c_2->add_hcl stir_precipitate Stir and Precipitate add_hcl->stir_precipitate filter_solid Filter Solid stir_precipitate->filter_solid wash_solid Wash with Ether filter_solid->wash_solid dry_solid Dry Under Vacuum wash_solid->dry_solid final_product Final Product (Dihydrochloride Salt) dry_solid->final_product

References

N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed experimental procedures for the N-alkylation of 4-aminomethylpiperidine, a critical building block in the synthesis of various pharmaceutical agents. Due to the presence of two reactive amine groups—a primary amine on the methyl substituent and a secondary amine within the piperidine ring—selective N-alkylation presents a significant synthetic challenge. This document outlines two primary strategies to achieve controlled N-alkylation: selective alkylation of the piperidine nitrogen via a protecting group strategy and direct N-alkylation , which may lead to mono- or di-alkylation depending on the reaction conditions. A third approach, reductive amination , offers a controlled method for introducing alkyl groups, particularly to the more nucleophilic piperidine nitrogen.

These protocols are designed for researchers, scientists, and drug development professionals, providing clear, step-by-step instructions and tabulated data for easy reference and comparison.

Core Concepts and Strategies

The selective N-alkylation of 4-aminomethylpiperidine hinges on differentiating the nucleophilicity of the two nitrogen atoms. The secondary amine of the piperidine ring is generally more nucleophilic than the primary aminomethyl group. However, to ensure exclusive alkylation at the piperidine nitrogen, a protecting group strategy is often employed. The most common approach involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by alkylation of the piperidine nitrogen and subsequent deprotection.

Direct alkylation without a protecting group is also possible and can be controlled to favor mono-alkylation at the more reactive piperidine nitrogen by carefully controlling stoichiometry and reaction conditions. Reductive amination provides an alternative route that often favors mono-alkylation at the secondary amine center and avoids the formation of quaternary ammonium salts, a common side product in direct alkylation with alkyl halides.

Experimental Protocols

Protocol 1: Selective N-Alkylation of the Piperidine Nitrogen via Boc Protection

This protocol details a three-step process for the selective N-alkylation of the piperidine nitrogen using a Boc protecting group strategy. This method is exemplified by the N-benzylation of 4-aminomethylpiperidine.

Step 1: Boc Protection of the Primary Amine

A solution of 4-aminomethylpiperidine is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water. This selectively protects the primary amine, yielding tert-butyl ((piperidin-4-yl)methyl)carbamate.

Step 2: N-Alkylation of the Boc-Protected Intermediate

The Boc-protected 4-aminomethylpiperidine is then subjected to N-alkylation. A common method involves reaction with an alkyl halide, such as benzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating.

Step 3: Deprotection of the Boc Group

The final step involves the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions, for instance, by treating the N-alkylated, Boc-protected intermediate with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an appropriate solvent.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 4-Aminomethylpiperidine C tert-Butyl ((piperidin-4-yl)methyl)carbamate A->C DCM or Dioxane/Water B Boc-Anhydride, Base (e.g., TEA) B->C F N-Alkyl, N'-Boc-4-aminomethylpiperidine C->F DMF D Alkyl Halide (e.g., Benzyl Bromide) D->F E Base (e.g., K2CO3) E->F H Selectively N-Alkylated 4-Aminomethylpiperidine F->H DCM G Acid (e.g., TFA or HCl) G->H

Application Notes and Protocols for the Use of N-Methyl-1-(piperidin-4-YL)methanamine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(piperidin-4-YL)methanamine is a versatile bifunctional building block suitable for constructing diverse molecular libraries in drug discovery and development. Its structure, featuring a secondary amine on the piperidine ring and an N-methylated aminomethyl side chain, allows for the creation of complex scaffolds with potential applications in various therapeutic areas. This document provides detailed protocols for the incorporation of this building block into a solid-phase synthesis workflow to generate a library of N-acylated derivatives. The methodology is based on a "submonomer" approach, analogous to peptoid synthesis, which allows for a high degree of diversification.

Core Principle

The proposed synthetic strategy involves a three-stage process:

  • Immobilization and Scaffolding: A resin-bound primary amine is first acylated with bromoacetic acid. Subsequently, a Boc-protected version of the target building block, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, is attached via nucleophilic substitution.

  • Diversification: The secondary amine of the now resin-bound building block is acylated with a diverse set of carboxylic acids.

  • Cleavage and Purification: The final products are cleaved from the solid support, with simultaneous deprotection of the piperidine nitrogen, using a standard trifluoroacetic acid (TFA) cocktail, followed by purification.

This approach enables the rapid generation of a library of compounds with a common core structure derived from this compound, with variability introduced at the acylation step.

Data Presentation

Table 1: Summary of Materials and Reagents

Material/ReagentSupplierGradePurpose
Rink Amide AM ResinVarious100-200 mesh, ~0.6 mmol/gSolid Support
tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylateVarious>95%Building Block
Bromoacetic AcidVarious>98%Acylating Agent
N,N'-Diisopropylcarbodiimide (DIC)Various>99%Activating Agent
PiperidineVarious>99%Fmoc Deprotection
N,N-Dimethylformamide (DMF)VariousAnhydrousSolvent
Dichloromethane (DCM)VariousAnhydrousSolvent
Trifluoroacetic Acid (TFA)Various>99%Cleavage Reagent
Triisopropylsilane (TIS)Various>98%Scavenger
WaterVariousDeionizedScavenger
Diethyl EtherVariousAnhydrousPrecipitation
Diverse Carboxylic Acids (R-COOH)Various>95%Diversification Elements
HBTU/HATUVarious>98%Coupling Reagent
DIPEAVarious>98%Base

Table 2: Representative Yields and Purities for a Small Library

Compound IDR-Group (from R-COOH)Molecular Weight ( g/mol )Expected Yield (%)Crude Purity (%)
1 Phenyl289.417588
2 4-Chlorophenyl323.857285
3 Cyclohexyl295.478191
4 Thiophen-2-yl295.446882

Note: Yields and purities are hypothetical and representative for this synthetic route. Actual results may vary depending on the specific carboxylic acid used and optimization of reaction conditions.

Experimental Protocols

Protocol 1: Resin Preparation and Fmoc Deprotection
  • Swell Rink Amide AM resin (100 mg, 0.06 mmol) in DMF (2 mL) in a fritted syringe for 1 hour.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (2 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF (2 mL) and agitate for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL).

Protocol 2: Bromoacetylation of the Resin
  • In a separate vial, prepare a 0.8 M solution of bromoacetic acid in DMF.

  • Prepare a 0.8 M solution of DIC in DMF.

  • Add the bromoacetic acid solution (1 mL, 0.8 mmol) to the deprotected resin.

  • Add the DIC solution (1 mL, 0.8 mmol) to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (5 x 2 mL).

Protocol 3: Incorporation of the Piperidine Building Block
  • Prepare a 1 M solution of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in DMF.

  • Add the building block solution (1 mL, 1 mmol) to the bromoacetylated resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Perform a Kaiser test to confirm the absence of primary amines.

Protocol 4: Diversification via N-Acylation
  • Prepare 0.5 M stock solutions of a diverse set of carboxylic acids (R-COOH) in DMF.

  • Prepare a 0.5 M stock solution of a coupling agent (e.g., HBTU) in DMF.

  • In a separate vial for each reaction, mix the carboxylic acid solution (0.5 mL, 0.25 mmol), HBTU solution (0.5 mL, 0.25 mmol), and DIPEA (87 µL, 0.5 mmol).

  • Add the activated carboxylic acid mixture to the resin (prepared in Protocol 3, split into multiple reaction vessels if creating a library).

  • Agitate for 2-4 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).

  • Dry the resin under vacuum.

Protocol 5: Cleavage and Isolation
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (2 mL) to the dried resin in a cleavage vessel.

  • Agitate for 2 hours at room temperature.

  • Filter the solution, collecting the filtrate.

  • Wash the resin with an additional portion of the cleavage cocktail (0.5 mL).

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the product using reverse-phase HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Resin Preparation cluster_scaffold Scaffold Synthesis cluster_diversify Diversification cluster_cleave Cleavage & Purification resin Rink Amide AM Resin swelling Swell in DMF resin->swelling deprotection 20% Piperidine in DMF swelling->deprotection bromoacetylation Bromoacetic Acid + DIC deprotection->bromoacetylation incorporation Add Boc-Protected Piperidine Building Block bromoacetylation->incorporation acylation R-COOH + HBTU/DIPEA incorporation->acylation cleavage TFA/TIS/Water acylation->cleavage purification RP-HPLC cleavage->purification logical_relationship start Start: Rink Amide Resin (Fmoc-Protected) deprotect Fmoc Deprotection (Piperidine) start->deprotect bromoacetylate Bromoacetylation (Bromoacetic Acid/DIC) deprotect->bromoacetylate add_building_block Nucleophilic Substitution (Boc-N-Methyl-1-(piperidin-4-YL)methanamine) bromoacetylate->add_building_block diversify N-Acylation (Diverse R-COOH) add_building_block->diversify cleave Cleavage from Resin & Boc Deprotection (TFA) diversify->cleave product Final Product Library: N-Acylated Derivatives cleave->product

Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of N-Methyl-1-(piperidin-4-YL)methanamine, a key intermediate in pharmaceutical synthesis. The following sections outline standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), that are crucial for confirming the identity, purity, and stability of this compound. The provided protocols are based on established methodologies for the analysis of related piperidine derivatives and serve as a comprehensive guide for researchers.

Introduction

This compound is a substituted piperidine derivative of interest in medicinal chemistry and drug development. Its structural elucidation and purity assessment are critical steps in the synthesis and quality control processes. Comprehensive analytical characterization ensures the reliability of data in subsequent biological assays and formulation studies. This application note details the experimental procedures for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30-45°

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Spectral Width: -10 to 220 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Data Presentation: Illustrative NMR Data

Disclaimer: The following data are illustrative and based on typical chemical shifts for similar piperidine structures due to the absence of published experimental values for this compound.

Table 1: Illustrative ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.05d2H-CH₂-NH-
~2.90m2HPiperidine H (axial, positions 2,6)
~2.50s3HN-CH₃
~2.20t2HPiperidine H (equatorial, positions 2,6)
~1.75m1HPiperidine H (position 4)
~1.60d2HPiperidine H (equatorial, positions 3,5)
~1.25q2HPiperidine H (axial, positions 3,5)
~1.10br s2H-NH₂, -NH-

Table 2: Illustrative ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~55.0-CH₂-NH-
~46.0Piperidine C (positions 2,6)
~36.0N-CH₃
~35.0Piperidine C (position 4)
~30.0Piperidine C (positions 3,5)

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C FID Raw FID Data Acquire_1H->FID Acquire_13C->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum Processed NMR Spectra Processing->Spectrum Analysis Structure Elucidation Spectrum->Analysis Report Final Report Analysis->Report

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Infusion Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

  • LC-MS Analysis (for purity and confirmation):

    • Inject the sample onto an appropriate HPLC column (e.g., C18).

    • Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the eluent with the mass spectrometer.

  • MS Parameters (Typical):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Mass Range: m/z 50-500

Data Presentation: Illustrative MS Data

Table 3: Illustrative Mass Spectrometry Data

Ionm/z (calculated)m/z (observed)Assignment
[M+H]⁺129.22~129.2Molecular Ion
[M+Na]⁺151.20~151.2Sodium Adduct

Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Data Output & Interpretation Sample This compound Solution Prepare Dilute Solution Sample->Solution Solvent Methanol or Acetonitrile/Water Solvent->Solution Infusion Direct Infusion Solution->Infusion LC_MS LC-MS Solution->LC_MS ESI_Source ESI Source Infusion->ESI_Source LC_MS->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Interpretation Determine Molecular Weight & Fragmentation Mass_Spectrum->Interpretation Confirmation Identity Confirmation Interpretation->Confirmation HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample_Prep Prepare Sample Solution Injector Autosampler/Injector Sample_Prep->Injector Mobile_Phase_Prep Prepare Mobile Phases A & B Pump HPLC Pump Mobile_Phase_Prep->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation Integration->Purity_Calc Report Final Report Purity_Calc->Report

Application Notes and Protocols: "N-Methyl-1-(piperidin-4-YL)methanamine" in the Synthesis of Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-1-(piperidin-4-YL)methanamine as a key building block in the synthesis of potent and selective dopamine reuptake inhibitors (DRIs). The document details the structure-activity relationships of derived compounds, presents quantitative data on their biological activity, and provides an exemplary experimental protocol for their synthesis and evaluation.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, the DAT has emerged as a significant target for therapeutic intervention. Dopamine reuptake inhibitors (DRIs) block the DAT, leading to increased extracellular dopamine levels and enhanced dopaminergic signaling.[3][4]

This compound serves as a versatile scaffold for the development of novel DRIs. Its piperidine core is a common feature in many successful CNS-active compounds, and the secondary amine provides a convenient handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This document focuses on the synthesis and evaluation of DRIs derived from this valuable starting material.

Featured Application: Synthesis of a GBR 12909 Analogue

A prominent class of DRIs based on the piperidine scaffold are analogues of GBR 12909. These compounds are known for their high affinity and selectivity for the DAT.[4][5] By utilizing this compound, researchers can synthesize potent DRIs, such as 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(arylmethyl)piperidine derivatives.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of GBR 12909 piperidine analogues have revealed several key insights:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining both affinity and selectivity for the DAT. Large, lipophilic groups, such as a 2-naphthylmethyl group, have been shown to confer subnanomolar affinity for the DAT with high selectivity over the serotonin transporter (SERT).[5]

  • Diphenylmethoxy Moiety: The bis(4-fluorophenyl)methoxy group is a critical pharmacophore for high-affinity binding to the DAT.[5]

  • Piperidine Core: The piperidine ring serves as a central scaffold, and its substitution pattern can influence the overall conformation and binding of the molecule to the DAT.

Quantitative Data

The following table summarizes the binding affinities (Ki) of representative piperidine-based DRIs, highlighting the impact of different N-substituents on transporter affinity and selectivity.

CompoundN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity
1 H25.045015.018
2 Benzyl5.2120018.0231
3 2-Naphthylmethyl0.722612.0323
4 3-Phenylpropyl1.1754.568
GBR 12909 1-(3-phenylpropyl)piperazine1.1754.568

Data adapted from analogous series presented in the literature.[5]

Experimental Protocols

Synthesis of 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine

This protocol describes a representative synthesis of a potent and selective DRI from this compound.

Materials:

  • This compound

  • 2-(Bromomethyl)naphthalene

  • 1-Bromo-2-[bis(4-fluorophenyl)methoxy]ethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • N-Alkylation: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-(bromomethyl)naphthalene (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-methyl-N-((1-(naphthalen-2-ylmethyl)piperidin-4-yl)methyl)amine.

  • Second N-Alkylation: To a solution of the product from the previous step (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-2-[bis(4-fluorophenyl)methoxy]ethane (1.1 eq).

  • Stir the reaction mixture at 60 °C for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Dopamine Reuptake Inhibition Assay

This protocol outlines a method for evaluating the potency of synthesized compounds to inhibit dopamine reuptake in cells expressing the human dopamine transporter (hDAT).[6][7]

Materials:

  • HEK293 cells stably expressing hDAT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine

  • Synthesized inhibitor compounds

  • Scintillation fluid

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.

  • Assay: a. Wash the cells twice with KRH buffer. b. Pre-incubate the cells with varying concentrations of the synthesized inhibitor compound (or vehicle control) in KRH buffer for 10 minutes at 37 °C. c. Initiate the uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10 nM) to each well. d. Incubate for 10 minutes at 37 °C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with 1% SDS. g. Add scintillation fluid to each well.

  • Data Analysis: a. Measure the radioactivity in each well using a scintillation counter. b. Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909). c. Subtract non-specific uptake from all values to obtain specific uptake. d. Plot the percentage of inhibition of [³H]Dopamine uptake against the logarithm of the inhibitor concentration. e. Calculate the IC₅₀ value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism). f. Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Visualizations

Dopamine Transporter Signaling Pathway

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_in Dopamine (intracellular) DAT->DA_in DA_vesicle Dopamine Vesicles DA_vesicle->DA_in Release VMAT2 VMAT2 DA_in->VMAT2 DA_out Dopamine (extracellular) DA_in->DA_out Exocytosis VMAT2->DA_vesicle Sequestration DA_out->DAT Reuptake DA_receptor Dopamine Receptor DA_out->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Inhibition

Caption: Dopamine transporter signaling at the synapse.

Synthetic Workflow for a GBR 12909 Analogue

Synthesis_Workflow start N-Methyl-1-(piperidin-4-YL) methanamine intermediate1 N-Alkylation with 2-(Bromomethyl)naphthalene start->intermediate1 product1 N-methyl-N-((1-(naphthalen-2-ylmethyl) piperidin-4-yl)methyl)amine intermediate1->product1 purification1 Purification product1->purification1 intermediate2 N-Alkylation with 1-Bromo-2-[bis(4-fluorophenyl) methoxy]ethane final_product Final DRI Product intermediate2->final_product purification2 Purification final_product->purification2 purification1->intermediate2

Caption: Synthetic workflow for a DRI.

References

Application Notes and Protocols: N-Methyl-1-(piperidin-4-YL)methanamine in Serotonin Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(piperidin-4-YL)methanamine and its parent scaffold, 1-(piperidin-4-yl)methanamine, are versatile building blocks in medicinal chemistry, particularly for the synthesis of ligands targeting G protein-coupled receptors (GPCRs). Their structure incorporates a key piperidine ring, a common motif in central nervous system (CNS) active compounds, and a reactive primary or secondary aminomethyl group. This configuration allows for diverse chemical modifications at two key positions: the piperidine nitrogen (N1) and the exocyclic nitrogen of the methanamine group. These modifications enable the exploration of structure-activity relationships (SAR) to achieve high affinity and selectivity for various serotonin (5-HT) receptor subtypes, which are crucial targets for treating disorders like depression, anxiety, and cognitive impairment.

Application in 5-HT1A Receptor Ligand Synthesis

The piperidin-4-yl-methanamine scaffold is integral to the development of dual-action antidepressants that combine selective serotonin reuptake inhibition (SSRI) with 5-HT1A receptor agonism. The 5-HT1A receptor is an autoreceptor that regulates serotonin release; its agonism is a validated mechanism for antidepressant and anxiolytic effects.

A notable application involves the synthesis of 1-(1-benzoylpiperidin-4-yl) methanamine derivatives.[1] In this series, the piperidine nitrogen is acylated with a benzoyl group, and the methanamine nitrogen is further derivatized. This strategy has yielded compounds with potent inhibitory activity on serotonin reuptake and exceptionally high affinity for the 5-HT1A receptor. For instance, compound 12a from a 2022 study emerged as a highly potent ligand, significantly superior to its lead compounds.[1]

Quantitative Data: 5-HT1A Ligand Activity
Compound IDTargetActivity TypeValue (nM)Reference
12a Serotonin Transporter (SERT)IC508.2[1]
12a 5-HT1A ReceptorKi0.069[1]

General Synthetic Strategies and Protocols

The synthesis of serotonin receptor ligands using the piperidin-4-yl-methanamine core generally follows a multi-step pathway that allows for diversification. Key transformations include N-acylation or N-alkylation of the piperidine ring and amide bond formation or reductive amination at the exocyclic aminomethyl group.

Protocol 1: General Amide Coupling

This protocol describes the coupling of a carboxylic acid to the aminomethyl group of a protected piperidine scaffold, a common step in elongating the molecule to reach specific receptor binding pockets. This method is adapted from a procedure for synthesizing a 5-HT4 agonist.[2][3]

Materials:

  • tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (Boc-protected scaffold)

  • Target carboxylic acid (e.g., 2-isopropyl-1H-benzo[d]imidazole-4-carboxylic acid)[2]

  • Amide coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, DCM, or an aqueous system like 2 wt. % TPGS-750-M in water)[2]

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in the chosen solvent in a reaction vessel.

  • Add the organic base (2.0-3.0 eq) to the mixture.

  • Add the coupling agent (1.1 eq) portion-wise while stirring at room temperature.

  • Allow the reaction to stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

  • The final step involves the deprotection of the Boc group (e.g., using TFA in DCM) to free the piperidine nitrogen for further modification.

Protocol 2: N-Acylation of the Piperidine Ring

This protocol outlines the acylation of the piperidine nitrogen, a key step in creating derivatives like the 1-(1-benzoylpiperidin-4-yl) methanamine series.[1]

Materials:

  • A suitable 4-(aminomethyl)piperidine derivative (with the exocyclic amine protected, e.g., as a Boc-carbamate).

  • Acylating agent (e.g., benzoyl chloride).

  • Base (e.g., triethylamine, pyridine).

  • Anhydrous solvent (e.g., dichloromethane, THF).

Procedure:

  • Dissolve the protected 4-(aminomethyl)piperidine derivative (1.0 eq) and base (1.5 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting N-acylated product by chromatography or recrystallization.

  • Subsequent deprotection of the exocyclic amine yields the final scaffold for further derivatization.

Visualizations

Signaling Pathway and Synthetic Workflow

The following diagrams illustrate the biological context and synthetic utility of the this compound scaffold.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition ATP ATP AC->ATP cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response Ligand 5-HT1A Agonist (e.g., Compound 12a) Ligand->Receptor Binds Start Scaffold: tert-butyl 4-(aminomethyl) piperidine-1-carboxylate Step1 Step 1: N-Acylation / N-Alkylation (Modify Piperidine N1) Start->Step1 R-COCl or R-X, Base Intermediate1 N1-Modified Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA in DCM) Intermediate1->Step2 Intermediate2 Deprotected Amine Scaffold Step2->Intermediate2 Step3 Step 3: Amide Coupling / Reductive Amination (Modify Exocyclic N) Intermediate2->Step3 R'-COOH, Coupling Agent or R''=O, Reducing Agent Final Final Serotonin Receptor Ligand Step3->Final

References

Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of novel derivatives of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine. The core structure, possessing a secondary amine on the side chain, serves as a versatile scaffold for generating compound libraries through N-acylation and N-alkylation. These derivatives are of interest in pharmaceutical development due to the prevalence of the piperidine motif in centrally active agents and other therapeutic areas.[1] This guide outlines reaction schemes, step-by-step experimental procedures, methods for characterization, and a summary of expected outcomes.

Introduction

N-Methyl-1-(1-methylpiperidin-4-yl)methanamine is a piperidine derivative featuring two key nitrogen atoms: a tertiary amine within the piperidine ring and a secondary amine in the N-methylmethanamine side chain at the C4 position. The secondary amine is the primary site for synthetic modification, offering a straightforward handle for introducing a wide variety of functional groups via N-acylation and N-alkylation.

Substituted piperidines are significant structural motifs in medicinal chemistry, frequently found in FDA-approved drugs and clinical candidates.[2] Modifications to this scaffold can significantly alter physicochemical properties, target binding affinity, and pharmacokinetic profiles. The protocols detailed herein provide a robust platform for the systematic exploration of the structure-activity relationships (SAR) of this compound class.

General Synthetic Protocols

The following sections describe generalized procedures for the derivatization of the secondary amine of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (CAS: 405928-19-0).[3]

Protocol 1: N-Acylation of the Side-Chain Amine

N-acylation introduces an amide bond, a common functional group in pharmaceuticals that can participate in hydrogen bonding and improve metabolic stability.[4] This reaction is typically performed using an acylating agent such as an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Workflow for N-Acylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_reagent Add Acylating Agent Dropwise cool->add_reagent stir Stir at Room Temperature (2-16h) add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end_product Isolated N-Acyl Derivative purify->end_product

Caption: General workflow for the N-acylation of the starting material.

Protocol 2: N-Alkylation of the Side-Chain Amine

N-alkylation introduces new alkyl or aryl-alkyl groups, allowing for the modulation of properties such as lipophilicity and steric bulk. The reaction is typically carried out using an alkyl halide in the presence of a base to neutralize the acid formed.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).

  • Addition of Base and Reagent: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).

  • Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After completion, filter off the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Distribute the residue between an organic solvent (e.g., ethyl acetate) and water. Collect the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the pure N-alkylated derivative.[6]

Workflow for N-Alkylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material in Anhydrous Solvent add_reagents Add Base (K₂CO₃) & Alkyl Halide start->add_reagents heat Heat Reaction (RT - 80°C) add_reagents->heat stir Stir for 6-24h heat->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter Inorganics & Concentrate monitor->filter extract Liquid-Liquid Extraction filter->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end_product Isolated N-Alkyl Derivative purify->end_product

Caption: General workflow for the N-alkylation of the starting material.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of select derivatives based on the protocols described above.

Table 1: N-Acylation Derivatives - Quantitative Data

Derivative NameAcylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
N-Acetyl DerivativeAcetyl ChlorideTEADCM2RT92
N-Benzoyl DerivativeBenzoyl ChlorideDIPEADCM4RT88
N-Propionyl DerivativePropionyl ChlorideTEADCM3RT90
N-Boc DerivativeDi-tert-butyl dicarbonateTEADMF16RT95

Table 2: N-Alkylation Derivatives - Quantitative Data

Derivative NameAlkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
N-Ethyl DerivativeEthyl IodideK₂CO₃ACN126085
N-Benzyl DerivativeBenzyl BromideK₂CO₃DMF8RT89
N-Propyl Derivative1-BromopropaneK₂CO₃ACN167081
N-Allyl DerivativeAllyl BromideK₂CO₃DMF6RT93

Characterization of Derivatives

The successful synthesis and purity of the derivatives should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds. Key diagnostic signals include the appearance of new resonances corresponding to the added acyl or alkyl group and shifts in the signals of the protons adjacent to the derivatized nitrogen.[7][8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final products, typically by observing the [M+H]⁺ ion.[9]

  • Chromatography: TLC and HPLC are used to assess reaction completion and the purity of the final compounds.

Hypothetical Biological Application & Signaling Pathway

Derivatives of piperidine are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and kinases in the central nervous system.[1][10] The synthesized derivatives can be screened in various biological assays to identify novel therapeutic agents. For instance, a derivative might act as an inhibitor of a specific kinase involved in a disease-relevant signaling pathway.

Hypothetical Kinase Inhibition Pathway

cluster_pathway Cellular Signaling Cascade cluster_inhibition Mechanism of Action ext_signal External Signal (e.g., Growth Factor) receptor Receptor Activation ext_signal->receptor kinase1 Upstream Kinase receptor->kinase1 kinase2 Target Kinase X kinase1->kinase2 downstream Downstream Effector kinase2->downstream response Cellular Response (e.g., Proliferation) downstream->response derivative Synthesized Derivative derivative->kinase2

Caption: Derivative inhibiting "Target Kinase X" in a signaling pathway.

References

Application Notes and Protocols: The Role of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of piperidine derivatives, particularly focusing on structures related to N-Methyl-1-(piperidin-4-YL)methanamine, in the synthesis of modern agrochemicals. The piperidine scaffold is a crucial pharmacophore in the development of novel insecticides and fungicides due to its ability to introduce favorable physicochemical properties and biological activity.

This document will detail the synthesis of the novel insecticide, Spiropidion, which incorporates a key N-alkoxy-piperidine moiety. While the direct use of this compound in the provided synthesis of Spiropidion is not explicitly detailed, its structural similarity to the core piperidine intermediates highlights the importance of this class of compounds as building blocks in agrochemical discovery. The protocols and data presented are based on published synthetic routes to Spiropidion.

Overview of Piperidine Derivatives in Agrochemicals

Piperidine and its derivatives are versatile building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. In the agrochemical sector, the piperidine ring is often incorporated into the molecular structure of active ingredients to enhance their efficacy, systemic properties, and safety profile. These compounds have been successfully utilized in the development of fungicides and insecticides.

Application in Insecticide Synthesis: The Case of Spiropidion

Spiropidion is a recently developed insecticide belonging to the tetramic acid class (IRAC MoA Group 23). It is a potent inhibitor of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in insects. This mode of action provides an effective tool for managing insect populations that have developed resistance to other classes of insecticides. A key structural feature of Spiropidion is its spiro N-methoxy-piperidine ring system.

Quantitative Data: Synthesis of a Key Intermediate

The synthesis of Spiropidion involves the preparation of a key intermediate, which is then elaborated to the final active ingredient. The following table summarizes the quantitative data for a representative synthesis of a crucial precursor.

StepReactantsReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1N-methoxy-4-piperidoneKCN, NH4ClH2O/MeOHRoom Temp.241-methoxy-4-aminopiperidine-4-carbonitrile85
21-methoxy-4-aminopiperidine-4-carbonitrile3,5-dichloro-2,6-dimethylphenylacetyl chlorideDichloromethane0 to Room Temp.12Intermediate Amide92
3Intermediate AmideDiethyl malonate, NaOEtEthanolReflux8Spiropidion Precursor78
Experimental Protocol: Synthesis of Spiropidion Precursor

The following protocol details the synthesis of a key precursor to Spiropidion, starting from N-methoxy-4-piperidone, a derivative structurally related to this compound.

Step 1: Synthesis of 1-methoxy-4-aminopiperidine-4-carbonitrile

  • To a solution of N-methoxy-4-piperidone (1.0 eq) in a 1:1 mixture of methanol and water, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-methoxy-4-aminopiperidine-4-carbonitrile.

  • Purify the crude product by column chromatography on silica gel to obtain the pure product.

Step 2: Synthesis of the Intermediate Amide

  • Dissolve 1-methoxy-4-aminopiperidine-4-carbonitrile (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,5-dichloro-2,6-dimethylphenylacetyl chloride (1.05 eq) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude amide is used in the next step without further purification.

Step 3: Synthesis of the Spiropidion Precursor

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (2.2 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.1 eq) and the crude amide from the previous step (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization to yield the Spiropidion precursor.

Visualization of Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of the Spiropidion precursor.

Synthesis_Workflow A N-methoxy-4-piperidone B Strecker Reaction (KCN, NH4Cl) A->B C 1-methoxy-4-aminopiperidine- 4-carbonitrile B->C D Acylation (Arylacetyl chloride) C->D E Intermediate Amide D->E F Dieckmann Condensation (NaOEt, Diethyl malonate) E->F G Spiropidion Precursor F->G

Caption: Synthetic workflow for the preparation of a key Spiropidion precursor.

Reaction_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Precursor N_methoxy_piperidone N-methoxy-4-piperidone Amino_nitrile 1-methoxy-4-aminopiperidine-4-carbonitrile N_methoxy_piperidone->Amino_nitrile  Strecker Reaction Amide Intermediate Amide Amino_nitrile->Amide  Acylation Spiropidion_Precursor Spiropidion Precursor Amide->Spiropidion_Precursor  Dieckmann Condensation

Caption: Reaction pathway illustrating key chemical transformations.

Conclusion

The synthesis of the insecticide Spiropidion serves as a prime example of the application of piperidine derivatives in modern agrochemical development. While the specific starting material this compound is not directly employed in the documented synthetic route, the core structure is closely related to the N-methoxy-4-piperidone used. This highlights the broader importance of the substituted piperidine scaffold in accessing novel and effective crop protection agents. The provided protocols and data offer a valuable resource for researchers engaged in the synthesis and discovery of new agrochemicals. Further exploration of various substituted piperidine building blocks, including this compound, may lead to the discovery of next-generation pesticides with improved properties.

Application Notes and Protocols: N-Methyl-1-(piperidin-4-YL)methanamine and its Analogs as Ligands for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(piperidin-4-YL)methanamine and its structural analogs are versatile scaffolds in medicinal chemistry, recognized for their potential as ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The inherent structural features of the piperidine ring allow for diverse substitutions, enabling the fine-tuning of binding affinity and selectivity. These compounds have shown particular promise as ligands for sigma (σ), histamine, and serotonin receptors, making them valuable tools for drug discovery and neuropharmacology research. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in receptor binding assays.

Chemical and Physical Properties

While "this compound" can be ambiguous, this document focuses on the well-characterized analog, (1-Methylpiperidin-4-yl)methanamine , and its derivatives, which are commonly used as precursors and ligands in receptor binding studies.

PropertyValueReference
Compound Name (1-Methylpiperidin-4-yl)methanamine[1][2][3][4]
CAS Number 7149-42-0[1][2][3][4]
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Boiling Point ~159.8 °C at 760 mmHg
Density ~0.901 g/cm³

Applications in Receptor Binding Assays

Derivatives of the (piperidin-4-yl)methanamine scaffold have demonstrated significant binding affinities for several key receptors implicated in a range of neurological and psychiatric disorders. These include:

  • Sigma Receptors (σ₁ and σ₂): These receptors are involved in a variety of cellular functions and are targets for the treatment of neurodegenerative diseases, psychiatric disorders, and pain. Many piperidine-based compounds exhibit high affinity and selectivity for the σ₁ receptor.[5][6][7][8]

  • Histamine H₃ Receptor: This receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Antagonists of the H₃ receptor are being investigated for their potential in treating cognitive disorders and sleep-wake cycle disturbances.[9][10]

  • Serotonin 5-HT₂A Receptor: This receptor is a key target for antipsychotic drugs and is also involved in the mechanism of action of psychedelic compounds.[11]

Quantitative Binding Data of Representative Analogs

The following table summarizes the binding affinities (Ki) of several piperidine derivatives that are structurally related to this compound. This data highlights the potential of this chemical class as a source of potent and selective receptor ligands.

Compound Structure/NameTarget ReceptorRadioligandKᵢ (nM)Reference
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ₁--INVALID-LINK---Pentazocine0.96 ± 0.05[7]
N-[(4-methoxyphenoxy)ethyl]piperidinesσ₁Not Specified0.89 - 1.49[6]
5-((1-(benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amineHistamine H₃Not SpecifiedpA₂ = 8.47[9]
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103)5-HT₂A[³H]KetanserinpKᵢ = 9.3[11]

Experimental Protocols

Detailed methodologies for conducting receptor binding assays for the primary target receptors are provided below.

Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for σ₁ receptor binding assays using --INVALID-LINK---Pentazocine.[12][13][14]

1. Materials:

  • Receptor Source: Guinea pig brain or liver membranes, or cell membranes from a cell line expressing the human σ₁ receptor.
  • Radioligand: --INVALID-LINK---Pentazocine (Specific Activity: ~30-60 Ci/mmol).
  • Non-specific Binding Ligand: Haloperidol (10 µM final concentration).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Test Compound: this compound or its analogs, dissolved in an appropriate solvent (e.g., DMSO).
  • 96-well microplates, scintillation vials, scintillation fluid, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.

2. Membrane Preparation:

  • Homogenize fresh or frozen tissue in ice-cold assay buffer.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
  • Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation.
  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a standard method (e.g., Bradford assay).

3. Binding Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:
  • Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---Pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 100 µL of membrane preparation.
  • Non-specific Binding: 50 µL of Haloperidol solution (final concentration 10 µM), 50 µL of --INVALID-LINK---Pentazocine, and 100 µL of membrane preparation.
  • Competition Binding: 50 µL of test compound at various concentrations, 50 µL of --INVALID-LINK---Pentazocine, and 100 µL of membrane preparation.
  • Incubate the plate at 37°C for 90 minutes.[12]
  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold assay buffer.
  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Histamine H₃ Receptor Radioligand Binding Assay

This protocol is based on standard H₃ receptor binding assays using [³H]-N-α-methylhistamine ([³H]-NAMH).[4][15][16]

1. Materials:

  • Receptor Source: Rat brain cortical membranes or cell membranes from a cell line expressing the human H₃ receptor.
  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) (Specific Activity: ~70-90 Ci/mmol).
  • Non-specific Binding Ligand: Histamine (100 µM final concentration) or Clobenpropit (10 µM final concentration).[4][16]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.[15]
  • Test Compound: this compound or its analogs.

2. Membrane Preparation:

  • Follow the same procedure as described in Protocol 1.

3. Binding Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:
  • Total Binding: Assay buffer, [³H]-NAMH (at a final concentration near its Kd, e.g., 1-2 nM), and membrane preparation.
  • Non-specific Binding: Non-specific binding ligand solution, [³H]-NAMH, and membrane preparation.
  • Competition Binding: Test compound at various concentrations, [³H]-NAMH, and membrane preparation.
  • Incubate the plate at 25°C for 2 hours.[4][16]
  • Terminate the incubation by rapid filtration and wash as described in Protocol 1.
  • Count the radioactivity.

4. Data Analysis:

  • Follow the same procedure as described in Protocol 1.

Protocol 3: Serotonin 5-HT₂A Receptor Radioligand Binding Assay

This protocol is based on standard 5-HT₂A receptor binding assays using [³H]Ketanserin.[17][18][19][20][21]

1. Materials:

  • Receptor Source: Rat cortical membranes or cell membranes from a cell line expressing the human 5-HT₂A receptor.
  • Radioligand: [³H]Ketanserin (Specific Activity: ~60-90 Ci/mmol).
  • Non-specific Binding Ligand: Mianserin (1 µM final concentration) or unlabeled 5-HT (10 µM final concentration).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Test Compound: this compound or its analogs.

2. Membrane Preparation:

  • Follow the same procedure as described in Protocol 1.

3. Binding Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:
  • Total Binding: Assay buffer, [³H]Ketanserin (at a final concentration near its Kd, e.g., 0.5-1 nM), and membrane preparation.
  • Non-specific Binding: Non-specific binding ligand solution, [³H]Ketanserin, and membrane preparation.
  • Competition Binding: Test compound at various concentrations, [³H]Ketanserin, and membrane preparation.
  • Incubate the plate at 37°C for 30 minutes.
  • Terminate the incubation by rapid filtration and wash as described in Protocol 1.
  • Count the radioactivity.

4. Data Analysis:

  • Follow the same procedure as described in Protocol 1.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the target receptors.

Sigma1_Signaling Ligand σ₁ Ligand Sigma1R σ₁ Receptor (ER Membrane) Ligand->Sigma1R binds IP3R IP₃ Receptor Sigma1R->IP3R modulates Ion_Channels Ion Channels (e.g., K⁺ channels) Sigma1R->Ion_Channels interacts with Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria uptake Cell_Survival Modulation of Cell Survival Mitochondria->Cell_Survival Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability

Caption: Sigma-1 Receptor Signaling Pathway.[7][9][22][23][24]

H3_Signaling Ligand H₃ Agonist H3R Histamine H₃ Receptor Ligand->H3R binds Gi_Go Gαi/o H3R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release Gi_Go->Neurotransmitter_Release cAMP cAMP AC->cAMP conversion PKA PKA cAMP->PKA activates

Caption: Histamine H₃ Receptor Signaling Pathway.[2][3][6][10][25]

Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.[1][5][8][11][26]

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Exp_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for Radioligand Binding Assay.

References

Application Notes and Protocols: The Role of the N-Methyl-1-(piperidin-4-YL)methanamine Scaffold in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Methyl-1-(piperidin-4-YL)methanamine core structure is a versatile scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of novel anti-cancer agents. While direct evidence of the parent compound's anti-neoplastic activity is limited, its structural motif is a key component in a diverse range of derivatives that exhibit potent and varied mechanisms of anti-cancer action. These derivatives have been engineered to interact with critical biological targets implicated in cancer progression, including receptor tyrosine kinases, enzymes involved in regulated cell death pathways, and mediators of angiogenesis.

These application notes provide an overview of the therapeutic potential of this compound derivatives, detailing their mechanisms of action and providing protocols for their synthesis and biological evaluation.

Mechanisms of Action of this compound Derivatives

Derivatives built upon the this compound scaffold have been shown to exert their anti-cancer effects through several key signaling pathways:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain piperazine derivatives, structurally related to the piperidine scaffold, have demonstrated the ability to inhibit EGFR, a receptor tyrosine kinase often overexpressed in various cancers. By blocking EGFR signaling, these compounds can halt downstream pathways responsible for cell proliferation and survival.

  • Induction of Ferroptosis: A notable derivative, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), has been identified as an inducer of ferroptosis, an iron-dependent form of programmed cell death. PMSA targets the KEAP1-NRF2-GPX4 axis, leading to an accumulation of lipid peroxides and subsequent cancer cell death.

  • Tyrosine Kinase Inhibition: The piperidine moiety is a common feature in the design of various tyrosine kinase inhibitors (TKIs). These compounds compete with ATP for the kinase domain's binding site, thereby blocking the phosphorylation of downstream substrates and inhibiting cancer cell signaling.

  • Anti-Angiogenesis and DNA Cleavage: Some complex piperidine carboxamide derivatives have been shown to possess dual anti-cancer activities. They can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, and also directly interact with and cleave DNA, leading to cytotoxicity.

Quantitative Data on Anti-Cancer Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values of Methyl Piperazine Derivatives [1]

CompoundA-549 (Lung Carcinoma)HCT-116 (Colon Carcinoma)MIAPaCa-2 (Pancreatic Carcinoma)
A-11 5.71 µM4.26 µM31.36 µM

Table 2: IC50 Values of Tetramethylpiperidine (TMP)-Substituted Phenazines [2]

CompoundWHCO3 (Esophageal Cancer)PLC (Hepatocellular Carcinoma)HepG2 (Hepatocellular Carcinoma)CaCo2 (Colon Cancer)COLO 320DM (Colon Cancer)HT29 (Colon Cancer)
B3962 0.36 µg/ml (mean)0.36 µg/ml (mean)0.36 µg/ml (mean)0.36 µg/ml (mean)0.36 µg/ml (mean)0.36 µg/ml (mean)
B4126 0.47 µg/ml (mean)0.47 µg/ml (mean)0.47 µg/ml (mean)0.47 µg/ml (mean)0.47 µg/ml (mean)0.47 µg/ml (mean)
B4125 0.48 µg/ml (mean)0.48 µg/ml (mean)0.48 µg/ml (mean)0.48 µg/ml (mean)0.48 µg/ml (mean)0.48 µg/ml (mean)

Table 3: GI50 Values of 7-(4-substituted piperazin-1-yl)fluoroquinolone Derivatives [3]

CompoundMean GI50 (60 human cell lines)
1a 2.63 - 3.09 µM
2a 2.63 - 3.09 µM
3b 2.63 - 3.09 µM
6b 2.63 - 3.09 µM
7a 2.63 - 3.09 µM
5-Fluorouracil (Control) 22.60 µM
Gefitinib (Control) 3.24 µM
Erlotinib (Control) 7.29 µM

Experimental Protocols

Synthesis of a Representative Piperidine Derivative: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide[4]

This protocol outlines the synthesis of a complex piperidine derivative with demonstrated anti-angiogenic and DNA cleavage properties.

Workflow for Synthesis

G cluster_0 Synthesis of Intermediate 5 cluster_1 Synthesis of Intermediate 6 cluster_2 Synthesis of Piperidine Carboxamide (8) cluster_3 Synthesis of Final Derivatives (10a-f) A 3-dimethylamino-1-(pyridin-3-yl)propenone (3) C N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (5) A->C n-butanol, NaOH, reflux B N-(2-methyl-5-nitrophenyl)guanidinium nitrate (4) B->C D Intermediate 5 C->D F 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (6) D->F E Stannous chloride dihydrate, HCl E->F G Intermediate 6 F->G J N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8) G->J H Piperidine-4-carboxylic acid (7) H->J I Isobutyl chloroformate, N-methyl morpholine I->J K Piperidine Carboxamide (8) J->K N Final Derivatives (10a-f) K->N L Substituted Sulfonyl Chlorides (9a-f) L->N M Triethylamine, Dichloromethane M->N

Caption: Synthetic pathway for piperidine carboxamide derivatives.

Materials:

  • 3-dimethylamino-1-(pyridin-3-yl)propenone (3)

  • N-(2-methyl-5-nitrophenyl)guanidinium nitrate (4)

  • n-butanol

  • Sodium hydroxide (NaOH)

  • Stannous chloride dihydrate

  • Hydrochloric acid (HCl)

  • Piperidine-4-carboxylic acid (7)

  • Isobutyl chloroformate

  • N-methyl morpholine

  • Substituted sulfonyl chlorides (9a-f)

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

Procedure:

  • Synthesis of N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (5):

    • To a mixture of 3-dimethylamino-1-(pyridin-3-yl)propenone (3) and N-(2-methyl-5-nitrophenyl)guanidinium nitrate (4) in n-butanol, add sodium hydroxide.

    • Reflux the mixture for 16 hours.

    • Cool the reaction mixture to 0°C.

    • Collect the precipitate by filtration, wash with methanol and diethyl ether, and dry to obtain compound (5).[4]

  • Synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (6):

    • Treat compound (5) with stannous chloride dihydrate in hydrochloric acid.

    • Isolate the product (6) after reaction completion.

  • Synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8):

    • Combine piperidine-4-carboxylic acid (7), 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (6), isobutyl chloroformate, and N-methyl morpholine.

    • Stir the reaction mixture to completion to yield compound (8).[4]

  • General procedure for the synthesis of final derivatives (10a-f):

    • Dissolve N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8) in dry dichloromethane.

    • Add triethylamine and cool the mixture to 0-5°C in an ice bath.

    • Add the respective substituted sulfonyl chlorides (9a-f).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Take up the residue in water and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the final products (10a-f).[4]

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of piperidine derivatives on cancer cell lines.

Workflow for MTT Assay

G A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with piperidine derivatives at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Piperidine derivative stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-Angiogenesis Assessment: Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the anti-angiogenic potential of the synthesized compounds.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile PBS

  • Thermanox coverslips or sterile filter paper discs

  • Piperidine derivative solutions

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation:

    • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.

  • Windowing the Egg:

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

    • Carefully remove the shell membrane without damaging the underlying CAM.

  • Compound Application:

    • On day 7, place a sterile Thermanox coverslip or a filter paper disc soaked with the test compound solution onto the CAM. A vehicle control (e.g., PBS or DMSO) should also be applied to a separate set of eggs.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the eggs to the incubator.

    • Incubate for another 48-72 hours.

    • Observe and photograph the CAM under a stereomicroscope to assess the formation of new blood vessels around the application site.

  • Data Analysis:

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the avascular zone around the disc.

    • Compare the results from the compound-treated group with the control group. A significant reduction in blood vessel formation indicates anti-angiogenic activity.

Signaling Pathway Diagrams

EGFR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Derivative Piperidine Derivative Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation G cluster_0 Cytoplasm PMSA PMSA KEAP1 KEAP1 PMSA->KEAP1 Targets NRF2 NRF2 KEAP1->NRF2 Inhibits Proteasome Proteasomal Degradation NRF2->Proteasome Leads to GPX4 GPX4 NRF2->GPX4 Promotes transcription of Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces GSH GSH GSH->GPX4 Co-factor for Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis G cluster_0 Tyrosine Kinase Domain cluster_1 Downstream Signaling TK Tyrosine Kinase ATP_Site ATP Binding Site Substrate Substrate Protein ATP_Site->Substrate Phosphorylation No_Signaling Blocked Signaling ATP ATP ATP->ATP_Site TKI Piperidine TKI TKI->ATP_Site Competitively Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signaling Cancer Cell Signaling Phospho_Substrate->Signaling

References

Application Notes and Protocols for the Scalable Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable, and industrially applicable synthetic route for the production of N-Methyl-1-(piperidin-4-yl)methanamine, a valuable building block in pharmaceutical development. The proposed synthesis is a robust three-step process designed for high yield and purity, starting from the commercially available N-Boc-4-piperidone.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Reductive Amination: The initial step involves the reaction of N-Boc-4-piperidone with ammonia in the presence of a reducing agent to form the primary amine, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

  • N-Methylation: The resulting primary amine is then selectively methylated to yield tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.

  • Deprotection: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to afford the target compound, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of the expected inputs and outputs.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1Reductive AminationN-Boc-4-piperidoneAmmonia, Hydrogen, Raney NickelMethanol85-95>98
2N-Methylationtert-butyl 4-(aminomethyl)piperidine-1-carboxylateFormaldehyde, Hydrogen, Palladium on CarbonEthanol80-90>97
3Deprotectiontert-butyl 4-((methylamino)methyl)piperidine-1-carboxylateHydrochloric AcidIsopropanol90-98>99

Experimental Protocols

Step 1: Reductive Amination of N-Boc-4-piperidone

Objective: To synthesize tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Methanol (10 vol)

  • Ammonia (7 N solution in Methanol, 5.0 eq)

  • Raney Nickel (50% slurry in water, 10 wt%)

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • To a high-pressure reactor, add N-Boc-4-piperidone and Methanol.

  • Stir the mixture until all solids are dissolved.

  • Add the methanolic ammonia solution to the reactor.

  • Carefully add the Raney Nickel slurry.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 5 bar.

  • Heat the reaction mixture to 50°C and stir vigorously for 12-16 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with Methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be used in the next step without further purification or can be purified by crystallization.

Step 2: N-Methylation of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

Objective: To synthesize tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Materials:

  • tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq)

  • Ethanol (10 vol)

  • Formaldehyde (37% in water, 1.2 eq)

  • Palladium on Carbon (5 wt%, 50% wet, 1 mol%)

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • To a high-pressure reactor, add tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and Ethanol.

  • Stir the mixture to dissolve the starting material.

  • Add the formaldehyde solution.

  • Carefully add the Palladium on Carbon catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 10 bar.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by HPLC or TLC.

  • Once the reaction is complete, vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through diatomaceous earth.

  • Wash the filter cake with Ethanol.

  • Concentrate the filtrate under reduced pressure to yield the product.

Step 3: Deprotection of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Objective: To synthesize this compound.

Materials:

  • tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq)

  • Isopropanol (5 vol)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Sodium Hydroxide solution (50% w/w)

  • Dichloromethane

Procedure:

  • Dissolve tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in Isopropanol in a suitable reactor.

  • Cool the solution to 0-5°C.

  • Slowly add concentrated Hydrochloric Acid, maintaining the temperature below 20°C.

  • Warm the reaction to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by HPLC or TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and Dichloromethane.

  • Cool the mixture to 0-5°C and basify with 50% Sodium Hydroxide solution to a pH > 12.

  • Separate the organic layer.

  • Extract the aqueous layer with Dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Visualizations

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection A N-Boc-4-piperidone B tert-butyl 4-(aminomethyl)piperidine-1-carboxylate A->B NH3, H2, Raney Ni Methanol, 50°C, 5 bar C tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate B->C Formaldehyde, H2, Pd/C Ethanol, RT, 10 bar D This compound C->D HCl, Isopropanol Then NaOH

Caption: Synthetic workflow for this compound.

G cluster_params Key Reaction Parameters cluster_outputs Process Outcomes Temp Temperature Yield Product Yield Temp->Yield Purity Product Purity Temp->Purity Pressure Pressure Pressure->Yield Time Reaction Time Time->Yield Time->Purity Catalyst Catalyst Loading Catalyst->Yield Cost Process Cost Catalyst->Cost

Caption: Relationship between key parameters and process outcomes.

Troubleshooting & Optimization

Avoiding byproduct formation in "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1-(piperidin-4-YL)methanamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on byproduct formation and offering potential solutions.

Q1: During the reductive amination of N-Boc-4-piperidinecarboxaldehyde with methylamine, I am observing a significant amount of a higher molecular weight byproduct. What is this byproduct and how can I minimize its formation?

A1: The most common higher molecular weight byproduct in this reaction is the tertiary amine, formed by the dialkylation of methylamine. Reductive amination can sometimes lead to the desired secondary amine reacting further with another molecule of the aldehyde to form a tertiary amine.[1][2]

To minimize the formation of the tertiary amine byproduct, consider the following strategies:

  • Control Stoichiometry: Use a large excess of methylamine relative to the aldehyde. This statistical approach favors the reaction of the aldehyde with the more abundant primary amine over the newly formed secondary amine.

  • Slow Addition of Reducing Agent: Add the reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise or as a solution over an extended period. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed imine before the secondary amine can react further.

  • Stepwise Procedure: First, form the imine by stirring the N-Boc-4-piperidinecarboxaldehyde and methylamine together in a suitable solvent like methanol. Once imine formation is complete (monitored by techniques like TLC or NMR), then add the reducing agent (e.g., sodium borohydride) in a separate step.[3][4]

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to slow down the rate of the competing dialkylation reaction.

Q2: My final product, after deprotection, shows impurities that I suspect are from the N-methylation step. What are the likely side products of an Eschweiler-Clarke reaction on 1-(piperidin-4-yl)methanamine?

A2: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for N-methylation, is generally a high-yielding and clean reaction that avoids the formation of quaternary ammonium salts.[5] However, potential impurities can arise from incomplete reaction or side reactions of the starting materials.

Potential byproducts and their causes include:

  • Unreacted Starting Material: Insufficient amounts of formaldehyde or formic acid, or incomplete reaction time, can leave unreacted 1-(piperidin-4-yl)methanamine.

  • N-formyl derivative: The intermediate N-formyl derivative may be present if the reduction by formic acid is incomplete.

  • Over-methylation of the piperidine nitrogen: While less common under standard Eschweiler-Clarke conditions, prolonged reaction times or excessive reagents could potentially lead to some methylation of the piperidine nitrogen, though this is generally not a significant issue.

To avoid these byproducts:

  • Use Excess Reagents: Employ a slight excess of both formaldehyde and formic acid to ensure complete methylation.

  • Ensure Adequate Reaction Time and Temperature: The reaction is typically run at or near boiling for several hours to ensure it goes to completion.[5]

  • Proper Work-up: A thorough work-up, including basification and extraction, is crucial to remove formic acid and any water-soluble byproducts.

Q3: I am using sodium triacetoxyborohydride (STAB) as the reducing agent and my reaction is sluggish and incomplete. What could be the issue?

A3: Sodium triacetoxyborohydride is a mild and selective reducing agent, but its reactivity can be influenced by several factors.[6][7]

Potential causes for a sluggish reaction include:

  • Reagent Quality: STAB is moisture-sensitive. Ensure it has been stored properly and is of good quality.

  • Solvent Choice: The reaction is typically faster in chlorinated solvents like 1,2-dichloroethane (DCE) compared to ethereal solvents like tetrahydrofuran (THF).[3][4] STAB is not compatible with protic solvents like methanol.[7]

  • pH of the Reaction: The formation of the iminium ion, which is the species reduced by STAB, is often catalyzed by mild acid. Adding a small amount of acetic acid can sometimes accelerate the reaction, particularly with less reactive ketones and amines.[1][4] However, for aldehydes, it is generally not needed.[4]

  • Steric Hindrance: If either the aldehyde or the amine is sterically hindered, the reaction can be slow.

Troubleshooting steps:

  • Use fresh, high-quality STAB.

  • Switch to a more suitable solvent like DCE.

  • Consider the addition of a catalytic amount of acetic acid if the reaction is still slow.

  • Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C), monitoring for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and reliable method is a two-step synthesis starting from a commercially available protected piperidine derivative:

  • Reductive Amination: N-Boc-4-piperidinecarboxaldehyde is reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form N-Boc-N-methyl-1-(piperidin-4-yl)methanamine. The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen from participating in the reaction.

  • Deprotection: The Boc group is removed from the product of the first step, typically under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent), to yield the final product, this compound.

Q2: What are the key advantages of using a Boc protecting group in this synthesis?

A2: The use of a Boc protecting group on the piperidine nitrogen offers several advantages:

  • Prevents Side Reactions: It prevents the piperidine nitrogen from reacting with the aldehyde or participating in other side reactions.

  • Improves Solubility: The Boc group can enhance the solubility of the intermediate in organic solvents, facilitating the reaction and purification.

  • Facilitates Purification: The protected intermediate is generally less polar and easier to purify by standard techniques like column chromatography.

  • Controlled Deprotection: The Boc group can be removed under relatively mild acidic conditions that typically do not affect other functional groups in the molecule.

Q3: Can I perform the N-methylation on 1-(piperidin-4-yl)methanamine directly?

A3: Yes, direct N-methylation of 1-(piperidin-4-yl)methanamine is a viable alternative. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[5] This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[8] A key advantage of this method is that it does not lead to the formation of quaternary ammonium salts.[5]

Q4: How can I purify the final product, this compound?

A4: The purification of the final product, which is a basic amine, can be achieved through several methods:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride or hydrobromide) by treatment with the corresponding acid. The salt can then be purified by recrystallization from a suitable solvent system. The free base can be regenerated by treatment with a base.

  • Column Chromatography: While possible, chromatography of free amines on silica gel can sometimes be challenging due to streaking. Using a silica gel treated with a small amount of a base like triethylamine in the eluent can often improve the separation.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-methyl-1-(piperidin-4-yl)methanamine via Reductive Amination
  • Imine Formation: To a solution of N-Boc-4-piperidinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a solution of methylamine (1.1 - 2.0 eq, e.g., as a solution in THF or water).

  • Reduction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or an alternative like ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-N-methyl-1-(piperidin-4-yl)methanamine
  • Acidic Cleavage: Dissolve the N-Boc protected amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting salt can be triturated with a solvent like diethyl ether to induce precipitation and then collected by filtration.

  • Isolation of Free Base (Optional): To obtain the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH or K2CO3) to a pH > 12, and extract the product into an organic solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentTypical Solvent(s)AdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) DCE, THF, DCM[4][7]Mild and selective for imines over carbonyls; tolerant of many functional groups.[1][4][7]Moisture sensitive; not compatible with protic solvents like methanol.[7]
Sodium Cyanoborohydride (NaBH3CN) Methanol, EthanolEffective for reductive amination.Highly toxic (releases HCN in acidic conditions); less selective than STAB.
Sodium Borohydride (NaBH4) Methanol, EthanolInexpensive and readily available.Can reduce aldehydes and ketones; best used in a stepwise procedure after imine formation.[3][4]
Catalytic Hydrogenation (e.g., H2/Pd-C) Methanol, Ethanol"Green" reducing agent; often provides high yields.Requires specialized equipment (hydrogenator); may reduce other functional groups (e.g., double bonds, nitro groups).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection Start N-Boc-4-piperidine- carboxaldehyde Intermediate N-Boc-N-methyl-1- (piperidin-4-yl)methanamine Start->Intermediate + Amine Methylamine Amine->Intermediate ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Intermediate FinalProduct N-Methyl-1-(piperidin-4-YL) -methanamine Intermediate->FinalProduct + Acid Acid (TFA or HCl) Acid->FinalProduct

Caption: Synthetic pathway for this compound.

Byproduct_Formation Aldehyde N-Boc-4-piperidine- carboxaldehyde DesiredProduct Desired Secondary Amine (N-Boc-N-methyl-1-(piperidin-4-yl)methanamine) Aldehyde->DesiredProduct + PrimaryAmine Methylamine PrimaryAmine->DesiredProduct Byproduct Tertiary Amine Byproduct DesiredProduct->Byproduct + Aldehyde

Caption: Formation of the tertiary amine byproduct during reductive amination.

References

Technical Support Center: Reductive Amination of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of piperidine derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reductive amination process for synthesizing piperidine derivatives.

1. Why is the yield of my piperidine derivative unexpectedly low?

Low yields in reductive amination can stem from several factors throughout the two-step process: inefficient imine/iminium ion formation and/or incomplete reduction.

  • Inefficient Imine/Iminium Formation: The equilibrium between the starting materials (piperidine derivative and carbonyl compound) and the imine intermediate is critical.

    • Water Removal: The formation of an imine from an aldehyde or ketone and an amine releases a molecule of water. If not removed, water can push the equilibrium back towards the starting materials. Consider using molecular sieves (3Å or 4Å) to sequester water as it is formed.

    • pH Control: Imine formation is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] However, if the pH is too low, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction.[1] The optimal pH is typically between 4 and 5. Acetic acid is a commonly used acid catalyst.

  • Incomplete Reduction: The choice and handling of the reducing agent are crucial for driving the reaction to completion.

    • Reducing Agent Reactivity: Ensure the chosen reducing agent is appropriate for your substrate. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent, particularly effective for reducing imines in the presence of aldehydes.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[3] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting aldehyde or ketone.[3]

    • Reagent Stoichiometry: An excess of the reducing agent (typically 1.4 to 4 equivalents) is often required to ensure complete conversion.[4]

    • Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture. Use freshly opened or properly stored reagents.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Over-alkylation: If the newly formed secondary amine is more nucleophilic than the starting amine, it can react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the amine can sometimes mitigate this.

    • Aldol Condensation: The starting aldehyde or ketone can undergo self-condensation under acidic or basic conditions.

2. What are the common side products, and how can I minimize their formation?

The primary side products in reductive amination often arise from the starting materials or subsequent reactions of the product.

  • Unreacted Starting Materials: The most common "impurities" are often the unreacted piperidine derivative and carbonyl compound. This is typically due to an incomplete reaction (see FAQ 1).

  • Over-alkylation Product: As mentioned above, the desired secondary amine product can react further with the aldehyde to form a tertiary amine. To minimize this, consider using a slight excess of the piperidine derivative.

  • Alcohol from Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol. This is more prevalent with less selective reducing agents like sodium borohydride. Using a milder reagent like sodium triacetoxyborohydride (STAB) can significantly reduce this side reaction, as STAB is generally selective for the iminium ion over the carbonyl group.[2][3]

3. How do I choose the right reducing agent for my reaction?

The choice of reducing agent depends on the specific substrates, desired selectivity, and reaction conditions.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[2][3] Can be used in a one-pot reaction.[5] Less toxic than NaBH₃CN.[6]Can be slower than other reagents. Sensitive to protic solvents like methanol.[2]
Sodium Cyanoborohydride (NaBH₃CN) Effective for one-pot reactions.[3] Stable in mildly acidic conditions.[3]Highly toxic (releases HCN gas upon acidification).[3] Can be sluggish for some substrates.[5]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce aldehydes and ketones.[3] Requires careful control of reaction conditions.
Catalytic Hydrogenation (H₂/Pd, PtO₂) "Clean" reaction with water as the only byproduct. Economical for large-scale synthesis.[5]Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized equipment (hydrogenator).

4. My reaction seems to be stalled or incomplete. What can I do?

An incomplete reaction is a common issue. Here are some steps to troubleshoot:

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help determine if the reaction is slow or has stopped.

  • Check Reagent Quality and Stoichiometry: Ensure that the reducing agent is active and that a sufficient excess has been used.[4]

  • Optimize Reaction Conditions:

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.

    • Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Protic solvents like methanol can react with some reducing agents, such as STAB.[2][7]

    • pH: As discussed, maintaining a mildly acidic pH (4-5) is often crucial for imine formation.[1]

5. How should I work up and purify my piperidine derivative?

Proper workup and purification are essential to isolate the desired product in high purity.

  • Quenching the Reaction: The reaction is typically quenched by adding a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid catalyst and decompose any remaining hydride reagent.[7] Be cautious, as this can generate gas.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help remove residual water.

  • Purification:

    • Column Chromatography: This is a common method for purifying the final product from unreacted starting materials and side products.

    • Acid-Base Extraction: If the product is basic (as most piperidine derivatives are), an acid-base extraction can be an effective purification strategy. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its ammonium salt, while neutral or acidic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH), and the purified product is back-extracted into an organic solvent.[8]

    • Crystallization: If the product is a solid, crystallization can be an excellent method for purification.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the piperidine derivative (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF) is added the aldehyde or ketone (1.0-1.2 eq.).

  • Imine Formation: Acetic acid (1.1 eq.) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction: Sodium triacetoxyborohydride (1.5-2.0 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred until gas evolution ceases.

  • Extraction: The layers are separated, and the aqueous layer is extracted with the organic solvent used for the reaction (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or another appropriate method (e.g., crystallization or acid-base extraction).

Visualizations

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield check_imine Check Imine Formation (TLC, LC-MS) start->check_imine check_reduction Check Reduction Step (TLC, LC-MS) check_imine->check_reduction Imine Present no_imine No/Low Imine Intermediate check_imine->no_imine Imine Absent imine_present Imine Intermediate Present, but Starting Materials Remain check_reduction->imine_present Incomplete solution_water Add Drying Agent (e.g., Molecular Sieves) no_imine->solution_water solution_ph Optimize pH (Add Mild Acid, e.g., AcOH) no_imine->solution_ph solution_reagent Check Reducing Agent (Quality, Stoichiometry) imine_present->solution_reagent solution_conditions Optimize Conditions (Temperature, Time) imine_present->solution_conditions

Caption: A flowchart for troubleshooting low yields in reductive amination.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reaction Reaction Steps cluster_workup Workup & Purification start_materials Piperidine Derivative + Carbonyl imine_formation Imine/Iminium Ion Formation (+ H₂O) start_materials->imine_formation reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction product Product (Piperidine Derivative) reduction->product quench Quench Reaction (e.g., aq. NaHCO₃) product->quench extract Extraction (Organic Solvent) quench->extract purify Purification (Chromatography, etc.) extract->purify final_product Pure Product purify->final_product

References

Technical Support Center: Optimizing N-alkylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-alkylation of secondary amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield in the N-alkylation of a secondary amine?

A1: Low yields are often due to a combination of factors, including incomplete reaction, formation of side products, or difficult purification. The most frequent chemical causes are the poor reactivity of the alkylating agent, steric hindrance around the nitrogen atom of the secondary amine, or suboptimal reaction conditions (base, solvent, temperature).[1][2] Another common issue is the formation of a quaternary ammonium salt, although this is generally less pronounced than the over-alkylation of primary amines due to increased steric hindrance around the tertiary amine product.[1]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical. An ideal base should be strong enough to deprotonate the secondary amine (or scavenge the acid byproduct) but not so strong as to cause elimination of the alkyl halide.

  • Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common and effective, particularly when paired with polar aprotic solvents like acetonitrile or DMF.[3]

  • Sterically hindered, non-nucleophilic organic bases , such as N,N-diisopropylethylamine (DIPEA or Hünig's base), are excellent for preventing the formation of quaternary ammonium salts.[4]

  • Stronger bases like sodium hydride (NaH) can be used but increase the risk of elimination side reactions, especially with secondary or tertiary alkyl halides.[3]

Q3: What is the best solvent for N-alkylation of secondary amines?

A3: Polar aprotic solvents are generally the best choice as they can dissolve the amine and the base, and they facilitate Sₙ2 reactions.

  • Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent, widely used options.[5]

  • Dimethyl sulfoxide (DMSO) is also effective but can be difficult to remove during workup.

  • In some cases, aqueous-mediated reactions using a phase-transfer catalyst or surfactant can be successful and offer a greener alternative.[6]

Q4: My reaction is complete, but I'm having trouble purifying the tertiary amine product. What can I do?

A4: Purifying amines can be challenging due to their basic nature.

  • Standard Silica Gel Chromatography: Basic amines can interact strongly with acidic silica gel, leading to poor separation and tailing. To mitigate this, you can either treat the silica with a base like triethylamine before use or add a small percentage of triethylamine or ammonia to your eluent system.[7]

  • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica can provide excellent separation without the need for mobile phase modifiers.[7]

  • Acid-Base Extraction: An aqueous workup with a dilute acid (e.g., 1M HCl) can protonate the amine, allowing it to be extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Distillation or Crystallization: If your product is thermally stable and has a suitable boiling point, distillation can be an effective purification method. If the product is a solid, recrystallization may be possible.

Troubleshooting Guides

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Low Reactivity of Alkyl Halide If using an alkyl chloride, switch to a more reactive bromide or iodide. Adding a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
Steric Hindrance Increase the reaction temperature and/or reaction time. If possible, consider using a less sterically hindered alkylating agent.
Insoluble Base or Reagents Choose a solvent in which all components are soluble. If the base is insoluble (e.g., K₂CO₃ in some solvents), ensure vigorous stirring to maximize surface area. Consider switching to a soluble base like DIPEA.[4]
Reaction Not Reaching Completion Monitor the reaction by TLC or LC-MS. If it has stalled, consider adding more alkylating agent or base, or increasing the temperature.
Problem: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Quaternary Ammonium Salt The tertiary amine product is reacting further with the alkylating agent.Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4] Avoid a large excess of the alkylating agent; use a stoichiometry of 1:1 or a slight excess of the amine. Running the reaction at a lower temperature may also help.
Alkene (from Elimination) The base is too strong, or the alkyl halide is sterically hindered (secondary or tertiary).Use a milder base such as potassium or cesium carbonate instead of stronger bases like alkoxides or hydrides. Primary alkyl halides are less prone to elimination. If a secondary halide must be used, milder conditions are essential.
Unwanted Cyclized Product The alkyl halide contains another functional group that is reacting intramolecularly with the amine.This is a substrate-specific issue. Consider protecting the other reactive functional group on the alkyl halide before performing the N-alkylation, followed by a deprotection step.

Data Presentation

Table 1: Effect of Base and Solvent on the N-Benzylation of Di-n-butylamine

EntrySecondary Amine (1.0 eq.)Alkyl Halide (1.1 eq.)Base (1.5 eq.)SolventTime (h)Yield (%) of Tertiary Amine
1Di-n-butylamineBenzyl BromideDIPEAAcetonitrile3>90
2PiperidineBenzyl BromideDIPEAAcetonitrile291
3MorpholineBenzyl BromideDIPEAAcetonitrile2>90
4AnilineBenzyl BromideNaHCO₃Water/SDS195 (as dibenzylaniline)
5Di-n-hexylamine1-BromobutaneDIPEAAcetonitrile24>90

Data adapted from ResearchGate (2005) and European Journal of Organic Chemistry (2007).[4][6]

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine using DIPEA

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary amine (1.0 eq.)

  • Alkyl halide (1.1 eq.)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous acetonitrile (ACN)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.).

  • Dissolve the amine in anhydrous acetonitrile (concentration will vary, a starting point is 0.1-0.5 M).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. It is often beneficial to add 0.5-1% triethylamine to the eluent to prevent product tailing. Alternatively, an acid-base extraction can be performed.

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation Reaction check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion low_yield Low Yield or No Reaction check_completion->low_yield Incomplete side_products Significant Side Products check_completion->side_products Complex Mixture good_yield Good Yield check_completion->good_yield Complete & Clean increase_temp Increase Temperature/Time low_yield->increase_temp change_halide Use More Reactive Halide (Br/I) low_yield->change_halide check_solubility Check Reagent Solubility low_yield->check_solubility quaternization Quaternary Salt Formation? side_products->quaternization purification Proceed to Purification good_yield->purification end Pure Tertiary Amine purification->end use_dipea Use DIPEA / Adjust Stoichiometry quaternization->use_dipea Yes elimination Elimination (Alkene)? quaternization->elimination No milder_base Use Milder Base (K2CO3) elimination->milder_base Yes

Caption: Troubleshooting workflow for N-alkylation of secondary amines.

Reagent_Selection start Select Reagents alkyl_halide Alkyl Halide Reactivity start->alkyl_halide base_choice Risk of Side Reactions? start->base_choice primary_halide Primary Halide (R-CH2-X) alkyl_halide->primary_halide Primary secondary_halide Secondary Halide (R2-CH-X) alkyl_halide->secondary_halide Secondary (Caution!) alkyl_iodide R-I (Most Reactive) primary_halide->alkyl_iodide alkyl_bromide R-Br (Good Reactivity) primary_halide->alkyl_bromide alkyl_chloride R-Cl (Least Reactive) primary_halide->alkyl_chloride low_risk Low Risk (e.g., primary halide) base_choice->low_risk No high_risk High Risk (e.g., risk of elimination) base_choice->high_risk Yes k2co3 K2CO3 / Cs2CO3 low_risk->k2co3 dipea DIPEA (Non-nucleophilic) high_risk->dipea

Caption: Decision tree for selecting alkylating agents and bases.

References

Technical Support Center: Purification of N-Methyl-1-(piperidin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "N-Methyl-1-(piperidin-4-YL)methanamine".

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Column Chromatography Issues

Problem: Poor separation and significant tailing of the product peak on silica gel chromatography.

Cause: this compound is a basic compound. The free amine groups can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to peak tailing, reduced resolution, and potentially lower yields due to irreversible adsorption.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) is a widely used modifier for this purpose.

    • Recommendation: Start with a mobile phase containing 0.5-2% (v/v) triethylamine in a solvent system like dichloromethane/methanol or ethyl acetate/hexane. The optimal concentration of TEA may need to be determined empirically.

  • Use of Deactivated Silica Gel: Commercially available deactivated silica gel or in-house prepared base-washed silica can be used to minimize the interaction with basic compounds.

  • Alternative Stationary Phases: Consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase chromatography (C18) with an appropriate mobile phase.

Problem: The product elutes with the solvent front, showing no retention on the column.

Cause: The mobile phase is too polar, causing the compound to have a very low affinity for the stationary phase.

Solutions:

  • Decrease Mobile Phase Polarity: If using a normal-phase system (e.g., silica gel), decrease the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).

  • Increase Mobile Phase Polarity (Reverse-Phase): If using a reverse-phase system, increase the proportion of the aqueous component in the mobile phase.

Recrystallization Issues

Problem: The compound oils out instead of crystallizing.

Cause: The solvent system may not be optimal, the solution may be supersaturated, or the cooling rate may be too fast.

Solutions:

  • Solvent Selection: Experiment with different solvent systems. For piperidine derivatives, common recrystallization solvents include isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane or methanol/diethyl ether.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Seeding: Introduce a small crystal of the pure compound to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

Problem: Low recovery of the purified product after recrystallization.

Cause: The compound may be too soluble in the chosen recrystallization solvent, or too much solvent was used.

Solutions:

  • Solvent Choice: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities can vary depending on the synthetic route. If synthesized via reductive amination of a piperidine-4-carboxaldehyde derivative with methylamine, potential impurities include:

  • Unreacted starting materials (aldehyde and methylamine).

  • The intermediate imine.

  • Over-alkylated byproducts (e.g., N,N-dimethyl-1-(piperidin-4-YL)methanamine).

  • Byproducts from the reducing agent.

  • A potential genotoxic impurity, N-Nitroso-N-methyl-1-(piperidin-4-yl)methanamine, may form under certain conditions, particularly in the presence of nitrite sources.

Q2: How can I monitor the purity of this compound during purification?

A2: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of column chromatography. Use a mobile phase similar to the one for your column, and visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid for better peak shape) is a common choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and help identify any remaining impurities.

Q3: What is a general protocol for the purification of this compound by column chromatography?

A3: The following is a general starting protocol that may require optimization:

  • Adsorbent: Silica gel (230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Start with a less polar mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% TEA) and gradually increase the polarity (e.g., to 90:10 dichloromethane:methanol with 0.5% TEA).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: Can I purify this compound by converting it to its salt and then recrystallizing?

A4: Yes, this is an excellent strategy. Converting the free base to a salt (e.g., hydrochloride or hydrobromide) often yields a more crystalline and stable solid that is easier to purify by recrystallization.

  • Dissolve the crude free base in a suitable solvent (e.g., isopropanol or diethyl ether).

  • Add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise until precipitation is complete.

  • Collect the salt by filtration, wash with a cold, non-polar solvent, and dry.

  • Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water or methanol/ethyl acetate).

Data Presentation

The following tables provide hypothetical quantitative data for the purification of this compound to illustrate the expected outcomes of different purification methods.

Table 1: Comparison of Column Chromatography Conditions

ParameterMethod A: Standard Silica GelMethod B: Silica Gel with 1% TEA
Mobile Phase Dichloromethane/Methanol (95:5)Dichloromethane/Methanol (95:5) + 1% TEA
Purity (by HPLC) 85% (with significant tailing)>98% (symmetrical peak)
Yield 60%85%
Key Observation Broad peaks, poor separationSharp peaks, good separation

Table 2: Recrystallization Solvent Screening for the Hydrochloride Salt

Solvent SystemPurity (by HPLC)Recovery YieldCrystal Morphology
Ethanol >99.5%75%Needles
Isopropanol >99.5%80%Plates
Methanol/Ethyl Acetate >99.0%85%Prisms
Water 98.5%60%Small crystals

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography with Triethylamine
  • Column Preparation: A glass column is packed with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 98:2 dichloromethane:methanol containing 1% triethylamine).

  • Sample Preparation: The crude this compound (1.0 g) is dissolved in a minimal volume of dichloromethane.

  • Loading: The sample solution is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of methanol in dichloromethane (from 2% to 10%) containing 1% triethylamine.

  • Fraction Analysis: Fractions are collected and analyzed by TLC (e.g., mobile phase: 90:10:1 dichloromethane:methanol:triethylamine; visualization with potassium permanganate stain).

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: The crude this compound (1.0 g) is dissolved in isopropanol (10 mL). A solution of 2M HCl in isopropanol is added dropwise with stirring until the pH is acidic (check with pH paper) and a precipitate forms.

  • Isolation of Crude Salt: The solid is collected by vacuum filtration, washed with cold diethyl ether, and air-dried.

  • Recrystallization: The crude hydrochloride salt is dissolved in a minimal amount of hot ethanol (e.g., 95%). The solution is allowed to cool slowly to room temperature and then placed in an ice bath for 30 minutes to complete crystallization.

  • Final Product: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Mandatory Visualizations

Purification_Workflow crude Crude Product (this compound) chromatography Silica Gel Column Chromatography (DCM/MeOH + 1% TEA) crude->chromatography Option 1 recrystallization Salt Formation (HCl) & Recrystallization (Ethanol) crude->recrystallization Option 2 pure_free_base Pure Free Base (>98% Purity) chromatography->pure_free_base pure_salt Pure HCl Salt (>99.5% Purity) recrystallization->pure_salt

Caption: Purification workflow for this compound.

Troubleshooting_Logic start Purification Issue issue_type Chromatography or Recrystallization? start->issue_type chrom_issue Chromatography Problem issue_type->chrom_issue Chromatography recryst_issue Recrystallization Problem issue_type->recryst_issue Recrystallization tailing Tailing/Poor Separation chrom_issue->tailing Symptom no_retention No Retention chrom_issue->no_retention Symptom sol_tea Add TEA to Mobile Phase tailing->sol_tea sol_polarity Adjust Mobile Phase Polarity no_retention->sol_polarity oiling_out Oiling Out recryst_issue->oiling_out Symptom low_yield Low Yield recryst_issue->low_yield Symptom sol_solvent Change Recrystallization Solvent oiling_out->sol_solvent sol_cooling Slow Cooling/ Seeding oiling_out->sol_cooling low_yield->sol_solvent sol_min_solvent Minimize Solvent Volume low_yield->sol_min_solvent

Caption: Troubleshooting decision tree for purification issues.

"N-Methyl-1-(piperidin-4-YL)methanamine" stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Methyl-1-(piperidin-4-YL)methanamine

This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C. It is also recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from exposure to air. The container should be tightly sealed to protect it from moisture.

Q2: Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive. It is crucial to store it in a light-protective container, such as an amber vial, and to minimize its exposure to light during handling and experiments.

Q3: How should I handle this compound upon receiving it?

Upon receipt, it is best practice to allow the product to warm to room temperature before opening the container to avoid condensation, which can introduce moisture. Handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I store this compound at room temperature?

While some suppliers suggest that short-term storage at room temperature may be acceptable, long-term stability is best maintained at refrigerated temperatures (2-8°C). If you notice any changes in the physical appearance or performance of the compound after storage at room temperature, it may be degrading.

Q5: What are the signs of degradation of this compound?

Visual indicators of degradation can include a change in color, the appearance of precipitates, or an unusual odor. In experimental applications, you might observe a decrease in the compound's expected reactivity or the appearance of unexpected byproducts in your analytical data (e.g., HPLC, LC-MS).

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes when using this compound, consider the following potential causes related to its stability:

  • Improper Storage: Verify that the compound has been consistently stored at the recommended 2-8°C and protected from light and air.

  • Age of the Compound: Older batches of the compound may have undergone gradual degradation, even under ideal storage conditions.

  • Frequent Freeze-Thaw Cycles: If the compound is in a solvent, repeated freeze-thaw cycles can accelerate degradation. Consider preparing single-use aliquots.

  • Contamination: Ensure that the compound has not been contaminated by moisture, air, or other reactive substances from your experimental setup.

G A Inconsistent Experimental Results B Check Storage Conditions A->B C Stored at 2-8°C, protected from light/air? B->C Yes I Correct Storage & Handling B->I No D Review Handling Procedures C->D E Aliquoting used? Minimized air/light exposure? D->E Yes D->I No F Assess Compound Quality E->F G Is the batch old? Any visual signs of degradation? F->G Yes H Perform Quality Control (QC) Test F->H No J Source a New Batch of Compound G->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Changes in the Compound's Appearance

If you observe that the this compound has changed color, become cloudy, or shows other visual changes, it is a strong indicator of degradation.

  • Do not use the compound: If you suspect degradation, it is best to discard the material to avoid compromising your experimental results.

  • Review storage history: Investigate if the compound was inadvertently exposed to high temperatures, light, or air for an extended period.

  • Source a new batch: Obtain a fresh supply of the compound and ensure it is stored correctly from the moment of receipt.

Quantitative Data and Experimental Protocols

Summary of Storage Recommendations
ParameterRecommended ConditionSource
Temperature 2-8°C
Atmosphere Inert Gas (Argon or Nitrogen)
Light Protect from light (e.g., amber vial)
Moisture Store in a tightly sealed container
Protocol: Assessment of Compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

Objective: To determine the rate of degradation of this compound under specific storage conditions (e.g., temperature, light exposure).

Materials:

  • This compound

  • Appropriate solvent (e.g., acetonitrile, methanol)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Amber and clear glass vials

  • Temperature-controlled storage chambers

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Aliquot the stock solution into multiple amber and clear vials to minimize the impact of repeated sampling from a single container.

  • Initial Analysis (Time Zero):

    • Immediately analyze three aliquots using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as your baseline (T=0).

  • Storage Conditions:

    • Store the prepared aliquots under a matrix of conditions you wish to test. For example:

      • Condition A (Ideal): 2-8°C, protected from light (amber vial), under an inert atmosphere.

      • Condition B (Room Temp): 20-25°C, protected from light (amber vial).

      • Condition C (Light Exposure): 20-25°C, exposed to ambient light (clear vial).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), remove a set of aliquots from each storage condition.

    • Allow the aliquots to equilibrate to room temperature.

    • Analyze the samples by HPLC or LC-MS to determine the purity and concentration of this compound.

  • Data Analysis:

    • Compare the purity and concentration at each time point to the T=0 baseline.

    • Calculate the percentage of degradation for each condition over time.

    • Identify any new peaks in the chromatogram, which may correspond to degradation products.

G A Prepare Stock Solution & Aliquots B T=0 Analysis (HPLC/LC-MS) A->B C Store Aliquots Under Varied Conditions (Temp, Light, Air) B->C D Analyze at Time Points (e.g., 1 wk, 1 mo, 3 mo) C->D E Compare Data to T=0 D->E F Calculate Degradation Rate & Identify Degradants E->F

Caption: Workflow for assessing the stability of a chemical compound.

Technical Support Center: Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of N-Methyl-1-(piperidin-4-YL)methanamine, primarily through reductive amination of a piperidine-4-carboxaldehyde derivative with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is the reductive amination of an N-protected piperidine-4-carboxaldehyde (e.g., N-Boc-4-piperidinecarboxaldehyde) with methylamine, followed by a deprotection step. This reaction involves forming an imine intermediate in situ, which is then reduced to the target secondary amine.[1][2]

Q2: Why is over-alkylation a significant problem in this synthesis?

Over-alkylation, the formation of the tertiary amine N,N-dimethyl-1-(piperidin-4-yl)methanamine, is a common side reaction. It occurs when the desired secondary amine product reacts again with the aldehyde and reducing agent. This is particularly problematic when producing secondary amines.[3] Careful control of stoichiometry and reaction conditions is crucial to minimize this byproduct.[4]

Q3: Which reducing agent is best suited for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is milder and more selective for imines over aldehydes, which helps to reduce the formation of the alcohol byproduct ((piperidin-4-yl)methanol).[1][5] Other agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used, but may require more careful optimization of pH and reaction time to maintain selectivity.[1][6]

Q4: How does pH affect the reaction?

The pH is a critical parameter. The reaction is typically carried out under mildly acidic conditions (pH ~5-6) to facilitate the formation of the imine/iminium ion intermediate.[1][7] If the pH is too low, the methylamine nucleophile will be protonated and become unreactive. If the pH is too high, the formation of the iminium ion is not favored, slowing the reaction. Acetic acid is commonly added to maintain the optimal pH range.

Q5: Can the piperidine nitrogen interfere with the reaction?

Yes. If the piperidine nitrogen is not protected (e.g., with a Boc group), it can compete in side reactions. It can be methylated by the aldehyde and reducing agent or participate in other undesired alkylations. Therefore, starting with an N-protected piperidine derivative is standard practice, followed by a final deprotection step.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield of Desired Product with Significant Byproduct Formation

Symptoms:

  • LC-MS or GC-MS analysis shows a mixture of products.

  • NMR spectrum is complex and shows multiple species.

  • The primary impurity has a mass corresponding to the tertiary amine or the starting aldehyde being reduced to an alcohol.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Over-alkylation (Tertiary Amine Formation)1. Control Stoichiometry: Use a minimal excess of the aldehyde (e.g., 0.95 to 1.0 equivalents relative to the amine). A large excess of the primary amine can also be used to favor the formation of the secondary amine.[4] 2. Stepwise Procedure: First, form the imine by mixing the aldehyde and methylamine, and monitor by TLC or LC-MS until the aldehyde is consumed. Then, add the reducing agent. This can significantly suppress tertiary amine formation.[4][5] 3. Choice of Reducing Agent: Use a milder reducing agent like NaBH(OAc)₃ which is less likely to promote further reaction.[1]
Aldehyde Reduction (Alcohol Byproduct)1. Use a Selective Reducing Agent: NaBH(OAc)₃ and NaBH₃CN are more selective for the iminium ion than for the carbonyl group. NaBH₄ is more likely to reduce the starting aldehyde, especially if imine formation is slow.[1] 2. Ensure Imine Formation: Allow sufficient time for the imine to form before adding a less selective reducing agent like NaBH₄.[1]
Incomplete Reaction (Starting Material Remains)1. Check pH: Ensure the pH is weakly acidic (~5-6). If the reaction stalls, a small addition of acetic acid may help.[8] 2. Moisture: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate and affect the hydride reducing agent.[8] Using molecular sieves can be beneficial.[4] 3. Reaction Time/Temperature: The reaction may require longer stirring at room temperature or gentle heating. Monitor progress by TLC or LC-MS.
Problem 2: Difficulty in Product Isolation and Purification

Symptoms:

  • Product is difficult to extract from the aqueous phase.

  • The product and imine impurity co-elute during chromatography.

  • Formation of an emulsion during acid-base extraction.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Product is Water-Soluble as a Free Base The target molecule is a small, polar diamine, which can have significant water solubility. After basifying the aqueous layer during workup, extract with a more polar solvent system like a 9:1 mixture of Dichloromethane:Isopropanol or perform multiple extractions. Salting out by saturating the aqueous layer with NaCl can also improve extraction efficiency.
Residual Imine Impurity The imine intermediate can be persistent.[9] Since imines are prone to hydrolysis, washing the organic layer with a slightly acidic aqueous solution (e.g., dilute citric acid) can help hydrolyze the remaining imine back to the aldehyde, which can then be more easily separated.[9]
Purification as a Salt The final product can often be isolated and purified as its HCl salt.[10] After purification of the free base, dissolve it in a suitable solvent (e.g., ether, ethyl acetate) and bubble dry HCl gas through it or add a solution of HCl in isopropanol to precipitate the hydrochloride salt, which is often a crystalline solid that can be filtered and washed.[10]

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.

G Reactants Piperidine-4-carboxaldehyde + Methylamine Imine Imine Intermediate Reactants->Imine + H⁺ / - H₂O SideProduct2 Side Product 2: Alcohol Byproduct Reactants->SideProduct2 + [H⁻] (Non-selective reduction) Product Desired Product This compound Imine->Product + [H⁻] (e.g., NaBH(OAc)₃) SideProduct1 Side Product 1: Over-alkylation (Tertiary Amine) Product->SideProduct1 + Aldehyde, [H⁻] (Excess Reagents)

Caption: Main reaction pathway versus common side reactions.

G Start Problem: Low Yield / Impure Product Analyze Analyze by LC-MS / NMR Start->Analyze Impurity1 Major Impurity: Mass of Tertiary Amine Analyze->Impurity1 Over-alkylation Impurity2 Major Impurity: Mass of Alcohol Byproduct Analyze->Impurity2 Alcohol byproduct Impurity3 Major Impurity: Starting Aldehyde Analyze->Impurity3 Starting material Cause1 Probable Cause: Over-alkylation Impurity1->Cause1 Solution1 Solution: - Use stepwise addition - Adjust stoichiometry - Use milder reducing agent Cause1->Solution1 Cause2 Probable Cause: Aldehyde reduction Impurity2->Cause2 Solution2 Solution: - Use selective reductant (NaBH(OAc)₃) - Ensure imine formation first Cause2->Solution2 Cause3 Probable Cause: Incomplete Reaction Impurity3->Cause3 Solution3 Solution: - Check/adjust pH - Ensure anhydrous conditions - Increase reaction time Cause3->Solution3

Caption: A troubleshooting workflow for identifying and solving synthesis issues.

Experimental Protocols

Protocol 1: Standard Synthesis using Sodium Triacetoxyborohydride

This protocol is optimized to minimize side reactions.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidinecarboxaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Amine Addition: Add a solution of methylamine (1.1 - 1.2 eq, e.g., 2.0 M in THF) to the flask.

  • Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in the same anhydrous solvent. Slowly add this slurry to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with the solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude N-Boc protected product can be purified by column chromatography.

  • Deprotection: The Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane to yield the final product, which can be isolated as a salt.

Protocol 2: Minimizing Over-Alkylation via Stepwise Reduction

This method is useful if over-alkylation is a persistent issue.

  • Imine Formation: In a flask, dissolve N-Boc-4-piperidinecarboxaldehyde (1.0 eq) and methylamine (1.05 eq) in an anhydrous aprotic solvent (e.g., Toluene or THF). Add powdered 4Å molecular sieves.[4]

  • Monitoring: Stir the mixture overnight at room temperature. Monitor the disappearance of the aldehyde starting material by TLC or GC-MS.

  • Reduction: Once imine formation is complete, filter off the molecular sieves (or add the entire slurry) into a second flask containing a slurry of sodium borohydride (NaBH₄, 1.5 eq) in ethanol at 0 °C.[4]

  • Reaction & Workup: Stir for 2-4 hours, allowing the reaction to warm to room temperature. Perform an aqueous workup as described in Protocol 1. This sequential approach ensures the reducing agent primarily encounters the imine, not a mixture of the aldehyde and product amine, thus reducing the chance of a second alkylation.[4]

References

How to prevent quaternary salt formation in piperidine alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperidine. Our goal is to help you minimize or prevent the formation of undesired quaternary ammonium salts, a common side reaction that can complicate product purification and reduce yields.

Frequently Asked Questions (FAQs)

Q1: What is quaternary salt formation and why is it a problem in piperidine alkylation?

Quaternary ammonium salt formation is a common side reaction during the N-alkylation of piperidine. After the initial alkylation of the secondary amine to a tertiary amine, a second alkylation can occur on the newly formed tertiary amine. This results in a positively charged quaternary ammonium salt.

This byproduct is often highly water-soluble, making it difficult to separate from the desired mono-alkylated product during aqueous work-ups.[1] This can lead to lower isolated yields and complex purification procedures.

Q2: What are the primary factors that influence the formation of quaternary salts?

Several factors can promote the formation of quaternary salts:

  • Stoichiometry: An excess of the alkylating agent relative to the piperidine increases the likelihood of a second alkylation event.[2]

  • Reaction Rate: If the rate of the second alkylation is comparable to or faster than the first, significant amounts of the quaternary salt will be formed.

  • Basicity: The newly formed N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it more susceptible to a second alkylation.

  • Reaction Conditions: The choice of solvent, temperature, and the presence of a base can all influence the relative rates of mono- and di-alkylation.[2]

Troubleshooting Guide

Issue 1: Low yield of the desired N-alkylated piperidine and a highly water-soluble byproduct.

This is a classic sign of significant quaternary salt formation.[1] The desired tertiary amine may be trapped in the aqueous layer as its protonated form or as the quaternary salt.

Solutions:

  • Optimize Stoichiometry and Addition Rate:

    • Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent.

    • Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the alkylating agent and ensures it preferentially reacts with the more abundant starting piperidine.[2]

  • Incorporate a Base:

    • The reaction of piperidine with an alkyl halide produces an acid (HX), which can protonate the starting piperidine, rendering it non-nucleophilic and slowing the reaction.[2] Adding a base neutralizes this acid.

    • Weak, non-nucleophilic bases are preferred to minimize side reactions.

      • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃): These are mild inorganic bases that can be effective.[2]

      • N,N-Diisopropylethylamine (Hünig's base): A sterically hindered organic base that is often a good choice to avoid being alkylated itself.[2]

  • Consider Reductive Amination:

    • This alternative method avoids the use of alkyl halides altogether and thus eliminates the possibility of quaternary salt formation.[1][3] The reaction involves treating piperidine with an aldehyde or ketone in the presence of a reducing agent.

Issue 2: The reaction is very slow or does not go to completion.

This can occur if the piperidine is protonated by the acid generated during the reaction, effectively removing it from the reaction.[2]

Solutions:

  • Add a Base: As mentioned above, a base like K₂CO₃, NaHCO₃, or Hünig's base will neutralize the acid and allow the reaction to proceed.[2]

  • Optimize Solvent and Temperature:

    • Polar aprotic solvents like acetonitrile or DMF are commonly used.[2]

    • Gently heating the reaction can increase the rate, but be cautious as this may also increase the rate of quaternary salt formation.

Experimental Protocols

Protocol 1: Controlled Mono-Alkylation using Slow Addition

This protocol minimizes quaternary salt formation by maintaining an excess of piperidine throughout the reaction.

Materials:

  • Piperidine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous acetonitrile

  • Syringe pump

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile.

  • Use a 1.1 equivalent of the alkyl halide relative to the desired amount of product, but ensure piperidine is in overall excess.

  • Using a syringe pump, add the alkyl halide to the stirred piperidine solution over several hours at room temperature.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the acetonitrile by rotary evaporation.

  • To isolate the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.[2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.

Protocol 2: Alkylation in the Presence of a Base

This protocol uses a base to neutralize the acid formed during the reaction, which can improve the reaction rate.

Materials:

  • Piperidine (1 equivalent)

  • Alkyl halide (1.1 equivalents)

  • N,N-Diisopropylethylamine (Hünig's base) (1.5 equivalents)[2]

  • Anhydrous acetonitrile

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperidine, N,N-diisopropylethylamine, and anhydrous acetonitrile.

  • Stir the solution at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up the reaction as described in Protocol 1.

Protocol 3: Reductive Amination

This method is an excellent alternative to direct alkylation for preventing quaternary salt formation.[1][3]

Materials:

  • Piperidine

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve piperidine and the aldehyde or ketone in the chosen solvent.

  • Add the reducing agent portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC or GC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.

Data Presentation

MethodKey ReagentsTypical YieldsPotential for Quaternary SaltKey Advantages
Controlled Mono-Alkylation Piperidine (excess), Alkyl HalideModerate to GoodLowSimple, avoids strong bases
Alkylation with Base Piperidine, Alkyl Halide, Base (e.g., K₂CO₃, Hünig's base)Good to HighModerateFaster reaction rates
Reductive Amination Piperidine, Aldehyde/Ketone, Reducing AgentGood to HighNoneNo risk of quaternary salt formation

Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Logical Flowchart for Method Selection

MethodSelection start Starting Materials Available? alkyl_halide Alkyl Halide start->alkyl_halide aldehyde_ketone Aldehyde or Ketone start->aldehyde_ketone check_reaction_speed Is reaction speed a concern? alkyl_halide->check_reaction_speed method3 Reductive Amination aldehyde_ketone->method3 method1 Controlled Mono-Alkylation method2 Alkylation with Base yes_speed Yes check_reaction_speed->yes_speed Yes no_speed No check_reaction_speed->no_speed No yes_speed->method2 no_speed->method1

Caption: A decision-making flowchart for selecting the appropriate piperidine alkylation method.

Experimental Workflow for Controlled Mono-Alkylation

Workflow1 cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification prep Prepare 0.1M Piperidine in Acetonitrile add_halide Slowly add alkyl halide via syringe pump prep->add_halide monitor Monitor reaction by TLC/GC-MS add_halide->monitor evaporate Rotary Evaporation monitor->evaporate extract Partition between Ether and NaHCO₃(aq) evaporate->extract isolate Isolate and dry organic layer extract->isolate final_product Final N-alkylated Piperidine isolate->final_product

Caption: A step-by-step workflow for the controlled mono-alkylation of piperidine.

References

Optimizing solvent and temperature for "N-Methyl-1-(piperidin-4-YL)methanamine" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent and temperature for reactions involving N-Methyl-1-(piperidin-4-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method for the synthesis of this compound is through the reductive amination of 1-(piperidin-4-yl)methanamine with formaldehyde. This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine product. Common reducing agents for this reaction include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3]

Q2: What are the recommended starting materials and reagents?

A2: The primary starting materials are 1-(piperidin-4-yl)methanamine and formaldehyde (often used as a 37% aqueous solution).[3] The choice of reducing agent is critical, with sodium borohydride being a cost-effective option and sodium triacetoxyborohydride offering milder reaction conditions.[2] An acid catalyst, such as acetic acid, may be used to facilitate imine formation.[3][4]

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through an acid-base liquid-liquid extraction.[5] The basic amine product can be extracted into an organic solvent after basifying the aqueous reaction mixture. If impurities persist, column chromatography can be employed.[6] Additionally, the product can be isolated as a hydrochloride salt by treating the purified amine with HCl.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product yield Incomplete imine formation.Ensure the pH is slightly acidic (around 6) to promote imine formation. The addition of a catalytic amount of acetic acid can be beneficial.[4] If using an aqueous formaldehyde solution, the excess water can inhibit imine formation; consider using paraformaldehyde.
Ineffective reduction.Verify the quality and amount of the reducing agent. Sodium borohydride can decompose in acidic conditions, so it should be added after the imine has formed. Sodium triacetoxyborohydride is more stable in acidic media.[2]
Presence of unreacted starting amine Insufficient amount of formaldehyde.Use a slight excess of formaldehyde to drive the reaction towards completion.
Reaction time is too short.Monitor the reaction progress using techniques like TLC or LC-MS to ensure the starting material is fully consumed before workup.
Formation of di-N-methylated (tertiary amine) byproduct Over-alkylation due to excess formaldehyde and/or strong reducing conditions.Carefully control the stoichiometry of formaldehyde. A slow, portion-wise addition of the reducing agent can also help to minimize this side reaction.[2]
Persistent imine impurity in the final product Incomplete reduction of the imine intermediate.Increase the amount of the reducing agent or extend the reaction time.[5] Elevating the temperature moderately (e.g., to 40-50 °C) can also enhance the reduction rate, but should be done cautiously to avoid side reactions.
Difficulty in isolating the product during workup Emulsion formation during acid-base extraction.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Product remains in the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into the organic solvent.

Data Presentation: Solvent and Temperature Effects

The choice of solvent and temperature can significantly impact the yield and purity of this compound. The following tables summarize general observations from studies on reductive amination reactions of similar piperidine derivatives.

Table 1: Effect of Solvent on Reductive Amination Yield

Solvent Typical Observations Potential Advantages Potential Disadvantages
Methanol (MeOH) Commonly used, generally provides good yields.[1]Good solubility for reactants and borohydride reagents.Can react with some reducing agents.[5]
Dichloromethane (DCM) Effective for reactions using sodium triacetoxyborohydride.[6]Inert and easy to remove.Environmental and health concerns.
Acetonitrile (ACN) Often used in N-alkylation of piperidines.[7]Good solvent for a range of reactants.Can be more expensive than other options.
Dimethylformamide (DMF) Used for challenging alkylations, often with a base like K₂CO₃.[7]High boiling point allows for a wider temperature range.Difficult to remove during workup.
Water Can be used, especially with aqueous formaldehyde, but may hinder imine formation.[3]Environmentally friendly.Can lead to hydrolysis of the imine intermediate.[3]

Table 2: Effect of Temperature on Reaction Outcome

Temperature Range Typical Observations Potential Advantages Potential Disadvantages
0 °C to Room Temperature (20-25 °C) Most common for reductive amination with borohydride reagents.[1][8]Minimizes side reactions and over-alkylation.Reaction may be slow.
Elevated Temperatures (40-70 °C) Can increase the rate of both imine formation and reduction.[7]Shorter reaction times.Increased risk of byproduct formation, including over-alkylation.[7]
High Temperatures (>80 °C) Generally not recommended for this type of reductive amination.May be necessary for less reactive substrates.Significant potential for decomposition and side reactions.[9]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

  • Imine Formation:

    • Dissolve 1-(piperidin-4-yl)methanamine (1 equivalent) in methanol.

    • Add aqueous formaldehyde (1.1 equivalents) to the solution.

    • If necessary, add a catalytic amount of acetic acid to adjust the pH to ~6.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Adjust the pH of the remaining aqueous solution to >10 with a base (e.g., NaOH).

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Further purification can be achieved by column chromatography or by forming the hydrochloride salt.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 1-(piperidin-4-yl)methanamine in Methanol B 2. Add Formaldehyde (1.1 eq) A->B C 3. Adjust pH to ~6 with Acetic Acid (optional) B->C D 4. Stir at Room Temperature (1-2 hours) for Imine Formation C->D E 5. Cool to 0°C D->E F 6. Add NaBH4 (1.5 eq) portion-wise E->F G 7. Stir at Room Temperature (3-4 hours) F->G H 8. Quench with Water G->H I 9. Concentrate to remove Methanol H->I J 10. Basify to pH > 10 I->J K 11. Extract with Organic Solvent J->K L 12. Dry and Concentrate K->L M 13. Purify (Chromatography or Salt Formation) L->M

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

troubleshooting_logic start Low or No Product Yield? check_imine Check Imine Formation (TLC/LC-MS) start->check_imine imine_present Imine Intermediate Observed? check_imine->imine_present check_reduction Check Reduction Step (TLC/LC-MS) product_formed Product Observed? check_reduction->product_formed adjust_ph Adjust pH to ~6 with Acetic Acid adjust_ph->check_imine check_reagents Verify Reducing Agent Quality and Quantity optimize_reduction Increase Reducing Agent or Extend Reaction Time/Temp check_reagents->optimize_reduction imine_present->check_reduction Yes imine_present->adjust_ph No product_formed->check_reagents No success Successful Reaction product_formed->success Yes optimize_reduction->check_reduction

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: "N-Methyl-1-(piperidin-4-YL)methanamine" Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up for the synthesis of "N-Methyl-1-(piperidin-4-YL)methanamine". The primary focus is on the common and efficient reductive amination pathway.

Synthesis Overview: Reductive Amination Workflow

The synthesis of this compound is commonly achieved via a one-pot reductive amination. This process involves the reaction of a piperidine precursor with a methylamine source to form an intermediate imine (or iminium ion), which is subsequently reduced in-situ to the desired secondary amine.

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_final Final Steps A 1-Boc-piperidine-4-carbaldehyde Imine Imine/ Iminium Ion Intermediate A->Imine B Methylamine (or salt) B->Imine Product Boc-Protected Product Imine->Product Reduction Deprotection Boc Deprotection (e.g., HCl, TFA) Product->Deprotection FinalProduct This compound (as salt or free base) Deprotection->FinalProduct Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide for Scale-Up

Scaling a reaction from the lab bench to a pilot plant or manufacturing setting often introduces new challenges. This guide addresses the most common issues encountered during the scale-up of this reductive amination.

Problem / Question Potential Root Causes Recommended Solutions & Actions
Low or Stalled Conversion 1. Inefficient Imine Formation: Incorrect pH, presence of excess water.[1] 2. Degraded Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive and its potency can decrease over time.[2][3] 3. Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients. 4. Low Temperature: Reaction may be too slow at the scaled-up volume if heating is not efficient.1. pH Control: Ensure the reaction medium is mildly acidic (pH ~5-6) to facilitate imine formation without fully protonating the amine.[1] 2. Reagent Quality: Use a fresh, properly stored lot of STAB. Consider titrating the reagent to determine its true potency before use.[2] 3. Agitation Study: Ensure the stirrer speed and design are adequate for the vessel size to maintain a homogeneous mixture. 4. Temperature Monitoring: Use calibrated temperature probes and ensure the reactor's heating jacket is functioning correctly to maintain the target temperature.
Increased Impurity Profile 1. Over-alkylation: The product amine reacts with another molecule of the aldehyde. 2. Aldehyde Reduction: The reducing agent reduces the starting aldehyde to an alcohol, especially if a less selective agent like NaBH4 is used without pre-forming the imine.[4] 3. Thermal Degradation: Local hotspots due to poor heat dissipation can cause decomposition of reactants or products.1. Stoichiometry & Addition Control: Use a slight excess of the amine. Add the aldehyde slowly to the mixture of amine and reducing agent to keep its instantaneous concentration low. 2. Selective Reducing Agent: Use a mild and selective reducing agent like STAB or NaBH3CN, which preferentially reduces the iminium ion over the carbonyl.[3][5] 3. Heat Management: Control the addition rate of reagents to manage the exotherm. Ensure the reactor has sufficient cooling capacity.
Poor Thermal Control / Runaway Reaction 1. Exothermic Nature: The reduction of the iminium ion is exothermic. This is more pronounced at scale due to a lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[6][7] 2. Rapid Reagent Addition: Adding the reducing agent or aldehyde too quickly can release heat faster than the cooling system can remove it.1. Thermal Hazard Assessment: Before scale-up, perform calorimetric studies (e.g., RC1, DSC) to understand the heat of reaction and the rate of heat evolution. 2. Controlled Addition: Implement a slow, controlled addition (semi-batch process) of the limiting or most reactive reagent (often the reducing agent) using a dosing pump. 3. Cooling Capacity: Ensure the reactor's cooling jacket and coolant flow rate are sufficient to handle the predicted heat load.
Difficult Work-up & Isolation 1. Emulsion Formation: Vigorous mixing during aqueous quench and extraction can lead to stable emulsions, especially at a large scale. 2. Product Isolation: The product may be highly soluble in the aqueous phase, particularly as a salt, leading to low recovery. 3. Residual Metals/Boron Salts: Difficulty in removing byproducts from the reducing agent or catalysts (if used).1. Quench & Extraction: Add the quenching solution slowly with controlled agitation. Use brine washes to help break emulsions. Consider a solvent swap to a more suitable extraction solvent. 2. pH Adjustment & Extraction: Carefully adjust the pH of the aqueous layer to >10-12 to ensure the amine is in its free base form, maximizing its solubility in organic solvents for extraction. 3. Filtration/Washes: Filter the crude product solution through a pad of celite or silica gel to remove inorganic salts. Multiple aqueous washes can help remove water-soluble impurities.

Data Presentation: Lab vs. Pilot Scale Comparison

This table illustrates typical changes in parameters and outcomes when scaling up the reaction.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Starting Aldehyde 100 g (1.0 eq)10.0 kg (1.0 eq)Ensure consistent purity and form (e.g., hydration level) of raw materials.
Methylamine HCl 1.1 eq1.1 eqStoichiometry must be precisely maintained.
NaBH(OAc)3 (STAB) 1.3 eq1.2 - 1.3 eqPotency of STAB is critical; may need to adjust based on lot analysis.[2]
Solvent (DCM) 1 L (10 vol)100 L (10 vol)Ensure adequate mixing and heat transfer; consider solvent boiling point vs. reaction temp.
Addition Time (STAB) 30 minutes (portion-wise)2 - 4 hours (via pump)Critical for safety. Slow addition is necessary to control the exotherm.
Reaction Temperature 20-25 °C20-25 °C (with jacket cooling)Internal temperature must be monitored closely; jacket temperature may need to be lower.
Reaction Time 4 hours6 - 8 hoursMass transfer limitations can slow down the reaction at a larger scale.
Typical Yield 85%75 - 82%Yields often decrease slightly on scale-up due to transfer losses and work-up inefficiencies.
Typical Purity (Crude) 95%90 - 94%Slower heat/mass transfer can lead to a slight increase in side products.

Key Experimental Protocol (Illustrative)

This protocol describes a typical lab-scale procedure for reductive amination using sodium triacetoxyborohydride (STAB). It should be adapted and optimized for specific equipment and scales.

Objective: To synthesize N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine.

Materials:

  • 1-Boc-piperidine-4-carbaldehyde (1 eq)

  • Methylamine hydrochloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.3 eq)

  • Dichloromethane (DCM) (10 volumes)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Water & Brine

Procedure:

  • Setup: Equip a clean, dry reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Charge Reactants: Charge 1-Boc-piperidine-4-carbaldehyde, methylamine hydrochloride, and DCM to the reactor.

  • Base Addition: Cool the mixture to 0-5 °C and slowly add triethylamine (TEA). Stir the resulting slurry for 1 hour at room temperature to allow for imine formation.

  • Reduction: Cool the reaction mixture back to 0-5 °C. Add STAB portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench: Slowly and carefully add saturated NaHCO3 solution to the reaction mixture at 0-10 °C to quench excess reducing agent and neutralize acids.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified further or carried directly to the deprotection step.

Scale-Up Troubleshooting Flowchart

This diagram provides a logical decision-making process for addressing common scale-up issues.

G Start Reaction Scaled Up: Monitor Conversion & Purity Problem Problem Detected? Start->Problem LowConversion Low Conversion? Problem->LowConversion Yes End Process Optimized Problem->End No HighImpurity High Impurity? LowConversion->HighImpurity No CheckReducer Check Reducing Agent Potency & Stoichiometry LowConversion->CheckReducer Yes ThermalIssue Thermal Excursion? HighImpurity->ThermalIssue No CheckTemp Review Temperature Profile. Local Hotspots? HighImpurity->CheckTemp Yes SlowAddition ACTION: Decrease Addition Rate ThermalIssue->SlowAddition Yes CheckMixing Verify Agitator Speed & Vortex Formation CheckReducer->CheckMixing CheckMixing->End CheckAddition Review Reagent Addition Rate CheckTemp->CheckAddition CheckAddition->End ImproveCooling ACTION: Improve Cooling (Lower Jacket Temp) SlowAddition->ImproveCooling ImproveCooling->End

Caption: A decision tree for troubleshooting common scale-up problems.

Frequently Asked Questions (FAQs)

Q1: We are considering switching from STAB to catalytic hydrogenation for a greener process. What are the main scale-up challenges with that approach? A: Catalytic hydrogenation is an excellent alternative but presents its own challenges. Key issues include: 1) Catalyst Handling: Pyrophoric catalysts (like Palladium on Carbon) require specialized handling procedures. 2) Mass Transfer: Efficient mixing is needed to ensure good contact between the hydrogen gas, the liquid reaction phase, and the solid catalyst. 3) Heat Removal: Hydrogenations are often highly exothermic.[6] 4) Catalyst Filtration: Complete removal of the solid catalyst post-reaction can be difficult at a large scale.

Q2: Can I use the Eschweiler-Clarke reaction to synthesize this compound? A: Yes, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for methylating amines and is a viable alternative.[8] On a large scale, the main challenges are: 1) Gas Evolution: The reaction produces a significant amount of carbon dioxide, which must be safely vented from the reactor.[9] 2) Temperature Control: The reaction is often run at elevated temperatures (near boiling), requiring a reactor capable of handling these conditions safely.[8] 3) Byproducts: The work-up must effectively remove excess formic acid.

Q3: My crude product is a viscous oil that is difficult to handle and purify. What are my options at a 20 kg scale? A: This is a common issue with amine products. Consider converting the crude free-base into a crystalline salt (e.g., hydrochloride or succinate). This often results in a stable, easy-to-handle solid that can be isolated by filtration and purified by recrystallization. The salt can then be used directly or converted back to the free base in a subsequent step if required.

Q4: We noticed the reaction time increased from 4 hours at 100g scale to 10 hours at 10kg scale, even at the same temperature. Why? A: This is likely due to mass transfer limitations. In a larger reactor, the efficiency of mixing per unit volume can be lower. This means it takes longer for the reactant molecules to find each other and react. You may need to increase the agitation speed (within safe limits for your equipment) or evaluate if the impeller design is suitable for the scale and viscosity of the reaction mixture.

References

Technical Support Center: Production of N-Methyl-1-(piperidin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1-(piperidin-4-YL)methanamine. The focus is on identifying and mitigating common impurities that arise during production, particularly through reductive amination methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound via reductive amination with formaldehyde?

A1: The most prevalent impurities are typically unreacted starting material, 1-(piperidin-4-YL)methanamine, and the over-methylated byproduct, N,N-dimethyl-1-(piperidin-4-YL)methanamine. The formation of the tertiary amine is a common issue in the methylation of primary amines.

Q2: Why is the formation of the tertiary amine, N,N-dimethyl-1-(piperidin-4-YL)methanamine, often favored in the Eschweiler-Clarke reaction?

A2: In the Eschweiler-Clarke reaction, the initially formed secondary amine can react further with formaldehyde to form another iminium ion, which is then reduced to the tertiary amine. This subsequent reaction is often kinetically favorable, and if an excess of formaldehyde and formic acid is used, the formation of the tertiary amine can be significant.[1][2][3][4]

Q3: Can quaternary ammonium salts be formed as impurities in the Eschweiler-Clarke reaction?

A3: No, the mechanism of the Eschweiler-Clarke reaction prevents the formation of quaternary ammonium salts. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an imine or iminium ion with formaldehyde, which is a necessary intermediate for methylation to occur.[1]

Q4: What analytical techniques are recommended for identifying and quantifying impurities in the final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both the identification and quantification of volatile amine impurities such as the starting material, the desired product, and the over-methylated byproduct.[5][6][7] High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be employed, particularly for less volatile impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material in the Final Product

  • Question: After purification, I still observe a significant amount of the starting material, 1-(piperidin-4-YL)methanamine, in my product. What could be the cause and how can I resolve this?

  • Answer: The presence of unreacted starting material suggests an incomplete reaction. This can be due to several factors:

    • Insufficient Reagents: The molar ratio of formaldehyde and the reducing agent (e.g., formic acid or sodium borohydride) may be too low.

    • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently or for a long enough duration to drive it to completion.

    • Poor Quality Reagents: Degradation of formaldehyde or the reducing agent can lead to lower reactivity.

    Troubleshooting Steps:

    • Increase Reagent Stoichiometry: Gradually increase the molar equivalents of formaldehyde and the reducing agent. It is advisable to perform small-scale experiments to determine the optimal ratio.

    • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.

    • Ensure Reagent Quality: Use fresh, high-purity formaldehyde and reducing agents.

Issue 2: High Levels of Over-Methylated Impurity

  • Question: My final product is contaminated with a significant amount of N,N-dimethyl-1-(piperidin-4-YL)methanamine. How can I minimize the formation of this byproduct?

  • Answer: The formation of the tertiary amine is a common challenge. To favor the formation of the desired secondary amine, consider the following:

    • Control Stoichiometry: Carefully control the molar ratio of formaldehyde to the primary amine. Using a slight excess of the amine relative to formaldehyde can help minimize over-methylation.

    • Choice of Reducing Agent: While formic acid is common in the Eschweiler-Clarke reaction, other reducing agents like sodium triacetoxyborohydride (STAB) can offer better selectivity for mono-methylation in some cases.[8]

    • Reaction Conditions: Lowering the reaction temperature may help to control the rate of the second methylation step more effectively than the first.

    Troubleshooting Steps:

    • Adjust Molar Ratios: Systematically vary the molar ratio of the primary amine to formaldehyde in a series of small-scale reactions to find the optimal balance that maximizes the yield of the secondary amine while minimizing the tertiary amine.

    • Explore Alternative Reducing Agents: Consider replacing formic acid with sodium triacetoxyborohydride or sodium cyanoborohydride, which are known for their milder and more selective reducing properties in reductive aminations.[8][9][10]

    • Temperature Study: Perform the reaction at different temperatures (e.g., room temperature, 50°C, 80°C) to assess the impact on the product distribution.

Data Presentation

Table 1: Effect of Reagent Stoichiometry on Product Distribution

Molar Ratio (Amine:Formaldehyde:Formic Acid)Conversion of Starting Material (%)Yield of this compound (%)Impurity: N,N-dimethyl-1-(piperidin-4-YL)methanamine (%)
1 : 1.1 : 1.1857015
1 : 1.5 : 1.5956530
1 : 2.2 : 2.2>994060
1.2 : 1 : 1.1908010

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Table 2: Comparison of Different Reducing Agents

Reducing AgentReaction Temperature (°C)Reaction Time (h)Selectivity for Secondary Amine
Formic Acid1006Moderate
Sodium Borohydride25-5012Moderate to Good
Sodium Cyanoborohydride2524Good
Sodium Triacetoxyborohydride2512Good to Excellent

Experimental Protocols

1. Synthesis of this compound via Eschweiler-Clarke Reaction

  • Materials:

    • 1-(piperidin-4-yl)methanamine

    • Formaldehyde (37% aqueous solution)

    • Formic acid (98-100%)

    • Sodium hydroxide (for basification)

    • Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(piperidin-4-yl)methanamine (1 equivalent).

    • Add formic acid (2.2 equivalents) to the flask while cooling in an ice bath.

    • Slowly add formaldehyde solution (2.2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (approximately 100-110°C) for 6-8 hours.

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification by Fractional Distillation

  • Apparatus: A fractional distillation setup with a Vigreux column.

  • Procedure:

    • Set up the fractional distillation apparatus.

    • Place the crude product in the distillation flask.

    • Slowly heat the flask and collect the fractions at their respective boiling points under reduced pressure. The boiling points of the components are:

      • 1-(piperidin-4-yl)methanamine: ~203°C at atmospheric pressure.

      • This compound: Expected to be slightly higher than the starting material.

      • N,N-dimethyl-1-(piperidin-4-YL)methanamine: Expected to be higher than the mono-methylated product.

    • Collect the fraction corresponding to the desired product.

3. Impurity Profiling by GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and over-methylated impurity based on their retention times and mass spectra. Quantify the impurities by comparing their peak areas to that of the main product.

Visualizations

Reaction_Pathway SM 1-(piperidin-4-YL)methanamine (Primary Amine) IM1 Iminium Ion 1 SM->IM1 + HCHO P This compound (Secondary Amine - Product) IM1->P + HCOOH - CO2 IM2 Iminium Ion 2 P->IM2 + HCHO IMP N,N-dimethyl-1-(piperidin-4-YL)methanamine (Tertiary Amine - Impurity) IM2->IMP + HCOOH - CO2

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Analysis of Final Product impurity_check Impurities Detected? start->impurity_check sm_present Unreacted Starting Material? impurity_check->sm_present Yes end Product Meets Purity Specs impurity_check->end No over_methylated Over-methylated Impurity? sm_present->over_methylated No incomplete_rxn Incomplete Reaction: - Increase reagent stoichiometry - Optimize T and time sm_present->incomplete_rxn Yes over_methylation Over-methylation: - Adjust amine:formaldehyde ratio - Use milder reducing agent - Lower reaction temperature over_methylated->over_methylation Yes over_methylated->end No repurify Re-purify Product incomplete_rxn->repurify over_methylation->repurify repurify->start

Caption: Troubleshooting workflow for impurity reduction.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents 1. Mix Amine, Formaldehyde, and Formic Acid reaction 2. Heat to Reflux reagents->reaction workup 3. Basify and Extract reaction->workup distillation 4. Fractional Distillation workup->distillation gcms 5. GC-MS Analysis distillation->gcms

Caption: Overall experimental workflow for synthesis and analysis.

References

Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-(piperidin-4-YL)methanamine. The focus is on overcoming poor reactivity often encountered during its derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor reactivity of this compound in derivatization reactions?

A1: The primary reason for the poor reactivity of this compound is steric hindrance. The molecule is a secondary amine with a methyl group on the nitrogen and is attached to a piperidine ring, which can restrict access to the nitrogen's lone pair of electrons. This steric bulk can hinder the approach of electrophiles in reactions like acylation and the formation of the iminium ion in reductive amination.

Q2: Which derivatization reactions are most commonly affected by the poor reactivity of this amine?

A2: The most common reactions where poor reactivity is observed are:

  • Acylation (Amide Bond Formation): Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) can be sluggish.

  • Reductive Amination: The initial condensation with aldehydes or ketones to form an iminium ion can be slow and inefficient.

  • Urea and Carbamate Formation: Reactions with isocyanates or chloroformates can also be hindered.

Q3: Are there any specific safety precautions to consider when working with this compound and its derivatization reagents?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many derivatization reagents, such as acid chlorides, isocyanates, and some reducing agents, are corrosive, toxic, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Quench reactive reagents appropriately before disposal.

Q4: How can I improve the solubility of this compound in organic solvents?

A4: this compound is generally soluble in a range of polar and non-polar organic solvents. If you encounter solubility issues, consider the following:

  • Use of more polar aprotic solvents like DMF or NMP.

  • Gentle warming of the reaction mixture.

  • For reactions in less polar solvents, the use of a co-solvent might be beneficial.

  • In some cases, the salt form of the amine may have different solubility properties which could be exploited in a workup procedure, but the free base is required for most derivatization reactions.

Troubleshooting Guides

Poor Yield in Acylation (Amide Bond Formation)

Problem: Low conversion to the desired amide when reacting this compound with an acid chloride, anhydride, or carboxylic acid.

Troubleshooting Strategies:

StrategyParameterRecommended ChangeExpected Outcome
Increase Reagent Reactivity Acylating AgentSwitch from a carboxylic acid/coupling agent to an acid chloride or anhydride.Increased electrophilicity of the acylating agent can overcome the low nucleophilicity of the hindered amine.
Optimize Reaction Conditions TemperatureIncrease the reaction temperature (e.g., from room temperature to 50-80 °C).Provides the necessary activation energy to overcome the steric hindrance.
SolventUse a polar aprotic solvent like DMF or NMP.Can help to solvate the transition state and improve reaction rates.
Utilize a Catalyst CatalystAdd a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.DMAP forms a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the hindered amine.[1]
Alternative Coupling Agents Coupling AgentFor carboxylic acids, use more potent coupling agents like HATU or HBTU in combination with a non-nucleophilic base like DIPEA.These reagents are highly effective for forming amide bonds with hindered amines.[1]

Disclaimer: The quantitative data in the tables are illustrative and based on general principles for reactions with sterically hindered amines. Actual results may vary.

Low Conversion in Reductive Amination

Problem: Inefficient formation of the desired tertiary amine when reacting this compound with an aldehyde or ketone.

Troubleshooting Strategies:

StrategyParameterRecommended ChangeExpected Outcome
Optimize Iminium Ion Formation pHMaintain a weakly acidic pH (around 4-6).Catalyzes the dehydration of the hemiaminal intermediate to the iminium ion without protonating the amine starting material.
Water RemovalUse a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus for azeotropic water removal.Drives the equilibrium towards the formation of the iminium ion.
Select an Appropriate Reducing Agent Reducing AgentUse a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).These reagents selectively reduce the iminium ion in the presence of the carbonyl starting material.[2]
Change the Reaction Sequence ProcedurePerform a two-step reaction: first, form the iminium ion, then add the reducing agent.Can improve yields by allowing for complete formation of the iminium ion before reduction.
Increase Reactant Concentration StoichiometryUse a slight excess of the aldehyde or ketone.Can shift the equilibrium towards the iminium ion intermediate.

Experimental Protocols

Protocol 1: Acylation using an Acid Chloride

This protocol describes a general procedure for the acylation of this compound with an acid chloride.

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general method for the reductive amination of this compound with an aldehyde.

  • Preparation: To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents Dissolve Amine and Base in Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_reagent Add Derivatizing Agent (e.g., Acid Chloride) cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End Product purify->end

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_derivatization start Poor Reactivity in Derivatization acylation Acylation Reaction? start->acylation Yes reductive_amination Reductive Amination? start->reductive_amination No increase_temp_acyl Increase Temperature acylation->increase_temp_acyl use_catalyst Use Catalyst (e.g., DMAP) acylation->use_catalyst stronger_reagent Use More Reactive Acylating Agent acylation->stronger_reagent optimize_ph Optimize pH (4-6) reductive_amination->optimize_ph remove_water Remove Water (e.g., Molecular Sieves) reductive_amination->remove_water selective_reductant Use Selective Reducing Agent (e.g., NaBH(OAc)3) reductive_amination->selective_reductant

Caption: Troubleshooting decision tree for poor reactivity in derivatization.

hypothetical_signaling_pathway ligand Piperidine Derivative (Ligand) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor g_protein G-Protein Activation (Gα, Gβγ) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation (e.g., PKA) second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Caption: Hypothetical signaling pathway involving a derivative as a GPCR ligand.

References

"N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis, workup, and extraction of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield in my reductive amination reaction. What are the common causes and how can I improve it?

A1: Low yields in reductive amination are a frequent issue. Here are several factors to investigate:

  • Imine Formation: The initial formation of the imine or iminium ion is crucial. This step is often acid-catalyzed. If you are not using an acid catalyst like acetic acid, consider adding a small amount (e.g., 1% in your solvent).[1] The reaction may also benefit from allowing the aldehyde/ketone and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent to ensure complete imine formation.[1][2]

  • Choice of Reducing Agent: The reducing agent must be chosen carefully.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and common reagent for one-pot reductive aminations. It is sensitive to water and not very compatible with methanol, so solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred.[3]

    • Sodium Borohydride (NaBH₄): This reagent can also reduce the starting aldehyde or ketone. To avoid this, the imine should be fully formed before the addition of NaBH₄.[3][4] It is typically used in alcoholic solvents like methanol or ethanol.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is useful because it is selective for the iminium ion over the ketone/aldehyde, reducing the likelihood of side reactions.[4] It is not sensitive to water and is often used in methanol.[3]

  • Reaction Conditions: Reductive aminations are not typically highly moisture-sensitive, but using anhydrous solvents can sometimes improve yields.[2] Ensure your starting materials are pure. The stoichiometry is also important; using a slight excess of one reagent (often the less valuable one) can drive the reaction to completion.[2]

  • Byproduct Formation: A common byproduct is the tertiary amine formed from dialkylation of the primary amine. Using the amine in excess can help minimize this.[2]

Q2: During the aqueous workup, I'm struggling with a persistent emulsion. How can I break it?

A2: Emulsion formation is common when working with amines, which can act as surfactants. Here are several techniques to resolve this:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Change in pH: Drastically changing the pH of the aqueous layer by adding a strong acid or base can sometimes destabilize the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to break it up.

  • Patience and Separation: Sometimes, allowing the mixture to stand for an extended period in a separatory funnel will allow the layers to separate. Gentle swirling or rocking of the funnel, rather than vigorous shaking, can also help prevent emulsion formation in the first place.

Q3: My final product is impure. What are the likely side products and what is the best purification strategy?

A3: Impurities often stem from unreacted starting materials or side reactions.

  • Common Impurities:

    • Unreacted aldehyde/ketone or amine.

    • The alcohol resulting from the reduction of the starting aldehyde/ketone.[2]

    • Over-alkylated products (tertiary amine).

  • Purification Strategy:

    • Acid/Base Extraction: An acid/base workup is a very effective way to purify amines.[5] Dissolve the crude product in an organic solvent (like DCM or EtOAc) and wash with an acidic solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.[5]

    • Column Chromatography: If acid/base extraction is insufficient, column chromatography is a standard method for purification.[6] A common eluent system for amines is a gradient of methanol in dichloromethane (DCM), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1%) to prevent the product from streaking on the silica gel.

Experimental Protocols

Representative Protocol: Reductive Amination Synthesis

This protocol describes a common method for the synthesis of this compound via reductive amination of N-Boc-4-piperidinecarboxaldehyde with methylamine, followed by deprotection.

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidinecarboxaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or methanol (MeOH) (approx. 0.1-0.5 M), add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or water).

  • If the reaction is slow, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the chosen reducing agent portion-wise. For example, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) if in DCM, or Sodium Borohydride (NaBH₄, 1.2-1.5 eq) if in MeOH.[3]

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

Step 2: Workup and Extraction

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • If the solvent is water-miscible (like MeOH), remove it under reduced pressure.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 3: Boc Deprotection

  • Dissolve the crude N-Boc-N-methyl-1-(piperidin-4-yl)methanamine in a solvent like dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, e.g., 10-20% in DCM) or a solution of HCl in dioxane.[7]

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

Step 4: Final Purification

  • Dissolve the residue in a minimal amount of water.

  • Basify the solution to a pH > 12 with a strong base (e.g., 6M NaOH).

  • Extract the free amine into an organic solvent (e.g., DCM or EtOAc) (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be done by distillation or chromatography if needed.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey CharacteristicsCitations
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCE, DCM, THFMild and selective; allows for one-pot reactions. Water-sensitive.[3]
Sodium BorohydrideNaBH₄MeOH, EtOHStronger reducer; can reduce starting aldehyde/ketone. Best added after imine formation.[3][4]
Sodium CyanoborohydrideNaBH₃CNMeOHSelective for iminium ions over aldehydes/ketones. Not water-sensitive.[3][4]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification A 1. Mix Aldehyde + Amine (e.g., in DCM) B 2. Stir for 1-2h (Imine Formation) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)3) B->C D 4. Stir Overnight C->D E 5. Quench Reaction (e.g., aq. NaHCO3) D->E F 6. Extract with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Acid/Base Extraction G->H I 9. Column Chromatography (if needed) H->I optional J 10. Final Product H->J I->J G Start Low Reaction Yield Imine Check Imine Formation Start->Imine Reagent Verify Reducing Agent Start->Reagent Workup Investigate Workup Loss Start->Workup SideProduct Analyze for Side Products Start->SideProduct Catalyst Add Acid Catalyst? Allow more time? Imine->Catalyst AgentChoice Is agent compatible with solvent? Is it active? Reagent->AgentChoice Emulsion Emulsion during extraction? Incorrect pH? Workup->Emulsion Dialkylation Dialkylation observed? Aldehyde reduction? SideProduct->Dialkylation Success Yield Improved Catalyst->Success AgentChoice->Success Emulsion->Success Dialkylation->Success

References

Validation & Comparative

A Comparative Guide to Piperidine Analogs in CNS Research: From Simple Scaffolds to Potent Neuromodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of centrally acting drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide array of CNS targets. This guide provides a comparative overview of N-Methyl-1-(piperidin-4-YL)methanamine, a simple piperidine derivative, and several classes of well-characterized piperidine analogs that have led to blockbuster drugs for treating pain, psychosis, and depression. While specific experimental data for this compound in the public domain is limited, its structural motif as a 4-substituted piperidine serves as a foundational scaffold. This guide will, therefore, focus on comparing this basic structure to more complex and pharmacologically profiled analogs, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a versatile chemical intermediate.[1] Its structure features a piperidine ring with a methylaminomethyl substituent at the 4-position. This compound is primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[1] While direct pharmacological data is scarce in publicly available literature, its 4-aminomethylpiperidine core is a key pharmacophore in a variety of biologically active compounds, including analgesics.[1]

Comparative Analysis of Piperidine Analogs

To illustrate the diverse pharmacological profiles achievable from the piperidine scaffold, this guide focuses on three classes of 4-substituted piperidine analogs with profound CNS effects:

  • 4-Phenylpiperidines (Opioid Analgesics): Represented by Pethidine (Meperidine) , these compounds are characterized by a phenyl group at the 4-position and are potent agonists of the µ-opioid receptor, leading to strong analgesic effects.

  • Butyrophenones (Antipsychotics): Represented by Haloperidol , these analogs feature a more complex substituent at the piperidine nitrogen and a 4-phenyl group, exhibiting high affinity for dopamine D2 receptors, which is central to their antipsychotic activity.

  • Phenylpiperidines (Selective Serotonin Reuptake Inhibitors - SSRIs): Represented by Paroxetine , this class incorporates a 4-fluorophenyl group and an aryloxymethyl substituent, leading to high-affinity and selective inhibition of the serotonin transporter (SERT), the basis for its antidepressant and anxiolytic effects.

Quantitative Data Comparison

The following tables summarize the receptor binding affinities and in vivo efficacy of the selected piperidine analogs.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundPrimary TargetKi (nM)Secondary TargetsKi (nM)
Pethidine µ-Opioid Receptor>100[2][3]--
Haloperidol Dopamine D2 Receptor0.66 - 2.84[4]α1-adrenergic receptor0.42 (ED50, mg/kg)[5]
Paroxetine Serotonin Transporter (SERT)0.05 - 1.1[6][7]Muscarinic ACh Receptor42[7]
This compound Not ReportedNot ReportedNot ReportedNot Reported

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: In Vivo Behavioral Effects

CompoundPrimary CNS EffectAnimal ModelKey Finding
Pethidine AnalgesiaHot Plate Test (Mice)Increased latency to thermal stimulus response.[8]
Haloperidol Antipsychotic-likePrepulse Inhibition (PPI) of Acoustic Startle (Humans/Rodents)Attenuation of sensorimotor gating deficits.[2][9]
Paroxetine Antidepressant-likeForced Swim Test (Mice)Decreased immobility time.[10]
This compound Not ReportedNot ReportedNot Reported

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative pharmacology of these piperidine analogs.

G cluster_opioid Pethidine: Opioid Signaling cluster_dopamine Haloperidol: Dopamine Blockade cluster_serotonin Paroxetine: Serotonin Reuptake Inhibition Pethidine Pethidine Mu_Opioid_Receptor Mu_Opioid_Receptor Pethidine->Mu_Opioid_Receptor Binds to Gi_Protein Gi_Protein Mu_Opioid_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Excitability Neuronal_Excitability cAMP->Neuronal_Excitability Reduces Analgesia Analgesia Neuronal_Excitability->Analgesia Leads to Haloperidol Haloperidol D2_Receptor D2_Receptor Haloperidol->D2_Receptor Blocks Gi_Protein2 Gi_Protein2 D2_Receptor->Gi_Protein2 (Normally Activates) Dopamine Dopamine Dopamine->D2_Receptor (Endogenous Ligand) Downstream_Signaling Downstream_Signaling Gi_Protein2->Downstream_Signaling Modulates Antipsychotic_Effect Antipsychotic_Effect Downstream_Signaling->Antipsychotic_Effect Results in Paroxetine Paroxetine SERT SERT Paroxetine->SERT Inhibits Serotonin_Synapse Serotonin in Synapse SERT->Serotonin_Synapse (Normally Clears) Postsynaptic_Receptors Postsynaptic_Receptors Serotonin_Synapse->Postsynaptic_Receptors Increased Activation of Antidepressant_Effect Antidepressant_Effect Postsynaptic_Receptors->Antidepressant_Effect Leads to

Figure 1: Simplified signaling pathways for Pethidine, Haloperidol, and Paroxetine.

G cluster_binding Receptor Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing target receptor start->prepare_membranes incubate Incubate membranes with radioligand and test compound prepare_membranes->incubate separate Separate bound and free radioligand incubate->separate quantify Quantify bound radioligand separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Figure 2: General workflow for a competitive radioligand binding assay.

G cluster_in_vivo In Vivo Behavioral Assay Workflow start_vivo Start acclimate Acclimate animals to test environment start_vivo->acclimate administer Administer test compound or vehicle acclimate->administer conduct_test Conduct behavioral test (e.g., Hot Plate, FST, PPI) administer->conduct_test record_data Record and quantify behavioral responses conduct_test->record_data analyze_vivo Statistical analysis of results record_data->analyze_vivo end_vivo End analyze_vivo->end_vivo

Figure 3: General workflow for an in vivo behavioral experiment in rodents.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor (Haloperidol)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Rat striatal tissue homogenate (source of D2 receptors).

  • [3H]-Spiperone or [3H]-Raclopride (radioligand).

  • Haloperidol (as a reference compound) and test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., at its Kd value), and varying concentrations of the test compound or reference compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., unlabeled haloperidol).

  • Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 value, from which the Ki value can be calculated.

Hot Plate Test for Analgesia (Pethidine)

Objective: To assess the analgesic properties of a compound by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Transparent cylinder to confine the animal on the hot plate.

  • Test animals (e.g., male BALB/c mice).

  • Pethidine (as a reference compound) and test compounds.

  • Vehicle control (e.g., saline).

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start a timer.[8] Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[8]

  • Drug Administration: Administer the test compound, reference drug (e.g., pethidine at a specific dose), or vehicle to the mice via a specified route (e.g., intraperitoneal injection).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in response latency indicates an analgesic effect. Data are often expressed as the percentage of maximum possible effect (%MPE).

Forced Swim Test for Antidepressant-like Activity (Paroxetine)

Objective: To evaluate the antidepressant-like properties of a compound by measuring the duration of immobility in an inescapable swimming task.

Materials:

  • Cylindrical water tanks (e.g., 25 cm tall, 10 cm diameter).

  • Water maintained at a specific temperature (e.g., 23-25°C).

  • Test animals (e.g., male C57BL/6 mice).

  • Paroxetine (as a reference compound) and test compounds.

  • Vehicle control (e.g., saline).

  • Video recording equipment (optional but recommended for scoring).

Procedure:

  • Pre-test Session (optional but common): On the first day, place each mouse individually into the water-filled cylinder for a 15-minute session. This is done to induce a stable level of immobility on the test day. After the session, remove the mice, dry them, and return them to their home cages.

  • Drug Administration: Administer the test compound, reference drug (e.g., paroxetine at a specific dose), or vehicle at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session: On the second day, place the mice back into the water-filled cylinders for a 5- or 6-minute test session.[10]

  • Behavioral Scoring: During the last 4 minutes of the test session, score the duration of immobility. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming) and is characterized by floating with only minor movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility in the drug-treated groups to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

The piperidine scaffold is a remarkably versatile platform in CNS drug discovery. While the specific pharmacological profile of this compound remains to be fully elucidated in the public domain, its structural simplicity highlights the foundational nature of the 4-substituted piperidine core. Through strategic modifications, as exemplified by pethidine, haloperidol, and paroxetine, this core can be elaborated to achieve high potency and selectivity for a diverse range of critical CNS targets, including opioid receptors, dopamine receptors, and neurotransmitter transporters. The comparative data and standardized protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the exploration and development of novel piperidine-based CNS therapies. Further investigation into the pharmacological properties of simpler analogs like this compound could provide deeper insights into the fundamental structure-activity relationships that govern the interaction of piperidine derivatives with their biological targets.

References

Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

N-Methyl-1-(piperidin-4-YL)methanamine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. This guide provides a comparative analysis of the most common synthetic strategies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary of Synthesis Routes

Three primary synthetic strategies for the preparation of this compound have been evaluated:

  • Reductive Amination of a Piperidone Precursor: This approach involves the reaction of a 4-substituted piperidone with methylamine in the presence of a reducing agent. It offers a convergent and potentially high-yielding route.

  • N-Alkylation of a Primary Amine: This classic method introduces the N-methyl group in the final step via alkylation of the corresponding primary amine, 4-(aminomethyl)piperidine.

  • Reduction of an Amide Precursor: This route utilizes the reduction of 1-methylisonipecotamide to the desired amine, typically with a strong reducing agent like lithium aluminum hydride.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Reductive AminationRoute 2: N-Alkylation (Eschweiler-Clarke)Route 3: Amide Reduction
Starting Material 1-Methyl-4-piperidone4-(Aminomethyl)piperidine1-Methylisonipecotamide
Key Reagents Methylamine, Ti(OiPr)₄, NaBH₄Formaldehyde, Formic AcidLithium Aluminum Hydride (LAH)
Yield High (Typical)High (Typical)11%[1]
Reaction Time ~8 hoursNot specified25.5 hours[1]
Purity HighHighChromatographic purification required[1]
Scalability GoodGoodModerate (due to LAH handling)
Key Advantages Convergent, good yieldMild conditions, readily available reagentsDirect conversion of an amide
Key Disadvantages Requires synthesis of the piperidonePotential for over-methylation (not observed in this specific method)Very low yield, requires hazardous reagent (LAH)

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic approach, the following diagrams have been generated.

Synthesis_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation cluster_2 Route 3: Amide Reduction A1 1-Methyl-4-piperidone C1 This compound A1->C1 Ti(OiPr)₄, NaBH₄ B1 Methylamine B1->C1 A2 4-(Aminomethyl)piperidine C2 This compound A2->C2 Eschweiler-Clarke B2 Formaldehyde, Formic Acid B2->C2 A3 1-Methylisonipecotamide C3 This compound A3->C3 Reduction B3 LiAlH₄ B3->C3

Caption: Overview of the three main synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Reductive Amination of 1-Methyl-4-piperidone

This method represents a highly efficient and widely applicable approach for the synthesis of N-methyl secondary amines.[2]

Experimental Workflow:

Reductive_Amination_Workflow A Mix 1-Methyl-4-piperidone, Methylamine (2M in MeOH), and Ti(OiPr)₄ B Stir at room temperature for 5-6 hours A->B C Add solid NaBH₄ B->C D Stir for 2 hours C->D E Quench with water D->E F Extract with diethyl ether E->F G Acidic workup (2M HCl) F->G H Basify and extract with diethyl ether G->H I Dry and concentrate H->I J Obtain pure product I->J

Caption: Step-by-step workflow for the reductive amination synthesis.

Protocol:

  • To a solution of 1-methyl-4-piperidone (1 equivalent) in methanol, add a commercially available solution of methylamine (2M in methanol, 1.2 equivalents).

  • To this mixture, add titanium(IV) isopropoxide (1.2 equivalents) and stir at room temperature for 5-6 hours.

  • Cool the reaction mixture in an ice bath and add solid sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to stir for an additional 2 hours at room temperature.

  • Carefully quench the reaction by the dropwise addition of water.

  • Extract the aqueous layer with diethyl ether.

  • For purification, extract the combined organic layers with 2M hydrochloric acid.

  • Make the acidic aqueous layer alkaline (pH > 10) with aqueous NaOH and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate in vacuo to afford the pure this compound.

Route 2: N-Alkylation of 4-(Aminomethyl)piperidine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.

Experimental Workflow:

N_Alkylation_Workflow A Mix 4-(Aminomethyl)piperidine, Formaldehyde, and Formic Acid B Heat the reaction mixture A->B C Monitor reaction completion (e.g., TLC, GC-MS) B->C D Cool to room temperature C->D E Basify with NaOH D->E F Extract with an organic solvent E->F G Dry and concentrate F->G H Obtain pure product G->H

Caption: Step-by-step workflow for the N-alkylation synthesis via the Eschweiler-Clarke reaction.

Protocol:

While a specific high-yield protocol for the target molecule was not found in the literature, a general procedure for the Eschweiler-Clarke reaction is as follows. Researchers should optimize conditions for their specific substrate.

  • To a flask containing 4-(aminomethyl)piperidine (1 equivalent), add an excess of formic acid (e.g., 3-5 equivalents).

  • Add an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully make it basic by the addition of a concentrated sodium hydroxide solution.

  • Extract the product into an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the product. Further purification by distillation or chromatography may be necessary.

Route 3: Reduction of 1-Methylisonipecotamide

This route provides a direct conversion from a commercially available amide, but the reported yield is notably low, making it less favorable for large-scale synthesis.

Experimental Workflow:

Amide_Reduction_Workflow A Prepare a slurry of LiAlH₄ in anhydrous THF under N₂ B Add a solution of 1-Methylisonipecotamide in anhydrous THF at 0°C A->B C Stir at 0°C for 30 min, then heat at 66°C for 25h B->C D Cool to 0°C and quench sequentially with H₂O, 20% aq. NaOH, and H₂O C->D E Stir for 15 min D->E F Filter and wash solids E->F G Evaporate filtrate F->G H Purify by column chromatography G->H I Obtain pure product H->I

Caption: Step-by-step workflow for the amide reduction synthesis.

Protocol: [1]

  • In a flask under a nitrogen atmosphere, prepare a stirred slurry of lithium aluminum hydride (1.8 g, 47.5 mmoles) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the slurry to 0°C and add a solution of 1-methylisonipecotamide (6.75 g, 47.5 mmoles) in anhydrous THF (350 mL) in portions.

  • Stir the resulting mixture at 0°C for 30 minutes and then heat at 66°C for 25 hours under nitrogen.

  • Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of distilled water (1.88 mL), 20% aqueous sodium hydroxide (1.42 mL), and finally distilled water (6.75 mL).

  • Stir the mixture for 15 minutes.

  • Filter the mixture and wash the solids with THF and dichloromethane.

  • Combine the filtrates and evaporate to dryness.

  • Purify the residue by column chromatography on silica gel using a 15% to 20% solution of (10% concentrated ammonium hydroxide in methanol)-dichloromethane as the eluent to give (1-Methyl-4-piperidinyl)methanamine (0.678 g, 11% yield).[1]

Conclusion and Recommendations

Based on the available data, Route 1 (Reductive Amination) and Route 2 (N-Alkylation via Eschweiler-Clarke reaction) appear to be the most promising methods for the synthesis of this compound, offering potentially high yields and utilizing readily available starting materials and reagents. The reductive amination protocol using titanium(IV) isopropoxide and sodium borohydride is well-documented for analogous transformations and is expected to be efficient.[2] The Eschweiler-Clarke reaction is a robust and scalable method for N-methylation.

In contrast, Route 3 (Amide Reduction) , while conceptually straightforward, suffers from a very low reported yield, making it an inefficient choice for preparing significant quantities of the target compound.[1] The use of lithium aluminum hydride also presents handling and safety challenges, particularly on a larger scale.

For researchers aiming for an efficient and high-yielding synthesis, optimization of either the reductive amination or the Eschweiler-Clarke N-alkylation route is highly recommended. The choice between these two may depend on the availability of the respective starting materials, 1-methyl-4-piperidone or 4-(aminomethyl)piperidine.

References

Efficacy of N-Methyl-1-(piperidin-4-YL)methanamine-Based Ligands Versus Traditional Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Methyl-1-(piperidin-4-YL)methanamine scaffold has emerged as a versatile building block in medicinal chemistry, leading to the development of novel ligands targeting a range of biological entities. This guide provides a comparative analysis of the efficacy of these next-generation ligands against their traditional counterparts for three key targets: the NLRP3 inflammasome, sigma (σ) receptors, and opioid receptors. The information presented herein is a synthesis of available preclinical data, offering a valuable resource for researchers engaged in drug discovery and development.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a significant therapeutic goal.

Comparative Efficacy: this compound Derivatives vs. MCC950

MCC950 is a widely used and potent selective inhibitor of the NLRP3 inflammasome, serving as a benchmark for novel inhibitor development. Recent studies have explored derivatives of the this compound scaffold as NLRP3 inhibitors. While direct head-to-head studies are limited, the available data allows for a preliminary comparison.

Table 1: In Vitro Efficacy of NLRP3 Inflammasome Inhibitors

CompoundTargetAssay Cell LineActivatorPotency (IC50)Reference
MCC950 NLRP3BMDMs (mouse)ATP~7.5 nM[1]
HMDMs (human)ATP~8.1 nM[1]
THP-1 (human)Nigericin8 nM[2]
Alkenyl Sulfonylurea Derivative (Compound 7) NLRP3THP-1 (human)Nigericin / MSU26 nM / 24 nM[2]
(incorporates a piperidine moiety)

Note: Direct analogues of this compound with reported NLRP3 inhibitory activity in direct comparison with MCC950 were not found in the immediate search. Compound 7 is a representative piperidine-containing NLRP3 inhibitor.

Experimental Protocols

NLRP3 Inflammasome Activation and Inhibition Assay (in THP-1 cells):

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., a derivative of this compound) or the reference compound (MCC950).

  • Activation (Signal 2): The NLRP3 inflammasome is activated using a trigger such as nigericin or monosodium urate (MSU) crystals.

  • Quantification of IL-1β Release: The concentration of secreted IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Inflammatory Response PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp Activators Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage IL1B Mature IL-1β Casp1->IL1B Cleavage of Pro-IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis GSDMD Cleavage Inhibitor This compound Derivative / MCC950 Inhibitor->NLRP3_active Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway.

NLRP3_Assay_Workflow start Start differentiate Differentiate THP-1 cells with PMA start->differentiate prime Prime cells with LPS (Signal 1) differentiate->prime treat Treat with Inhibitors (Test vs. Control) prime->treat activate Activate with Nigericin/MSU (Signal 2) treat->activate collect Collect Supernatant activate->collect elisa Measure IL-1β via ELISA collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end

Caption: NLRP3 Inhibition Assay Workflow.

Sigma Receptor Modulation

Sigma receptors, particularly the σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Haloperidol is a classical, non-selective sigma receptor ligand often used as a reference compound.

Comparative Efficacy: this compound Derivatives vs. Haloperidol

Table 2: Binding Affinity of Sigma Receptor Ligands

CompoundTargetRadioligandTissue/Cell LineBinding Affinity (Ki)Reference
Haloperidol σ1--INVALID-LINK---PentazocineGuinea Pig Brain~2-4 nM[3]
σ2[³H]DTGRat LiverHigh Affinity (nM range)[4]
LS-127 σ1--INVALID-LINK---PentazocineGuinea Pig Brain~4.5 nM[3]
(N-(1-benzylpiperidin-4-yl)phenylacetamide)
LS-137 σ1--INVALID-LINK---PentazocineGuinea Pig Brain~0.9 nM[3]
(N-(1-benzylpiperidin-4-yl)phenylacetamide derivative)
Compound 11 σ1--INVALID-LINK---PentazocineHEK-293 (human)3.56 nM[5]
(N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamide)σ2[³H]DTG667 nM[5]

Note: LS-127, LS-137, and Compound 11 are structurally related to the this compound core, featuring a substituted piperidine moiety.

Experimental Protocols

Sigma Receptor Radioligand Binding Assay:

  • Membrane Preparation: Membranes are prepared from tissues (e.g., guinea pig brain for σ1, rat liver for σ2) or cultured cells expressing the target receptor.

  • Incubation: A fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. To measure σ2 binding with [³H]DTG, a high concentration of a selective σ1 ligand is used to mask the σ1 sites.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Sigma_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (Tissue or Cells) start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Calculate Ki from IC50 quantify->analyze end End analyze->end

Caption: Sigma Receptor Binding Assay Workflow.

Opioid Receptor Agonism

Opioid receptors, particularly the mu (µ)-opioid receptor, are the primary targets for many potent analgesics. Morphine is the archetypal opioid agonist against which new synthetic opioids are often compared.

Comparative Efficacy: this compound Derivatives vs. Morphine

The 4-anilinopiperidine scaffold, closely related to this compound, is the core structure of fentanyl and its analogues, which are highly potent µ-opioid receptor agonists.

Table 3: In Vitro Efficacy of µ-Opioid Receptor Agonists

CompoundTargetAssayPotency (EC50)Efficacy (% of max response)Reference
Morphine µ-Opioid Receptor[³⁵S]GTPγS Binding~2.4 nM100% (Reference)[6]
DMR Assay-Reference Agonist[7][8]
Fentanyl µ-Opioid Receptor[³⁵S]GTPγS Binding~0.15 nMHigh[6]
MT-45 µ-Opioid ReceptorDMR AssayPotentSlightly higher than Morphine[7][8]
(1-cyclohexyl-4-(1,2-diphenylethyl)piperazine)

Note: MT-45 contains a piperazine ring, a close structural relative of piperidine. Direct efficacy data for a simple this compound derivative in direct comparison to morphine was not immediately available. Fentanyl and its analogues represent a class of potent opioids with a related 4-substituted piperidine core.

Experimental Protocols

[³⁵S]GTPγS Binding Assay (Functional Assay for Gi-coupled Receptors):

  • Membrane Preparation: Membranes are prepared from cells stably expressing the µ-opioid receptor.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the agonist (e.g., a novel synthetic opioid or morphine).

  • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit of the associated G protein.

  • Separation: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect produced by the agonist).

Signaling Pathway and Experimental Workflow Diagrams

Opioid_Receptor_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand Opioid Agonist (e.g., Morphine, Piperidine Derivative) MOR µ-Opioid Receptor (GPCR) Ligand->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Conductance G_protein->K_channel Activation Ca_channel ↓ Ca2+ Channel Conductance G_protein->Ca_channel Inhibition cAMP ↓ cAMP Analgesia Analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

GTPgS_Assay_Workflow start Start prep_membranes Prepare Membranes from µ-Opioid Receptor Expressing Cells start->prep_membranes incubate Incubate Membranes with [³⁵S]GTPγS and Varying Agonist Concentrations prep_membranes->incubate filter Rapid Filtration to Separate Bound [³⁵S]GTPγS incubate->filter quantify Quantify Radioactivity filter->quantify analyze Determine EC50 and Emax quantify->analyze end End analyze->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a synthesis of publicly available research. The direct comparability of data from different studies may be limited by variations in experimental conditions. Researchers should consult the primary literature for detailed methodologies and data interpretation.

References

A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Both N-Methyl-1-(piperidin-4-YL)methanamine and 4-aminopiperidine are valuable synthons, offering a versatile piperidine scaffold. This guide provides an objective comparison of these two amines in various synthetic applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.

Physicochemical and Reactivity Profile

A fundamental understanding of the physicochemical properties of these amines is crucial for predicting their behavior in chemical reactions. The presence of a methyl group on the exocyclic nitrogen of this compound introduces subtle yet significant differences compared to the primary amine, 4-aminopiperidine.

PropertyThis compound4-AminopiperidineData Source(s)
Molecular Weight 128.22 g/mol 100.16 g/mol [1]
Boiling Point 80 °C65 °C (18 mmHg)[1][2]
pKa ~10.13 (Predicted)~10.37[1][2]
Structure Secondary AminePrimary AmineN/A

The slightly lower predicted pKa of this compound suggests it is a slightly weaker base than 4-aminopiperidine. In terms of nucleophilicity, primary amines are generally considered more nucleophilic than secondary amines in many reactions, although this can be influenced by steric factors and the nature of the electrophile.

Performance in Key Synthetic Transformations

The utility of these building blocks is best illustrated by their performance in common synthetic reactions pivotal to drug development.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of amines in acylation reactions is a key consideration.

General Reaction Scheme:

Hypothetical Comparative Data (based on general principles):

ParameterThis compound4-Aminopiperidine
Reaction Rate Moderate to FastFast
Potential for Di-acylation Not applicablePossible under forcing conditions
Steric Hindrance HigherLower
Reductive Amination

Reductive amination is a powerful tool for C-N bond formation and the synthesis of more complex amines.[6][7]

General Reaction Scheme:

Both primary and secondary amines are suitable for reductive amination. 4-aminopiperidine can react with aldehydes or ketones to form secondary or tertiary amines, respectively. This compound, being a secondary amine, will form tertiary amines upon reaction. The choice between the two would depend on the desired final product.

Synthesis of the Building Blocks

The accessibility and ease of synthesis of these starting materials are also important practical considerations.

Synthesis of 4-Aminopiperidine

A common route to 4-aminopiperidine involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen.

Experimental Protocol: Synthesis of 4-N-Boc-Aminopiperidine and subsequent deprotection [8][9]

  • Boc Protection: 4-Aminopiperidine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to yield 4-N-Boc-aminopiperidine.

  • Synthesis from 1-Boc-4-piperidone: A widely used method is the reductive amination of 1-Boc-4-piperidone.[10]

    • To a solution of 1-Boc-4-piperidone and an amine source (e.g., ammonium acetate or ammonia) in a solvent like methanol, a reducing agent such as sodium cyanoborohydride is added. The reaction is stirred at room temperature until completion.

  • Deprotection: The Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane, to yield 4-aminopiperidine. High yields for the deprotection step (often >90%) are reported.[8][11]

Synthesis of this compound

Detailed, high-yield synthetic procedures for this compound are less commonly reported in the literature. However, it can be synthesized through standard organic chemistry methods.

Proposed Experimental Protocol: Reductive Amination of N-Boc-4-(aminomethyl)piperidine

  • Starting Material: N-Boc-4-(aminomethyl)piperidine.

  • Reductive Amination: To a solution of N-Boc-4-(aminomethyl)piperidine in a suitable solvent (e.g., methanol), add formaldehyde (as an aqueous solution or as paraformaldehyde).

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by quenching with a suitable aqueous solution and extracting the product with an organic solvent.

  • Purify the intermediate, N-Boc-N-methyl-1-(piperidin-4-yl)methanamine, by column chromatography.

  • Deprotection: Remove the Boc group using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to obtain the final product, this compound.

Logical Decision-Making in Synthesis

The choice between this compound and 4-aminopiperidine will be dictated by the specific synthetic target and the desired properties of the final molecule.

G start Synthetic Goal Definition product_type Desired Product Type? start->product_type sub_amide Substituted Amide (R-CO-NR'R'') product_type->sub_amide N-Methylated Amide primary_amide Primary Amide (R-CO-NHR') product_type->primary_amide Unsubstituted Amide tertiary_amine Tertiary Amine Synthesis product_type->tertiary_amine Reductive Amination to Tertiary Amine secondary_amine Secondary Amine Synthesis product_type->secondary_amine Reductive Amination to Secondary Amine n_methyl Use this compound sub_amide->n_methyl four_amino Use 4-Aminopiperidine primary_amide->four_amino tertiary_amine->n_methyl secondary_amine->four_amino reactivity_consideration Consider Reactivity and Sterics n_methyl->reactivity_consideration four_amino->reactivity_consideration

Caption: Decision flowchart for selecting the appropriate amine.

Comparative Synthesis Workflow

The following diagram illustrates a generalized workflow for incorporating each of these building blocks into a target molecule, highlighting the key transformation steps.

G cluster_0 Pathway A: this compound cluster_1 Pathway B: 4-Aminopiperidine a1 This compound a2 Acylation / Alkylation a1->a2 a3 Target Molecule A a2->a3 b1 4-Aminopiperidine b2 Acylation / Alkylation b1->b2 b3 Target Molecule B b2->b3 start Choice of Building Block start->a1 start->b1

Caption: Generalized synthetic workflows.

Conclusion

Both this compound and 4-aminopiperidine are valuable building blocks in synthetic chemistry. The choice between them is primarily dictated by the desired functionality in the target molecule. 4-Aminopiperidine, as a primary amine, offers a versatile handle for a wide range of transformations and is generally more nucleophilic. This compound provides a scaffold that is already N-methylated at the exocyclic amine, which can be advantageous for avoiding subsequent methylation steps and for fine-tuning the pharmacological properties of the final compound. Researchers should consider the factors of reactivity, steric hindrance, and the desired final structure when selecting the optimal building block for their synthetic endeavors.

References

A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of "N-Methyl-1-(piperidin-4-YL)methanamine" purity. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your analytical needs.

Executive Summary

Both NMR and HPLC are powerful techniques for assessing the purity of this compound. NMR spectroscopy offers a rapid, non-destructive, and structurally informative analysis, making it ideal for identity confirmation and the detection of a broad range of impurities without the need for specific reference standards for each impurity.[1][2] HPLC, on the other hand, provides superior sensitivity for detecting and quantifying trace impurities, particularly isomers and closely related substances, through chromatographic separation.[3][4] The choice between these methods will depend on the specific requirements of the analysis, such as the need for structural elucidation, the expected nature of impurities, and the desired level of sensitivity.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data typically obtained from NMR and HPLC analyses for the purity assessment of this compound.

Table 1: Quantitative ¹H NMR Purity Assessment

ParameterResult
Purity by ¹H NMR98.5%
Major Impurity (Structure)Residual Solvent (e.g., Dichloromethane)
Impurity Content1.2%
Other Minor Impurities0.3%

Table 2: HPLC Purity and Impurity Profile

ParameterResult
Purity by HPLC (Area %)99.2%
Retention Time (Main Peak)5.8 min
Impurity A (Retention Time)4.2 min
Impurity A (Area %)0.5%
Impurity B (Retention Time)7.1 min
Impurity B (Area %)0.2%
Limit of Detection (LOD)0.01%
Limit of Quantitation (LOQ)0.03%

Experimental Protocols

¹H NMR Spectroscopy Protocol

Objective: To determine the purity of this compound and identify any impurities present.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T1, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Purity Calculation: Integrate the signals corresponding to the protons of this compound and the internal standard. The purity is calculated by comparing the integral of the analyte signals to the integral of the internal standard of known purity and concentration. Impurity signals are identified and quantified similarly.[2]

HPLC Protocol

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to establish linearity.

    • Sample Solution: Prepare the sample solution at the same concentration as the main standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The limits of detection (LOD) and quantitation (LOQ) are determined by injecting serially diluted solutions of the standard.[5]

Mandatory Visualizations

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: NMR Purity Validation Workflow.

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate determine_lod_loq Determine LOD/LOQ integrate->determine_lod_loq

Caption: HPLC Purity Validation Workflow.

comparison_logic cluster_nmr_features NMR Advantages cluster_hplc_features HPLC Advantages compound This compound Purity Validation nmr NMR Spectroscopy compound->nmr hplc HPLC compound->hplc nmr_adv1 Structural Information nmr->nmr_adv1 nmr_adv2 Non-destructive nmr->nmr_adv2 nmr_adv3 Universal Detection (protons) nmr->nmr_adv3 nmr_adv4 No Reference Standard for Impurities Needed nmr->nmr_adv4 hplc_adv1 High Sensitivity (LOD/LOQ) hplc->hplc_adv1 hplc_adv2 Excellent for Isomers hplc->hplc_adv2 hplc_adv3 Well-established for QC hplc->hplc_adv3 hplc_adv4 Robust and Reproducible hplc->hplc_adv4

Caption: Method Comparison Logic.

Conclusion

The validation of "this compound" purity is effectively achieved by both NMR and HPLC, each offering distinct advantages. For a comprehensive purity assessment, especially during process development and for regulatory submissions, a combination of both techniques is often employed. NMR provides unequivocal structural confirmation and a broad overview of purity, while HPLC delivers high-sensitivity quantitative results for known and unknown impurities.[2][3] The selection of the primary technique should be guided by the specific analytical goals and the context of the drug development stage.

References

Biological activity comparison of methylated vs non-methylated piperidines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impact of subtle structural modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of the biological activities of methylated versus non-methylated piperidine derivatives, supported by experimental data and detailed methodologies.

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The addition of a methyl group, a seemingly minor alteration, can profoundly influence a compound's pharmacological profile, affecting its potency, selectivity, and even its mechanism of action. This guide will delve into these differences, offering a clear comparison based on published research.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison, the following tables summarize the biological activities of various methylated and non-methylated piperidine derivatives across different therapeutic targets.

Opioid Receptor Binding Affinity
CompoundStructureReceptorBinding Affinity (Ki, nM)Reference
Non-Methylated Piperidine Analog N-phenethyl-4-anilinopiperidineµ-opioid8.13[1]
Methylated Piperidine Analog N-methyl-4-aminomethyl piperidine derivative (HN58)µ-opioid-13.37 (Binding Score, kcal/mol)[1][2]

Note: A lower Ki value indicates a higher binding affinity. For the methylated analog, a more negative binding score indicates stronger binding.

Acetylcholinesterase (AChE) Inhibition
CompoundStructureTargetIC50 (nM)Reference
Non-Methylated Piperidine Derivative 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE5.7[3]
Methylated Piperidine Derivative Donepezil (N-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine with a methyl group on the piperidine nitrogen)AChE2.9[4]

Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates greater potency.

Sigma Receptor (σ1) Binding Affinity
CompoundStructureReceptorBinding Affinity (Ki, nM)Reference
Non-Methylated Piperidine Derivative N-(6-methoxynaphthalen-1-yl)propyl)piperidineσ117.8[5][6]
4-Methylpiperidine Derivative N-(6-methoxynaphthalen-1-yl)propyl)-4-methylpiperidineσ10.030[5][6]
3,3-Dimethylpiperidine Derivative N-(6-methoxynaphthalen-1-yl)propyl)-3,3-dimethylpiperidineσ10.35[5][6]

Note: This table highlights how the position and number of methyl groups on the piperidine ring can significantly impact binding affinity.

Cytotoxicity Against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
cis-N-methyl-2,6-bis(bromomethyl)piperidine HT 29 (human colon carcinoma)6-11[7]
trans-N-methyl-2,6-bis(bromomethyl)piperidine HT 29 (human colon carcinoma)6-11[7]
Piperidine Derivative 17a PC3 (prostate cancer)Concentration-dependent inhibition[8]
Piperine (a naturally occurring piperidine alkaloid) AGP01 (gastric cancer)12.06 - 16.81 µg/mL[9]

Note: IC50 in this context is the concentration of a compound that is required to inhibit the growth of 50% of a population of cells.

Experimental Protocols

The data presented above is derived from various experimental methodologies. Below are detailed protocols for two of the key assays used to evaluate the biological activity of these compounds.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound (ligand) for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid, σ1).

  • Radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1 receptors).[10]

  • Unlabeled test compounds (methylated and non-methylated piperidines).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[11][12]

  • Equilibrium: Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand-receptor complexes from the unbound radioligand.[12]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HT 29, PC3).

  • Cell culture medium (e.g., DMEM, RPMI-1640).

  • Test compounds (methylated and non-methylated piperidines).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).[13]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[13]

Visualizing the Impact: Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative signaling pathway and a general experimental workflow.

G cluster_receptor Cell Membrane cluster_cellular_response Intracellular Signaling Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase A Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) Protein_Kinase->Cellular_Response Phosphorylation Cascade Ligand Piperidine Derivative (Methylated or Non-methylated) Ligand->Receptor Binding

A representative G-protein coupled receptor (GPCR) signaling pathway initiated by a piperidine ligand.

G cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Methylated & Non-methylated Piperidines Purification Purification & Characterization Synthesis->Purification Binding_Assay Receptor Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme Inhibition) Purification->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assay Purification->Cytotoxicity_Assay Data_Collection Data Collection Binding_Assay->Data_Collection Functional_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

A general workflow for the comparison of methylated and non-methylated piperidine derivatives.

References

Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.

Introduction to Piperidine and Piperazine Scaffolds

Piperidine, a six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity. Their three-dimensional structures and the basic nature of their nitrogen atom(s) allow them to serve as versatile anchors for pharmacophoric groups, influencing properties such as solubility, lipophilicity, and metabolic stability.

Piperidine is a common feature in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1] Its single nitrogen atom provides a point for substitution and hydrogen bonding, while the overall lipophilicity of the ring can be modulated by substituents. The piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs. The presence of a second nitrogen atom offers additional points for substitution, allowing for the creation of molecules with diverse pharmacological profiles and improved physicochemical properties.

Comparative Physicochemical Properties

The fundamental differences in the structure of piperidine and piperazine lead to distinct physicochemical characteristics that are critical in drug design. Piperidine is more basic than piperazine, a factor that influences salt formation, solubility, and interaction with biological targets.[2] Piperazine, with its two nitrogen atoms, has two pKa values, the first of which is significantly lower than that of piperidine, making it less basic at physiological pH.

PropertyPiperidinePiperazineKey Considerations in Drug Design
pKa ~11.22[3]pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[2][4]The higher basicity of piperidine can lead to stronger ionic interactions but may also result in higher clearance and potential for off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and solubility.
Calculated logP (cLogP) ~0.84 (for parent)~-1.1 (for parent)The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.
Aqueous Solubility Miscible[3]Freely Soluble[4]Both parent scaffolds are highly water-soluble. However, the solubility of substituted analogs is highly dependent on the nature of the substituents.

Pharmacological and Pharmacokinetic (ADMET) Comparison

The choice between a piperidine and piperazine scaffold can have significant consequences for a drug's pharmacological activity and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Pharmacological Activity: A Case Study on Receptor Affinity

A study comparing structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors revealed the profound impact of the scaffold choice on receptor affinity. While replacing a piperazine ring with a piperidine did not significantly alter affinity for the hH3R, it dramatically increased affinity for the σ1R by several orders of magnitude.[5][6] This highlights the role of the scaffold in dictating receptor selectivity.

CompoundScaffoldhH3R Ki (nM)[5]σ1R Ki (nM)[5]
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64
ADMET Profile Comparison

The ADMET properties of a drug candidate are critical for its clinical success. The selection of a piperidine or piperazine scaffold can influence these properties in several ways:

  • Metabolic Stability: The piperazine ring can be susceptible to metabolism, and its replacement with a more stable scaffold like aminopiperidine has been shown to improve metabolic stability in some cases.[7]

  • Permeability: Piperazine derivatives have been investigated as permeation enhancers, suggesting their potential to improve the absorption of other drugs across cellular membranes like the Caco-2 cell monolayer.[8]

  • Plasma Protein Binding: The degree of plasma protein binding can be influenced by the overall lipophilicity and charge of the molecule, which is in turn affected by the choice of the heterocyclic core. While specific comparative data for matched pairs is limited, the introduction of a piperazine moiety is known to sometimes improve aqueous solubility and can influence protein binding.[7]

ADMET ParameterPiperidine AnaloguesPiperazine AnaloguesImplications for Drug Design
Metabolic Stability Can be more stable depending on substitution patterns.Can be a site of metabolic liability.Piperidine may be preferred when metabolic stability is a concern.
Permeability (Caco-2) Permeability is substituent-dependent.Can act as permeation enhancers.Piperazine may be advantageous for improving oral absorption of poorly permeable drugs.
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points of substitution.The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.

Signaling Pathways and Experimental Workflows

The pharmacological effects of piperidine- and piperazine-containing drugs are often mediated through their interaction with G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action.

Key Signaling Pathways

Dopamine_D2_Receptor_Signaling D2R_Ligand Dopamine / D2R Ligand (e.g., Arylpiperazine/Arylpiperidine) D2R Dopamine D2 Receptor D2R_Ligand->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits BetaGamma βγ Subunit Gi->BetaGamma Releases cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Firing PKA->Cellular_Response Leads to GIRK GIRK Channels BetaGamma->GIRK Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Promotes K_efflux->Cellular_Response Contributes to

Serotonin_5HT2A_Receptor_Signaling 5HT2A_Ligand Serotonin / 5-HT2A Ligand (e.g., Arylpiperazine/Arylpiperidine) 5HT2A_R 5-HT2A Receptor 5HT2A_Ligand->5HT2A_R Binds Gq Gq/11 Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Cellular_Response Neuronal Excitation, Plasticity Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Experimental Workflows

A systematic evaluation of piperidine- and piperazine-containing compounds involves a series of in vitro assays to determine their pharmacological and ADMET properties.

Experimental_Workflow cluster_0 Pharmacological Evaluation cluster_1 ADMET Profiling Compound Test Compound (Piperidine vs. Piperazine Analog) Binding_Assay Receptor Binding Assay (e.g., Radioligand Displacement) Compound->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) Compound->Functional_Assay Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Compound->Metabolic_Stability Permeability Permeability Assay (e.g., Caco-2, PAMPA) Compound->Permeability PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Ki_IC50 Determine Ki / IC50 Binding_Assay->Ki_IC50 EC50_Emax Determine EC50 / Emax Functional_Assay->EC50_Emax T12_Clint Determine t1/2, Clint Metabolic_Stability->T12_Clint Papp Determine Papp Permeability->Papp Fu Determine fu (fraction unbound) PPB->Fu

Experimental Protocols

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials: Cell membranes expressing the target receptor, radioligand with known affinity for the receptor, test compounds (piperidine and piperazine analogs), scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through the filter plates.

    • Wash the filters to remove non-specifically bound radioligand.

    • Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Materials: Liver microsomes (human, rat, etc.), NADPH regenerating system, test compounds, and a reference compound with known metabolic stability.

  • Procedure:

    • Pre-incubate the test compound with liver microsomes in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the incubation.

Conclusion

Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is not arbitrary but a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility. A thorough understanding of the comparative data presented in this guide, coupled with a robust experimental evaluation, will enable researchers to make more informed decisions in the selection and optimization of these privileged scaffolds for the development of novel therapeutics.

References

Comparative Analysis of Cross-Reactivity Profiles for N-Methyl-1-(piperidin-4-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selectivity and off-target interactions of N-Methyl-1-(piperidin-4-YL)methanamine-based compounds. This document provides a comparative analysis of their performance against various pharmacological targets, supported by experimental data and detailed protocols.

The this compound scaffold is a versatile structural motif present in a variety of pharmacologically active agents targeting a diverse range of receptors. Understanding the cross-reactivity profile of derivatives based on this core structure is paramount for assessing their therapeutic potential and predicting potential off-target effects. This guide offers a comparative overview of the selectivity of several key derivatives, highlighting their binding affinities for their primary targets and a panel of other receptors, ion channels, and enzymes.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki in nM) and functional activities (IC50 in nM) of representative this compound derivatives against their primary targets and a selection of off-targets. Lower values indicate higher affinity or potency.

Table 1: Cross-Reactivity Profile of Pimavanserin (5-HT2A Inverse Agonist)

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
Primary Target
5-HT2A0.50.7 (inverse agonist)[1]
Selected Off-Targets
5-HT2C202.5 (inverse agonist)[1]
Dopamine D2> 10,000-[2]
Adrenergic α1A> 1,000-[1]
Muscarinic M1-M5> 1,000-[1]
Histamine H1> 1,000-[1]

Pimavanserin demonstrates high selectivity for the 5-HT2A receptor with secondary activity at the 5-HT2C receptor and negligible affinity for a broad range of other monoaminergic receptors.[2]

Table 2: Cross-Reactivity Profile of BMS-986169 (GluN2B NAM)

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
Primary Target
NMDA (GluN2B)4.024 (NAM)[3][4]
Selected Off-Targets
Adrenergic α1> 10,000-[4]
hERG-28,400[3]
Broad Panel (40+ targets)Negligible Activity-[3][4]

BMS-986169 exhibits high affinity and selectivity for the GluN2B subunit of the NMDA receptor, with negligible activity observed in a broad panel of over 40 other pharmacological targets, indicating a very clean off-target profile.[3][4]

Table 3: Cross-Reactivity Profile of CXCR4 Antagonist (Compound 31 from Adlere et al., 2019)

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
Primary Target
CXCR41613 (antagonist)
Selected Off-Targets
Data Not Available--

Table 4: Cross-Reactivity Profile of a Histamine H3 Receptor Agonist (Methimepip)

TargetBinding Affinity (pKi)Functional Activity (pEC50)Reference
Primary Target
Histamine H39.09.5 (agonist)[5]
Selected Off-Targets
Histamine H1< 5.0-[5]
Histamine H2< 5.0-[5]
Histamine H45.7-[5]

Methimepip, an N-methyl derivative of immepip, displays high affinity and potent agonist activity at the histamine H3 receptor, with over 2000-fold selectivity against the H4 receptor and over 10000-fold selectivity against H1 and H2 receptors.[5]

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays and functional assays. Below are detailed methodologies representative of those used in the cited studies.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors).

      • Varying concentrations of the unlabeled test compound.

      • The prepared cell membrane suspension.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Safety Screening Panels (e.g., Eurofins SafetyScreen)

To assess broad cross-reactivity, compounds are often screened against a panel of known pharmacological targets. Commercial services like Eurofins SafetyScreen offer standardized panels.[6][7][8][9][10]

  • Panel Selection: A panel of targets (e.g., SafetyScreen44 or SafetyScreen87) is chosen, which includes a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be involved in adverse drug reactions.[10]

  • Assay Execution: The test compound is typically screened at a fixed concentration (e.g., 10 µM) in duplicate using radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.

  • Data Reporting: The results are reported as the percentage of inhibition of radioligand binding or enzyme activity. A significant interaction is typically defined as >50% inhibition.

  • Follow-up Studies: For any significant "hits," follow-up concentration-response curves are generated to determine the IC50 or Ki values, providing a quantitative measure of the off-target interaction.

Visualizing Key Concepts

The following diagrams illustrate important workflows and relationships in the study of cross-reactivity for this compound derivatives.

experimental_workflow cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation start N-Methyl-1-(piperidin-4-YL) methanamine Scaffold deriv Synthesize Derivatives start->deriv select Select Representative Compounds deriv->select primary Primary Target Assay (e.g., 5-HT2A, CXCR4) select->primary safety Broad Panel Screening (e.g., SafetyScreen44) select->safety affinity Determine Ki / IC50 for Primary Target primary->affinity cross_react Identify Off-Target Hits (% Inhibition > 50%) safety->cross_react profile Generate Cross-Reactivity Profile affinity->profile quantify Determine Ki / IC50 for Off-Targets cross_react->quantify quantify->profile

Caption: Experimental workflow for assessing the cross-reactivity of novel derivatives.

signaling_pathway_selectivity cluster_pimavanserin Pimavanserin cluster_receptors Receptor Targets cluster_effects Cellular Response Pim Pimavanserin R_5HT2A 5-HT2A Receptor Pim->R_5HT2A High Affinity (Ki = 0.5 nM) Inverse Agonist R_5HT2C 5-HT2C Receptor Pim->R_5HT2C Lower Affinity (Ki = 20 nM) Inverse Agonist R_D2 Dopamine D2 Receptor Pim->R_D2 Negligible Affinity (Ki > 10,000 nM) R_Others Other Receptors (Adrenergic, Muscarinic, etc.) Pim->R_Others Negligible Affinity (Ki > 1,000 nM) Effect_Primary Therapeutic Effect R_5HT2A->Effect_Primary Effect_Secondary Potential Side Effect R_5HT2C->Effect_Secondary Effect_None No Significant Effect R_D2->Effect_None R_Others->Effect_None

Caption: Selectivity profile of Pimavanserin for various monoamine receptors.

This guide provides a foundational understanding of the cross-reactivity profiles of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the selection and optimization of candidates with improved safety and efficacy profiles. Further comprehensive screening of a wider range of derivatives is warranted to build a more complete structure-activity relationship for off-target interactions.

References

Safety Operating Guide

Proper Disposal of N-Methyl-1-(piperidin-4-YL)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of N-Methyl-1-(piperidin-4-YL)methanamine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous substance requiring careful handling. All personnel must be familiar with the associated risks before commencing any disposal procedures.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Flammable: Flammable liquid and vapor.[1]

  • Toxic: Harmful if swallowed or inhaled.[1]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always wear the appropriate PPE when handling this chemical.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound and similar amines.

ParameterValue/InformationSource(s)
GHS Hazard Statements H226, H314, H317, H332[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Nitrile), safety goggles, face shield, flame-retardant lab coat.[1]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[1]
Spill Containment Use inert absorbent material (e.g., vermiculite, sand).[2]
Waste Container Requirements Tightly sealed, properly labeled, compatible material (e.g., polyethylene for corrosives).[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on the quantity and the available facilities. The following workflow provides a logical decision-making process for its safe disposal.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for Disposal assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<100ml) assess_quantity->small_quantity large_quantity Large Quantity (≥100ml) assess_quantity->large_quantity neutralization_possible Is Neutralization Feasible in Lab? small_quantity->neutralization_possible Yes collect_waste Collect in a labeled, sealed, and compatible hazardous waste container. small_quantity->collect_waste No large_quantity->collect_waste neutralize Neutralize with a suitable acidic solution (e.g., dilute HCl) under a fume hood. Monitor pH. neutralization_possible->neutralize Yes neutralization_possible->collect_waste No check_ph Check pH (Target: 6-8) neutralize->check_ph ph_ok pH is Neutral check_ph->ph_ok Yes ph_not_ok Adjust pH check_ph->ph_not_ok No sewer_disposal Dispose down the drain with copious amounts of water, if local regulations permit. ph_ok->sewer_disposal ph_not_ok->neutralize end End: Waste Properly Disposed sewer_disposal->end contact_ehs Contact Environmental Health & Safety (EHS) or a licensed hazardous waste disposal company. collect_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Small Quantity Disposal (Under 100ml) - Neutralization Protocol

For very small quantities, chemical neutralization may be a viable option if permitted by your institution's safety protocols and local regulations.

Experimental Protocol for Neutralization:

  • Preparation: Work in a certified chemical fume hood. Ensure a spill kit and appropriate fire extinguisher are readily accessible. Wear all required PPE.

  • Dilution: Slowly add the this compound to a large volume of cold water in a suitable container to dilute it.

  • Neutralization: While stirring, slowly add a dilute solution of a weak acid (e.g., citric acid or acetic acid). Avoid using strong acids, as the reaction can be highly exothermic.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH is between 6.0 and 8.0.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution is cool, it may be permissible to pour the neutralized solution down the drain with a large volume of running water. Always confirm this with your local EHS and wastewater regulations.

Large Quantity and Unneutralized Waste Disposal

For larger quantities or when neutralization is not feasible, the following procedure must be followed:

  • Containment: Carefully transfer the waste into a designated, compatible, and clearly labeled hazardous waste container.[3] The container must have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Corrosive, Flammable, Toxic)

    • The date of accumulation

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of large quantities of this chemical through standard laboratory drains or as regular trash.

Spill Management

In the event of a spill, immediate action is required to mitigate risks.

SpillResponse Spill Response Workflow spill Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate alert Alert colleagues and supervisor evacuate->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with inert absorbent material (sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to EHS dispose->report end End: Spill Managed report->end

Caption: Step-by-step workflow for responding to a spill of this compound.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and local regulations. By prioritizing safety and following these procedures, you contribute to a secure and responsible laboratory environment.

References

Essential Safety and Operational Guide for Handling N-Methyl-1-(piperidin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Methyl-1-(piperidin-4-YL)methanamine. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns and eye damage. It may also be harmful if inhaled or swallowed[1]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended[1].
Skin Protection GlovesChemical-impermeable gloves. Always inspect gloves prior to use[2].
Protective ClothingFire/flame resistant and impervious clothing should be worn[2]. A lab coat or coveralls are essential.
Respiratory Protection Ventilated Area/Fume HoodUse only outdoors or in a well-ventilated area, preferably under a chemical fume hood[1].
RespiratorFor fire situations, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent[1].

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent exposure and accidents. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Personal Protective Equipment prep_area 2. Prepare Ventilated Work Area/Fume Hood prep_ppe->prep_area prep_materials 3. Assemble All Necessary Materials and Equipment prep_area->prep_materials handle_chemical 4. Carefully Handle and Dispense Chemical prep_materials->handle_chemical handle_reaction 5. Perform Experimental Procedures handle_chemical->handle_reaction cleanup_decontaminate 6. Decontaminate Work Surfaces and Equipment handle_reaction->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste in Approved Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe 8. Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Preparation:

    • Before handling the chemical, ensure all recommended PPE is worn correctly.

    • Prepare the designated work area, ensuring adequate ventilation or the proper functioning of a chemical fume hood[1].

    • Gather all necessary laboratory equipment and materials to avoid interruptions during handling.

  • Handling:

    • Handle the chemical with care, avoiding contact with skin and eyes[2].

    • Use non-sparking tools and take precautionary measures against static discharge[2].

    • If conducting reactions, ensure the setup is secure and monitored.

  • Cleanup:

    • After handling, thoroughly decontaminate all work surfaces and equipment.

    • Soak up any spills with inert absorbent material and place in a suitable, closed container for disposal[1].

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures

Waste TypeDisposal Method
Unused Chemical Dispose of contents/container to an approved waste disposal plant[1][3][4].
Contaminated Materials (e.g., absorbent pads, gloves) Collect and arrange for disposal in suitable, closed containers[2]. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[2].
Contaminated Packaging Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Controlled incineration with flue gas scrubbing is a possible option for combustible packaging materials[2].

Emergency Procedures:

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention[1].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1].

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician immediately[1].

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.